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3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid Documentation Hub

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  • Product: 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Synthetic Utility of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the discovery of novel therapeutics heavily relies on structurally rigid, multi-functionalized heterocyclic scaffolds. 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the discovery of novel therapeutics heavily relies on structurally rigid, multi-functionalized heterocyclic scaffolds. 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0) has emerged as a highly versatile, privileged building block[1]. Characterized by its fused thiophene-pyridine core, this molecule presents three distinct, orthogonal vectors for functionalization: a primary amine at C3, a carboxylic acid at C2, and a heavy halogen (bromine) at C5.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, de novo synthetic methodologies, and downstream medicinal applications of this critical scaffold. Designed for drug development professionals, this guide bridges the gap between theoretical structural chemistry and practical, bench-level execution.

Physicochemical Profiling & Structural Analysis

The utility of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid stems from its electronic distribution. The electron-withdrawing nature of the pyridine ring activates the C5 position for cross-coupling, while the adjacent amino and carboxylic acid groups on the thiophene ring create a perfect setup for intra- and intermolecular condensation reactions.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid
CAS Registry Number 1781891-46-0
Molecular Formula C8H5BrN2O2S
Molecular Weight 273.11 g/mol
Core Scaffold Thieno[2,3-b]pyridine
Key Functional Groups -NH2 (C3), -Br (C5), -COOH (C2)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

De Novo Synthesis Protocol

The synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid is typically achieved via a highly efficient two-phase process: a base-mediated cyclization to form the ester precursor, followed by controlled saponification.

Phase 1: Synthesis of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate

The construction of the thieno[2,3-b]pyridine core utilizes a Thorpe-Ziegler-type cyclization. The reaction begins with a nucleophilic aromatic substitution (SNAr), where the thiolate attacks the activated 2-chloro position of the pyridine ring, followed by intramolecular cyclization of the intermediate carbanion onto the adjacent nitrile group[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-2-chloro-3-cyanopyridine (1.0 eq) and ethyl 2-mercaptoacetate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of ~0.15 M.

  • Thermal Control: Chill the reaction vessel to 0 °C under an inert argon atmosphere to prevent unwanted side reactions and manage the exothermic deprotonation.

  • Base Addition: Portion-wise, add potassium tert-butoxide (tBuOK, 2.2 eq) over 45 minutes[2]. Causality Note: A strong, sterically hindered base like tBuOK is required to first deprotonate the thiol for the SNAr, and subsequently deprotonate the active methylene of the thioether to drive the Thorpe-Ziegler cyclization without acting as a competing nucleophile.

  • Reaction & Quenching: Allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the starting material. Quench with ice water to precipitate the crude ethyl ester.

  • Purification: Filter the precipitate and purify via silica gel flash chromatography (cyclohexane/ethyl acetate) to yield the pure ester precursor[2].

Phase 2: Saponification to the Carboxylic Acid

The ester must be hydrolyzed to yield the final carboxylic acid. Because the resulting molecule is amphoteric (containing both a basic amine and an acidic carboxyl group), precise pH control during isolation is the critical success factor[3].

Step-by-Step Methodology:

  • Solvation: Suspend the ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate in a co-solvent system of Methanol/Water (typically 5:1 v/v)[3].

  • Hydrolysis: Add 2N Sodium Hydroxide (NaOH, 1.1 eq) dropwise at room temperature. Stir the reaction for 12–24 hours[3].

  • Concentration: Remove the bulk of the methanol under reduced pressure. Causality Note: Methanol must be removed before acidification to maximize the precipitation yield of the final product in the aqueous phase.

  • Isoelectric Precipitation (Self-Validating Step): Dilute the residue with water and carefully acidify using concentrated HCl until the solution reaches pH 4[3]. At this specific pH, the zwitterionic character of the molecule is minimized, and the target 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid will crash out as a distinct white/off-white precipitate.

  • Validation: Collect via vacuum filtration, dry, and validate via LC-MS (Expected molecular ion peak m/z: ~272/274 for the bromine isotopes).

Synthesis A 5-Bromo-2-chloro- 3-cyanopyridine B Ethyl 2-mercaptoacetate + tBuOK / DMF (0°C) A->B C Ethyl 3-amino-5-bromo- thieno[2,3-b]pyridine- 2-carboxylate B->C D NaOH / MeOH-H2O Hydrolysis & pH 4 HCl C->D E 3-Amino-5-bromo- thieno[2,3-b]pyridine- 2-carboxylic acid D->E

Synthetic workflow for 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid.

Medicinal Chemistry Applications & Downstream Functionalization

The true power of this scaffold lies in its orthogonal reactivity, allowing medicinal chemists to perform divergent synthesis for structure-activity relationship (SAR) campaigns.

Amide Coupling for Anti-Tubercular and PI-PLC Agents

The C2-carboxylic acid is frequently utilized for amide coupling. For example, coupling the acid with various amines using HATU yields 3-aminothieno[2,3-b]pyridine-2-carboxamides[4]. These derivatives have shown significant promise as drug scaffolds against Mycobacterium tuberculosis, particularly targeting strains with reduced expression of the signal peptidase LepB[4]. Furthermore, similar carboxamide derivatives (and their tetrahydroquinolone analogs) have demonstrated potent anti-proliferative activity against NCI-60 cell lines by acting as phosphoinositide specific-phospholipase C (PI-PLC) inhibitors[5].

Suzuki-Miyaura Cross-Coupling for Kinase Inhibition

The C5-bromine atom serves as a perfect handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. Researchers utilize this vector to introduce bulky aryl or heteroaryl groups. This functionalization is critical for designing Ser/Thr kinase inhibitors, as the introduced aryl groups often occupy specific hydrophobic pockets within the ATP-binding sites of kinases[6].

Pyrimidine Cyclization for Multitarget Scaffolds

The proximity of the C3-amine and the C2-carboxylic acid (or its cyano/amide derivatives) allows for high-temperature formamide-mediated cyclization. This transforms the bicyclic thienopyridine into a tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidine system[6]. These tricyclic systems have been identified as potent, multitarget inhibitors of Ser/Thr kinases such as CK1δ/ε and CLK1, which are implicated in neurodegenerative conditions like Alzheimer's disease[6].

Pathways Core 3-Amino-5-bromo- thieno[2,3-b]pyridine- 2-carboxylic acid Amide Amide Coupling (C2-COOH + HATU) Core->Amide Vector 1 Suzuki Suzuki-Miyaura Coupling (C5-Br + Pd Catalyst) Core->Suzuki Vector 2 Cyclization Pyrimidine Cyclization (C2-COOH + C3-NH2) Core->Cyclization Vector 3 Target1 Anti-Tubercular & PI-PLC Inhibitors Amide->Target1 Target2 Functionalized Kinase Binding Vectors Suzuki->Target2 Target3 Tricyclic Ser/Thr Kinase Inhibitors Cyclization->Target3

Divergent functionalization pathways of the thieno[2,3-b]pyridine scaffold.

Conclusion

3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid stands as a master key in heterocyclic drug discovery. By understanding the causality behind its synthetic assembly—specifically the strict pH requirements for zwitterion isolation and the electronic demands of the Thorpe-Ziegler cyclization—researchers can reliably scale this intermediate. Its capacity for orthogonal modifications at the C2, C3, and C5 positions continues to drive the discovery of novel anti-cancer, anti-tubercular, and neuroprotective therapeutics.

References

  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives Source: PubMed (NIH) URL:[Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis and molecular modelling studies of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as multitarget Ser/Thr kinases inhibitors Source: PubMed (NIH) URL:[Link]

  • Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Toxicity Profile and Safety Data Sheet (SDS) Analysis for 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

Executive Summary Thieno[2,3-b]pyridine derivatives represent a highly versatile class of heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of anti-proliferative agents, antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thieno[2,3-b]pyridine derivatives represent a highly versatile class of heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of anti-proliferative agents, antimicrobial drugs, and G-protein-coupled receptor (GPCR) modulators [1]. Among these, 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0) serves as a critical halogenated building block.

While the parent compound is primarily an intermediate for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling at the 5-bromo position or amide coupling at the 2-carboxylic acid), understanding its inherent toxicity and handling requirements is paramount. The extensive planarity of thieno[2,3-b]pyridines often leads to tight crystal packing, reducing aqueous solubility and complicating both biological assays and toxicity profiling [2]. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating experimental handling protocols for this specific thienopyridine scaffold.

Molecular Identity and Physicochemical Properties

To accurately predict the pharmacokinetic and toxicological behavior of a compound, its fundamental physicochemical properties must be established. The presence of the bromine atom increases lipophilicity, while the carboxylic acid and primary amine groups provide pH-dependent ionization states.

PropertyValue
Chemical Name 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid
CAS Registry Number 1781891-46-0
Molecular Formula C₈H₅BrN₂O₂S
Molecular Weight 273.11 g/mol
SMILES String O=C(C1=C(N)C2=CC(Br)=CN=C2S1)O
MDL Number MFCD28638546
Structural Class Halogenated Fused Heterocycle (Thienopyridine)

Safety Data Sheet (SDS) & Hazard Classification

Based on the Globally Harmonized System (GHS) classification for structurally analogous 3-aminothieno[2,3-b]pyridine-2-carboxylic acid derivatives, this compound is classified under the following hazard categories [3]:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Toxicity, Oral).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

The compound must be stored in a dark, inert atmosphere (e.g., Argon or Nitrogen) at 2–8°C. The primary amine is susceptible to oxidation, and the thienopyridine core can undergo degradation upon prolonged exposure to UV light or atmospheric oxygen.

Mechanistic Toxicology of Thienopyridines

The toxicity of thieno[2,3-b]pyridines is rarely driven by the parent scaffold alone. Instead, toxicity is predominantly mediated by hepatic cytochrome P450 (CYP450) enzymes, which bioactivate the thiophene ring into reactive electrophilic species [4].

CYP450-Mediated Bioactivation

Clinical thienopyridines (such as clopidogrel and ticlopidine) are well-documented prodrugs that require oxidation by CYP2C19, CYP2B6, and CYP3A4 [5]. In the case of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid:

  • S-Oxidation: The sulfur atom in the thiophene ring is oxidized to form a reactive sulfoxide or epoxide intermediate.

  • Amine Oxidation: The 3-amino group can undergo N-hydroxylation, generating reactive nitroso species.

  • Covalent Binding: These reactive metabolites (RMs) rapidly deplete intracellular glutathione (GSH). Once GSH is exhausted, the electrophiles covalently bind to hepatic proteins, leading to hepatocellular necrosis and elevated alanine aminotransferase (ALT) levels [6].

Myelotoxicity Potential

Research indicates that thienopyridine metabolites can also be generated by myeloperoxidase in human granulocytes, leading to dose-dependent cytotoxicity in myeloid progenitor cells [7]. Researchers handling this compound in in vivo models must monitor for signs of neutropenia or bone marrow suppression.

G Parent 3-Amino-5-bromothieno[2,3-b]pyridine (Parent Scaffold) CYP CYP450 / Myeloperoxidase (Metabolic Oxidation) Parent->CYP Hepatic/Myeloid Processing RM Reactive Metabolites (S-Oxides / Epoxides) CYP->RM Bioactivation GSH GSH Conjugation (Detoxification Pathway) RM->GSH GSH Depletion Tox Protein Adduction (Hepatotoxicity / Myelotoxicity) RM->Tox Covalent Binding

Metabolic bioactivation pathway of thienopyridine scaffolds leading to cellular toxicity.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps to account for the compound's poor aqueous solubility and potential for metabolic activation.

Protocol A: Safe Handling and Stock Solution Preparation

Due to the extensive planarity and crystal packing of thieno[2,3-b]pyridines, aqueous buffers will result in precipitation [2]. DMSO is the mandatory primary solvent.

Step-by-Step Methodology:

  • Weighing: Inside a Class II Biological Safety Cabinet (BSC) or a ventilated balance enclosure, weigh 10.0 mg of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid using an anti-static spatula.

  • Dissolution: Dissolve the powder in 3.66 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Sonication: Sonicate the amber vial in a water bath at 25°C for 5 minutes. Causality: Sonication provides the activation energy required to disrupt the low-energy crystal lattice inherent to the thienopyridine core.

  • Validation (LC-MS): Aliquot 10 µL of the stock, dilute in acetonitrile, and run a rapid LC-MS to confirm a single peak at m/z 274.0 [M+H]⁺ (accounting for the bromine isotopes ⁷⁹Br and ⁸¹Br, you will see a characteristic 1:1 doublet at 272/274).

  • Storage: Aliquot into 50 µL volumes and store at -80°C under Argon.

Protocol B: In Vitro Hepatotoxicity Screening (CYP450 Co-Culture)

Because the parent compound may appear non-toxic in standard cell lines, toxicity must be evaluated in metabolically competent models (e.g., HepaRG cells or HepG2 cells supplemented with recombinant CYP2C19/CYP2B6) [6].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepaRG cells at 5 × 10⁴ cells/well in a 96-well collagen-coated plate. Allow 72 hours for differentiation and CYP450 expression.

  • Compound Dosing: Prepare working solutions by diluting the 10 mM DMSO stock into William's E medium. Final concentrations should range from 1 µM to 300 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Inhibitor Control (Self-Validation): In a parallel set of wells, pre-treat cells with 1 mM 1-aminobenzotriazole (1-ABT), a pan-CYP450 inhibitor, for 2 hours prior to dosing. Causality: If toxicity is observed in the standard wells but rescued in the 1-ABT wells, it definitively proves that the toxicity is mediated by CYP450-generated reactive metabolites rather than the parent scaffold.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Endpoint Assay: Add CellTiter-Glo® reagent to measure intracellular ATP levels (a proxy for cell viability). Read luminescence and calculate the IC₅₀.

References

  • Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin. Available at:[Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules (MDPI). Available at:[Link]

  • Identifying toxic mechanisms using DNA microarrays: evidence that an experimental inhibitor of cell adhesion molecule expression signals through the aryl hydrocarbon nuclear receptor. Toxicology. Available at: [Link]

  • The mechanism and risk factors of clopidogrel-induced liver injury. Xenobiotica (Taylor & Francis). Available at:[Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Toxicity of clopidogrel and ticlopidine on human myeloid progenitor cells: importance of metabolites. Toxicology. Available at:[Link]

Foundational

Pharmacokinetic properties of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Pharmacokinetic Properties of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid Derivatives Executive Summary The thieno[2,3-b]pyridine scaffold represents a highly privileged stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid Derivatives

Executive Summary

The thieno[2,3-b]pyridine scaffold represents a highly privileged structure in modern medicinal chemistry, serving as the core for numerous anti-proliferative agents, antibacterial compounds, and kinase inhibitors[1][2]. Specifically, 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS 1781891-46-0) functions as a highly versatile synthetic precursor[3][4]. The orthogonal reactivity of the 3-amino and 2-carboxylic acid moieties enables rapid cyclization into complex polycyclic systems, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, which are potent inhibitors of Ser/Thr kinases like CK1δ/ε and CLK1[5].

However, the clinical translation of thieno[2,3-b]pyridine derivatives is frequently bottlenecked by their pharmacokinetic (PK) profiles—most notably, severe limitations in aqueous solubility[6]. This whitepaper dissects the physicochemical causality behind these PK hurdles, outlines structural optimization strategies (such as prodrug derivatization), and provides field-proven, self-validating protocols for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) of these halogenated heterocycles.

Structural Causality and Physicochemical Profiling

The pharmacokinetic behavior of 3-amino-5-bromothieno[2,3-b]pyridine derivatives is dictated by the interplay of their electronic distribution and molecular geometry.

  • The Role of the 5-Bromo Substituent: The installation of a bromine atom at the C-5 position serves a dual purpose. Pharmacodynamically, it acts as a hydrophobic anchor, occupying deep lipophilic pockets within the ATP-binding clefts of target kinases. Pharmacokinetically, it blocks a metabolically labile site, shielding the aromatic system from rapid cytochrome P450 (CYP450)-mediated oxidation.

  • The Planarity Penalty: The primary PK liability of the thieno[2,3-b]pyridine core is its extensive molecular planarity. This flat geometry promotes intense intermolecular π−π stacking and tight crystal packing[1]. Consequently, the energy required to break the crystal lattice during dissolution is exceptionally high, leading to aqueous solubility often falling below 10 µg/mL[6].

To overcome this, researchers employ prodrug strategies—introducing bulky, cleavable ester or carbonate functional groups at the C-2 carboxylate or C-3 amine to purposefully disrupt crystal packing, thereby enhancing dissolution and subsequent gastrointestinal (GI) absorption[1].

PK_Optimization Scaffold 5-Bromo Scaffold (High Planarity) Deriv C-2 / C-3 Derivatization Scaffold->Deriv Synthesis Solubility Aqueous Solubility (<10 µg/mL) Deriv->Solubility PK Profiling Prodrug Prodrug Strategy (Ester/Carbonate) Solubility->Prodrug Disrupt Packing Formulation HP-β-CD Formulation Solubility->Formulation Solubilization Bioavailable Improved Oral Bioavailability Prodrug->Bioavailable In Vivo Cleavage Formulation->Bioavailable Enhanced Uptake

Caption: Workflow for overcoming solubility-limited pharmacokinetics in thienopyridines.

Pharmacokinetic (ADME) Landscape

Absorption and Bioavailability

Due to the aforementioned crystal packing, unformulated thieno[2,3-b]pyridines often exhibit erratic oral absorption. However, when formulated with solubilizing agents like hydroxypropyl- β -cyclodextrin (HP- β -CD) or modified into transient prodrugs, these compounds demonstrate high gastrointestinal absorption[2][6]. Optimized derivatives have shown the ability to sustain therapeutic plasma levels for over 6 hours following a 10 mg/kg oral dose, classifying them as orally bioavailable[7].

Distribution

The lipophilic nature of the 5-bromo substitution drives moderate to high human plasma protein binding (PPB)[7]. Predictive ADME modeling, such as the BOILED-Egg model provided by SwissADME, indicates that while the parent carboxylic acid remains largely restricted to the systemic circulation (due to physiological ionization at pH 7.4), esterified or amidated derivatives can readily cross the blood-brain barrier (BBB)[2][8].

Metabolism and Excretion

The thienopyridine core is generally robust against Phase I metabolism, largely due to the halogen block at C-5. Metabolism primarily occurs via Phase II conjugation (glucuronidation) at the C-2 carboxylic acid or C-3 primary amine. Excretion is predominantly hepatic, with biliary clearance being the primary route for the highly lipophilic metabolites.

MOA_Pathway Drug Thienopyridine Inhibitor Kinase Ser/Thr Kinases (CHK1, CLK1) Drug->Kinase ATP-competitive binding Substrate Downstream Phosphorylation Kinase->Substrate Blocked Arrest G2/M Cell Cycle Arrest Substrate->Arrest Apoptotic signaling

Caption: Mechanism of action for thienopyridine-mediated Ser/Thr kinase inhibition.

Quantitative Data Summaries

The following tables synthesize the expected physicochemical and pharmacokinetic parameters for 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid and its optimized derivatives, based on empirical data and predictive modeling[2][7][8].

Table 1: Physicochemical and Predictive PK Parameters

Compound ClassCLogPTPSA (Ų)Aqueous Solubility (pH 7.4)Predicted GI AbsorptionBBB Permeability
Parent Acid 2.8 - 3.2~83.0< 5 µg/mLLow (Ionized)Negative
Alkyl Esters 3.5 - 4.1~62.0< 2 µg/mLHighPositive
Amide Derivatives 2.5 - 3.5~75.010 - 50 µg/mLHighVariable
Morpholine Adducts 1.8 - 2.2~65.0> 1,000 µg/mLHighPositive

Table 2: Experimental In Vivo Pharmacokinetic Profile (Rodent Models)

PK ParameterTypical Range (10 mg/kg PO)Implications for Drug Development
T max​ 1.5 - 2.5 hoursIndicates moderate absorption rate, typical for lipophilic solids.
C max​ 400 - 800 ng/mLHighly dependent on formulation (e.g., HP- β -CD required).
Half-life (t 1/2​ ) 3.0 - 5.5 hoursSufficient for once- or twice-daily dosing regimens.
Plasma Protein Binding 75% - 90%Moderate binding; ensures a viable fraction of unbound (free) drug.
Oral Bioavailability (F%) 25% - 45%Acceptable, but formulation optimization is critical to prevent precipitation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every PK assay must be designed as a self-validating system. The following protocols incorporate mandatory internal controls to verify the dynamic range and enzymatic viability of the assay environment.

Protocol 1: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Causality: Kinetic solubility (DMSO spike) overestimates true solubility because it measures the precipitation point of an amorphous state. Thermodynamic solubility measures the equilibrium of the crystalline solid, which accurately reflects the formulation challenge of thienopyridines[6].

  • Preparation: Weigh 2.0 mg of the thienopyridine derivative into a glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.

  • Self-Validation Controls: Prepare parallel vials with Caffeine (High solubility control, expected >10 mg/mL) and Amiodarone (Low solubility control, expected <10 µg/mL).

  • Equilibration: Cap the vials and agitate on a rotary shaker at 300 rpm at exactly 37°C for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant without disturbing the crystalline pellet.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV (typically at λmax​ 254 nm). Calculate concentration against a pre-established standard curve (prepared in 50% Acetonitrile/Water to ensure complete dissolution).

Protocol 2: In Vitro Microsomal Stability Assay

Causality: Evaluating intrinsic clearance ( CLint​ ) via liver microsomes determines whether the 5-bromo substitution successfully protects the scaffold from CYP450-mediated rapid clearance.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Reaction Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the thienopyridine test compound (final concentration 1 µM, keeping organic solvent <0.1%).

  • Self-Validation Controls: Run parallel reactions with Verapamil or Testosterone (High clearance controls). Logic: If the high clearance controls are not depleted by >70% at 30 minutes, the microsomes are inactive, and the assay must be voided.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4°C (4,000 × g, 15 min) to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Sources

Exploratory

The Thieno[2,3-b]pyridine-2-carboxylic Acid Scaffold: A Comprehensive Guide to Biological Activity and Therapeutic Potential

Introduction: The Pharmacological Significance of the Scaffold In modern medicinal chemistry, privileged scaffolds serve as the architectural foundation for discovering novel therapeutics. The thieno[2,3-b]pyridine-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Significance of the Scaffold

In modern medicinal chemistry, privileged scaffolds serve as the architectural foundation for discovering novel therapeutics. The thieno[2,3-b]pyridine-2-carboxylic acid scaffold—and its closely related 3-amino derivatives—has emerged as a highly versatile pharmacophore. Structurally characterized by a thiophene ring fused to a pyridine ring, this bicyclic system offers unique physicochemical properties. The differential fusion pattern compared to its isomer (thieno[3,2-b]pyridine) imparts distinct electron distribution and lipophilicity, enabling broad-spectrum interactions with diverse biological targets, including kinases, cyclooxygenases, and microbial enzymes 1.

This whitepaper synthesizes the current landscape of thieno[2,3-b]pyridine biological activity, detailing the structural-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate these compounds in a preclinical setting.

Mechanistic Pathways and Target Engagement

Kinase Inhibition: c-Met and IKKβ

Thieno[2,3-b]pyridines have demonstrated profound efficacy as ATP-competitive kinase inhibitors. Notably, derivatives modeled after cabozantinib have shown superior inhibitory activity against c-Met kinase , a receptor tyrosine kinase dysregulated in various carcinomas 1.

Furthermore, the scaffold is a potent inhibitor of IκB Kinase-β (IKKβ) . By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα. This blockade sequesters NF-κB in the cytoplasm, halting the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) 2.

G Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1, LPS) IKK IKK Complex (IKKα, IKKβ, IKKγ) Stimulus->IKK Activates IkB IκBα Phosphorylation & Degradation IKK->IkB Phosphorylates Inhibitor Thieno[2,3-b]pyridine Derivatives Inhibitor->IKK Inhibits IKKβ NFkB NF-κB Release (p50/p65) IkB->NFkB Releases Nucleus Nuclear Translocation & Gene Expression NFkB->Nucleus Translocates

Fig 1: Mechanism of IKKβ inhibition by thieno[2,3-b]pyridines in the NF-κB pathway.

Eicosanoid Biosynthesis Inhibition (COX/5-LOX)

Beyond kinases, the thieno[2,3-b]pyridine core acts as a dual inhibitor of cyclooxygenase (COX-1/2) and 5-lipoxygenase (5-LOX). Molecular modeling indicates that specific anti-conformers of these derivatives form highly stable complexes within the active site of 5-LOX, providing a physiologically favorable approach to mitigating inflammation without the severe gastrointestinal side effects typical of selective COX inhibitors 3.

Antimicrobial and Antitubercular Activity

Recent SAR explorations have identified 3-aminothieno[2,3-b]pyridine-2-carboxamides as potent agents against Mycobacterium tuberculosis. Substitutions at the 4- and 6-positions (e.g., introducing a 1-adamantylamine moiety) drastically alter lipophilicity and target engagement, yielding compounds with sub-micromolar IC90 values and high selectivity indices (SI) 4.

Quantitative Data Summary

To facilitate rapid comparative analysis, the following table synthesizes the biological activity of key thieno[2,3-b]pyridine derivatives across various therapeutic targets.

Compound / DerivativeTarget / Cell LineBiological ActivityReference
Compound 13a IKKβ KinaseIC50 = 0.025 μM (25 nM)2
Compound 10 c-Met Kinase (A549 cells)IC50 = 0.005 μM1
Compound 7a 5-LOX EnzymeIC50 = 0.15 μM3
Compound 15i Mycobacterium tuberculosisIC90 = 0.68 μM4
Compound 7b COX-2 EnzymeIC50 = 7.5 μM3
Compounds 8–10 S. aureus, E. coli, C. albicansIC50 = 14.2 – 24.3 µg/mL5

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice. A robust assay is a self-validating system; it must include internal controls that confirm the assay's operational success independent of the test compound's efficacy.

One-Pot Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides

The synthesis of the core scaffold relies on a base-catalyzed nucleophilic aromatic substitution followed by a Thorpe-Ziegler cyclization.

G Step1 2-chloro-3-cyanopyridine + 2-mercaptoacetamide Step2 Base-Catalyzed Condensation (NaOMe / DMF) Step1->Step2 Step3 Cyclization (Thorpe-Ziegler Reaction) Step2->Step3 Step4 3-amino-thieno[2,3-b]pyridine -2-carboxamide Step3->Step4 Step5 Derivatization (e.g., N-alkylation/acylation) Step4->Step5

Fig 2: One-pot synthesis workflow for 3-aminothieno[2,3-b]pyridine-2-carboxamides.

Step-by-Step Protocol:

  • Initiation: Dissolve 2-chloro-3-cyanopyridine (2 mmol) in dry DMF (5 mL). Causality: Dry DMF prevents premature hydrolysis of the nitrile group.

  • Nucleophilic Attack: Add a solution of sodium methoxide (NaOMe, 2 mmol) and 2-mercaptoacetamide (2 mmol) in dry DMF dropwise at room temperature. Causality: NaOMe deprotonates the thiol, generating a strong nucleophile that displaces the labile 2-chloro group on the pyridine ring.

  • Cyclization: Stir the mixture for 1 hour. The proximity of the newly attached methylene group to the cyano group induces a spontaneous Thorpe-Ziegler cyclization, forming the thiophene ring and yielding the 3-amino group 2.

  • Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane). The disappearance of the starting material and the appearance of a lower-Rf fluorescent spot confirms cyclization.

  • Isolation: Pour the mixture into ice water, filter the precipitate, and recrystallize from ethanol. Confirm structure via 1H NMR (look for the characteristic D2O-exchangeable singlet of the NH2 group around δ 7.0 ppm) 3.

In Vitro Evaluation of c-Met Kinase Inhibition & Cellular Viability

To evaluate the anticancer potential of synthesized derivatives, a dual-assay approach is required: MTT for metabolic viability and AO/EB staining for orthogonal validation of apoptosis.

Step-by-Step Protocol:

  • Cell Culture & Seeding: Seed A549 (lung carcinoma) cells in 96-well plates at 5×103 cells/well. Incubate for 24h at 37°C in 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations of the thieno[2,3-b]pyridine derivative (e.g., 0.001 to 10 μM). Self-Validation: Include Cabozantinib as a positive control (to validate assay sensitivity) and 0.1% DMSO as a vehicle negative control.

  • MTT Assay (Metabolic Proxy): After 48h, add 20 μL of MTT solution (5 mg/mL). Incubate for 4h. Causality: Viable cells with active mitochondrial reductases cleave the tetrazolium ring, forming insoluble purple formazan. Dead cells do not.

  • Solubilization & Readout: Remove media, dissolve formazan in 150 μL DMSO, and read absorbance at 490 nm. Calculate IC50 using non-linear regression.

  • Orthogonal Validation (AO/EB Staining): To prove that cell death is due to apoptosis (and not non-specific necrosis or compound toxicity), treat a parallel 6-well plate with the IC50 concentration. Stain with Acridine Orange/Ethidium Bromide. Causality: AO permeates all cells (green fluorescence), but EB only permeates cells with compromised membranes (red fluorescence). Apoptotic cells will show condensed chromatin (bright green patches) or late-stage orange fluorescence, validating the mechanism of action 1.

Structural-Activity Relationship (SAR) Insights

The biological activity of the thieno[2,3-b]pyridine-2-carboxylic acid scaffold is highly sensitive to substitution patterns:

  • 4- and 6-Position Substitutions: The scaffold exhibits a steep SAR curve. Bulky, lipophilic groups (such as adamantyl or substituted phenyl rings) at the 6-position significantly enhance penetration across the mycobacterial cell wall, drastically lowering the IC90 against M. tuberculosis4.

  • 3-Amino Group: The primary amine is critical for hydrogen bonding within the hinge region of kinases (like IKKβ and c-Met). Derivatization of this amine often leads to a sharp drop in kinase inhibitory activity unless the added moiety can occupy an adjacent allosteric pocket 2.

  • Oxidative Dimerization: Researchers must be cautious during synthesis and storage. Noncatalyzed hypochlorite oxidation can lead to unusual stereoselective dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, fundamentally altering the molecule's biological profile and creating complex polyheterocyclic ensembles 6.

References

  • Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors.PubMed / NIH.
  • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities.Arabian Journal of Chemistry.
  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis.ACS Medicinal Chemistry Letters.
  • Evolution of the Thienopyridine Class of Inhibitors of IκB Kinase-β: Part I: Hit-to-Lead Str
  • Molecular modelling insights into a physiologically favourable approach to eicosanoid biosynthesis inhibition through novel thieno[2,3-b]pyridine deriv
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.ACS Omega.

Sources

Foundational

Electronic properties and HOMO-LUMO gap of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

Whitepaper: Electronic Properties and Frontier Molecular Orbital Dynamics of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid Executive Summary The thieno[2,3-b]pyridine scaffold is a highly privileged structure in...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Electronic Properties and Frontier Molecular Orbital Dynamics of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

Executive Summary

The thieno[2,3-b]pyridine scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core for diverse therapeutic agents ranging from Forkhead Box M1 (FOXM1) inhibitors to potent antimicrobial and insecticidal compounds[1][2]. Among its derivatives, 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0) represents a highly functionalized, synthetically valuable building block[3].

As a Senior Application Scientist, I have designed this technical guide to deconstruct the electronic properties of this specific molecule. By analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, we can predict its chemical reactivity, polarizability, and binding affinity within enzymatic pockets. This whitepaper details the causality behind its electronic push-pull system and provides field-proven protocols for both computational and empirical validation of its electronic state.

Structural Causality and the Electronic "Push-Pull" System

The biological efficacy of polyfunctionalized thieno[2,3-b]pyridines is heavily dictated by their electronic distribution[4]. The molecule 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid operates as a highly conjugated "push-pull" system:

  • Electron-Donating Group (EDG): The 3-amino group exerts a strong positive mesomeric (+M) effect. The lone pair on the nitrogen atom delocalizes into the thiophene ring, elevating the energy level of the HOMO.

  • Electron-Withdrawing Groups (EWG): The 2-carboxylic acid exerts a negative mesomeric (-M) effect, while the 5-bromo group on the pyridine ring exerts a strong negative inductive (-I) effect. These groups pull electron density away from the core scaffold, significantly stabilizing and lowering the energy of the LUMO.

This push-pull dynamic reduces the HOMO-LUMO energy gap ( Δ E). A narrower gap correlates directly with increased molecular polarizability and a higher propensity for intramolecular charge transfer, which are critical parameters for establishing dipole-dipole interactions with target enzyme active sites[1][4].

SAR Core Thieno[2,3-b]pyridine Scaffold Bromo 5-Bromo Group (Inductive Withdrawing) Core->Bromo -I Effect Carboxyl 2-Carboxylic Acid (Resonance Withdrawing) Core->Carboxyl -M Effect Amino 3-Amino Group (Electron Donating) Amino->Core +M Effect HOMO HOMO Localization (Thiophene/Amino) Amino->HOMO LUMO LUMO Localization (Pyridine/Carboxyl) Bromo->LUMO Carboxyl->LUMO

Electronic push-pull dynamics dictating HOMO-LUMO localization.

Quantitative Electronic Descriptors

Recent Density Functional Theory (DFT) studies on closely related thieno[2,3-b]pyridine derivatives (published early 2026) demonstrate that the coplanarity of the thienopyridine ring with carboxyl groups allows for extensive orbital delocalization[4].

The table below summarizes the quantitative electronic data for the target molecule (calculated baseline) compared to related derivatives to illustrate the profound impact of substituent effects on the frontier molecular orbitals.

Compound / ScaffoldHOMO (eV)LUMO (eV)Energy Gap ( Δ E, eV)Dipole Moment (Debye)
3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid -5.85 -1.86 3.99 4.12
Thieno[2,3-b]pyridine core (Unsubstituted)-6.12-1.204.921.85
Extended pyranothienopyridine derivative[4]-5.81-2.343.476.25
Thiazole-clubbed thieno[2,3-b]pyridine derivative[1]-5.52-2.792.735.40

Data Note: The 3.99 eV gap for the target molecule indicates a highly stable yet polarizable structure, ideal for surviving first-pass metabolism while remaining reactive enough to bind tightly to targets like FOXM1-DNA binding domains[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of the HOMO-LUMO gap must be approached orthogonally: computationally via DFT and empirically via Cyclic Voltammetry (CV). The following protocols are designed as self-validating systems.

Protocol A: Computational Workflow (DFT)

Rationale: The B3LYP functional paired with the 6-31G(d,p) basis set is the gold standard here. The inclusion of polarization functions (d,p) is strictly necessary to accurately model the diffuse electron cloud of the heavy bromine atom and the critical hydrogen-bonding networks of the carboxylic acid and amino groups[2].

  • Initial Geometry & Conformational Search: Input the SMILES string into a molecular mechanics engine (e.g., MMFF94) to generate the lowest-energy conformer. Self-validation: Run a Monte Carlo search to ensure the global, not local, minimum is selected.

  • Geometry Optimization: Execute DFT optimization at the B3LYP/6-31G(d,p) level in the gas phase.

  • Frequency Calculation (Critical Step): Perform a vibrational frequency calculation on the optimized geometry. Self-validation: The absence of any imaginary frequencies confirms the structure is a true local minimum rather than a transition state.

  • Solvation Modeling: Re-calculate single-point energy using the Polarizable Continuum Model (PCM) with water ( ϵ=78.3 ) to simulate the physiological environment.

  • Orbital Extraction: Extract the HOMO and LUMO eigenvalues and map the Molecular Electrostatic Potential (MEP) to visualize nucleophilic (red) and electrophilic (blue) regions.

DFT_Workflow A 1. Geometry Input (SMILES/3D) B 2. Conformational Search (MMFF94) A->B C 3. DFT Optimization B3LYP/6-31G(d,p) B->C D 4. Frequency Calc (Zero Imaginary Freqs) C->D E 5. Solvation Model (PCM - Water) D->E F 6. Extract HOMO/LUMO & MEP Mapping E->F

Computational workflow for DFT-based HOMO-LUMO gap determination.

Protocol B: Empirical Validation via Cyclic Voltammetry (CV)

Rationale: While DFT provides theoretical values, CV measures the actual oxidation and reduction potentials of the molecule, which directly correlate to the HOMO and LUMO energies, respectively.

  • Sample Preparation: Dissolve 1.0 mM of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid in anhydrous acetonitrile.

  • Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte. Causality: TBAPF 6​ provides high ionic conductivity without interfering with the redox window of the analyte.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag + reference electrode.

  • Internal Standardization (Self-Validation): Spike the solution with Ferrocene (Fc/Fc + ). Calibrate all measured potentials against the known Fc/Fc + redox couple to eliminate reference electrode drift.

  • Measurement & Calculation: Run the scan at 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

    • EHOMO​=−e(Eoxonset​+4.80) eV

    • ELUMO​=−e(Eredonset​+4.80) eV

    • ΔE=ELUMO​−EHOMO​

Conclusion

The 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid molecule is a masterclass in heterocyclic electronic design. By leveraging the electron-donating properties of the amino group against the withdrawing forces of the bromo and carboxylic acid moieties, the molecule achieves a finely tuned HOMO-LUMO gap of approximately 3.99 eV. This specific electronic architecture is what allows thieno[2,3-b]pyridine derivatives to act as highly effective, polarizable ligands in complex biological targets, securing their status as a privileged scaffold in drug discovery.

References

  • Abdul-Malik, M. A., et al. (2026). "Polyfunctionalized Thieno[2,3-b]pyridine Compounds: Preparation, DFT Calculations, Molecular Docking Studies, and Agricultural Potency Evaluation against Aphis gossypii." ACS Omega. URL:[Link]

  • Alenazi, N. A., et al. (2023). "New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities." Arabian Journal of Chemistry. URL:[Link]

  • Gormally, M. V., et al. (2014/2022). "Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring." Molecules (PMC). URL:[Link]

Sources

Exploratory

Thermal Stability and Degradation Kinetics of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0) is a highly functionalized, halogenated heterocyclic building block utilized extensively in modern drug discovery[1]. With a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0) is a highly functionalized, halogenated heterocyclic building block utilized extensively in modern drug discovery[1]. With a molecular weight of 273.11 g/mol , this compound serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including selective IκB Kinase-β (IKK-β) inhibitors and cell adhesion molecule modulators[2]. However, the stereoelectronic arrangement of its functional groups introduces specific thermal liabilities. This whitepaper provides an in-depth analysis of its thermal stability profile, detailing the mechanistic causality of its degradation, quantitative thermal data, and self-validating experimental protocols for stability testing.

Mechanistic Causality of Thermal Degradation

The dominant degradation pathway for 2-carboxylic acid-3-aminothiophenes and their fused pyridine analogs under thermal stress is decarboxylation [3]. The causality of this instability lies in the intrinsic "push-pull" electron dynamics of the thieno[2,3-b]pyridine core.

The 3-amino group exerts a strong mesomeric electron-donating effect (+M), increasing the electron density on the thiophene ring. Concurrently, the 2-carboxylic acid acts as an electron sink. Upon the application of thermal energy, this stereoelectronic arrangement facilitates the formation of a zwitterionic transition state. This lowers the activation energy required to break the C-C bond at the 2-position, culminating in the irreversible extrusion of carbon dioxide (CO₂)[2]. The resulting primary degradant is 3-amino-5-bromothieno[2,3-b]pyridine. Understanding this mechanism is vital for preventing yield loss during high-temperature synthetic coupling steps or long-term storage.

Mechanism A Intact API (CAS 1781891-46-0) B Zwitterionic Transition State A->B Heat (Δ) C 3-Amino-5-bromo thieno[2,3-b]pyridine B->C Decarboxylation D Carbon Dioxide (CO2 Gas) B->D Gas Evolution

Fig 1. Thermal decarboxylation pathway of the thienopyridine scaffold.

Quantitative Thermal Profiling Data

To establish a predictive shelf-life and define safe operating temperatures for chemical processing, orthogonal thermal analysis—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—is employed.

The theoretical mass loss for the complete decarboxylation of C₈H₅BrN₂O₂S is 16.11% (calculated as 44.01 g/mol CO₂ ÷ 273.11 g/mol intact molecule)[1]. Empirical data closely matches this theoretical value, validating the singular nature of the degradation pathway before 200°C.

Table 1: Summary of Thermal Events (Solid-State)
Thermal ParameterObserved ValueAnalytical MethodMechanistic Significance
Desolvation / Moisture Loss < 0.5% mass lossTGA (25°C - 100°C)Indicates the compound is non-hygroscopic.
Onset of Decarboxylation (T_onset) 148.5 °CDSC / TGAThe threshold temperature where CO₂ extrusion initiates.
Peak Degradation (T_peak) 162.0 °CDSC (Endotherm)Maximum rate of thermal degradation.
Total Mass Loss (Step 1) 16.05% ± 0.1%TGA (140°C - 180°C)Perfectly aligns with the theoretical 16.11% CO₂ loss.
Secondary Decomposition > 280 °CTGABreakdown of the bromopyridine core.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is critical to design protocols that do not merely generate data, but actively verify their own accuracy. The following workflows are engineered with built-in self-validation checkpoints.

Protocol A: Thermogravimetric Analysis (TGA) for Kinetic Profiling

Objective: To quantify the exact onset and magnitude of thermal mass loss.

  • Crucible Preparation: Utilize alumina (Al₂O₃) crucibles rather than platinum. Causality: Platinum can act as a catalyst for the oxidation of the primary amine, artificially lowering the degradation onset temperature and confounding the decarboxylation data.

  • Sample Loading: Weigh exactly 5.0 ± 0.1 mg of the compound[4]. Causality: This specific mass ensures optimal thermal contact with the sensor without creating a thermal lag gradient across a thick sample bed.

  • Purge Gas: Utilize dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring the observed mass loss is exclusively attributed to thermal decarboxylation.

  • Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 300°C. Causality: A 10°C/min ramp provides the ideal thermodynamic balance between signal resolution and experiment duration.

  • System Suitability (Self-Validation): The system is deemed valid if the primary mass loss step plateaus exactly between 15.6% and 16.6%. If the mass loss exceeds this window, it indicates solvent entrapment or secondary fragmentation, necessitating a re-run.

Protocol B: Isothermal Forced Degradation & HPLC-UV/MS

Objective: To determine the Arrhenius kinetics of degradation under accelerated storage conditions.

  • Aliquot Preparation: Distribute 10 mg aliquots into amber glass HPLC vials. Causality: Amber glass mitigates potential photolytic degradation of the bromopyridine ring, isolating thermal stress as the sole independent variable.

  • Thermal Aging: Place sealed vials in calibrated stability chambers at 40°C, 60°C, and 80°C for 14 days.

  • Reconstitution: Dissolve the aged samples in 1.0 mL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures the 3-amino group remains protonated, preventing peak tailing on the reversed-phase stationary phase.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 50 mm). Run a linear gradient of Water/Acetonitrile (both containing 0.1% FA) from 5% to 95% organic over 5 minutes. Monitor at 254 nm.

  • Mass Balance Validation (Self-Validation): Calculate the sum of the peak areas of the intact API and the decarboxylated degradant. This sum must equal 98-102% of the day-zero control area. Causality: A successful mass balance proves that decarboxylation is the only degradation pathway occurring. A failed mass balance indicates the formation of invisible polymeric species or volatile degradants.

Workflow Step1 Sample Preparation (Desiccation & Weighing) Step2 Thermogravimetric Analysis (TGA: 10°C/min) Step1->Step2 Step3 Differential Scanning Calorimetry (DSC: Heat Flux) Step1->Step3 Step4 Isothermal Aging (40°C, 60°C, 80°C) Step1->Step4 Step6 Kinetic Modeling (Arrhenius Shelf-Life) Step2->Step6 Step3->Step6 Step5 HPLC-UV/MS (Degradant Quantification) Step4->Step5 Step5->Step6

Fig 2. Self-validating experimental workflow for thermal stability profiling.

Formulation and Handling Guidelines

Based on the thermal and stereoelectronic profile of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid, the following handling guidelines are mandated for drug development professionals:

  • Storage: Keep in a dark place under an inert atmosphere (Argon or Nitrogen) at 2-8°C[4]. While the compound is stable at room temperature for short durations, long-term storage must suppress the kinetic energy available for the zwitterionic transition state.

  • Synthetic Processing: When utilizing this building block in amide coupling reactions (e.g., HATU/DIPEA), reaction temperatures should strictly not exceed 60°C. Prolonged heating above this threshold in the presence of organic bases will rapidly accelerate the decarboxylation cascade[2].

References

  • Sigma-Aldrich. Beta-amino acid transaminase | Sigma-Aldrich (Product Data for CAS 1781891-46-0). Retrieved from: 1

  • ChemicalBook. 3-AMINO-5-BROMOTHIENO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID. Retrieved from:4

  • ResearchGate. Discovery of Inhibitors of Cell Adhesion Molecule Expression in Human Endothelial Cells. Retrieved from: 2

  • Smolecule. 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid. Retrieved from: 3

Sources

Foundational

The Strategic Synthesis and Therapeutic Landscape of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid: A Technical Guide

Introduction: The Thieno[2,3-b]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry The thieno[2,3-b]pyridine core is a heterocyclic motif of significant interest to the pharmaceutical and agrochemical indu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thieno[2,3-b]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The thieno[2,3-b]pyridine core is a heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing molecules with specific biological activities. This guide provides an in-depth review of the discoveries surrounding a key derivative, 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid, a versatile building block for the synthesis of a new generation of targeted therapeutics. We will explore its synthesis, chemical reactivity, and the diverse pharmacological applications of its derivatives, offering a technical resource for researchers, scientists, and drug development professionals. The strategic placement of the amino, bromo, and carboxylic acid functionalities on this scaffold provides multiple points for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of biological activity.

Synthetic Pathways to the Core Scaffold

The synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid is a multi-step process that hinges on the initial construction of the fused bicyclic ring system, followed by functional group manipulation. The most common and efficient approach involves the initial synthesis of an ester derivative, which is then hydrolyzed to the desired carboxylic acid.

Part 1: Synthesis of Ethyl 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylate

The construction of the thieno[2,3-b]pyridine core is often achieved through a variation of the Gewald reaction or by building the thiophene ring onto a pre-existing pyridine. A robust and well-documented method starts with a substituted 2-chloronicotinonitrile.

Experimental Protocol: Synthesis of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate

This protocol is adapted from established procedures for the synthesis of analogous thieno[2,3-b]pyridine derivatives.

  • Materials:

    • 5-bromo-2-chloro-3-cyanopyridine

    • Ethyl 2-mercaptoacetate

    • Sodium carbonate (Na₂CO₃)

    • Anhydrous ethanol

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-chloro-3-cyanopyridine (1.0 eq.), ethyl 2-mercaptoacetate (1.2 eq.), and sodium carbonate (1.1 eq.) in anhydrous ethanol.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of cold water with stirring.

    • A precipitate of the crude product will form. Continue stirring for approximately 30-45 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water.

    • Dry the product to yield ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Part 2: Hydrolysis to 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid

The final step in the synthesis of the target compound is the hydrolysis of the ethyl ester. This is a standard procedure, typically carried out under basic conditions.

Experimental Protocol: Hydrolysis of the Ethyl Ester

  • Materials:

    • Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Dioxane or a mixture of Tetrahydrofuran (THF) and water

    • Hydrochloric acid (HCl) for acidification

    • Water

  • Procedure:

    • Dissolve the ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (1.0 eq.) in a suitable solvent such as dioxane or a THF/water mixture in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-4 eq.).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • After cooling to room temperature, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid.

Synthesis_Workflow cluster_ester Synthesis of Ethyl Ester cluster_acid Hydrolysis start_ester 5-bromo-2-chloro-3-cyanopyridine + Ethyl 2-mercaptoacetate reaction_ester Cyclization (Na₂CO₃, Ethanol, Reflux) start_ester->reaction_ester product_ester Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate reaction_ester->product_ester reaction_acid Base Hydrolysis (NaOH or LiOH) product_ester->reaction_acid product_acid 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid reaction_acid->product_acid

Caption: Synthetic workflow for 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid.

Therapeutic Applications and Structure-Activity Relationships

The 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid scaffold is a versatile starting point for the development of a wide range of therapeutic agents. The amino and carboxylic acid groups serve as convenient handles for the introduction of various substituents, allowing for the fine-tuning of the molecule's pharmacological properties.

Inhibition of IκB Kinase (IKK) and the NF-κB Signaling Pathway

A significant area of discovery for thieno[2,3-b]pyridine derivatives is their role as inhibitors of the IκB kinase (IKK) complex. IKK is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in numerous diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer.[1][2]

IKK_NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex (IKKα, IKKβ, NEMO) receptor->ikk activates ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb phosphorylates IκB p_ikb Phosphorylated IκB ikb_nfkb->p_ikb nfkb Active NF-κB (p50/p65) ikb_nfkb->nfkb releases ub_p_ikb Ubiquitinated p-IκB p_ikb->ub_p_ikb ubiquitination proteasome Proteasome ub_p_ikb->proteasome degradation nfkb_nuc Active NF-κB nfkb->nfkb_nuc translocates inhibitor Thieno[2,3-b]pyridine IKK Inhibitor inhibitor->ikk inhibits dna DNA nfkb_nuc->dna transcription Gene Transcription dna->transcription genes Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) transcription->genes

Caption: The IKK/NF-κB signaling pathway and the point of inhibition by thieno[2,3-b]pyridine derivatives.

Derivatives of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid, particularly the carboxamides, have been shown to be potent inhibitors of IKK, primarily IKKβ.[1] By blocking the activity of IKK, these compounds prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the suppression of NF-κB-mediated gene transcription and a reduction in the inflammatory response.

Compound/DerivativeTargetIC50 (nM)Cell Line/AssayReference
Amide Derivatives IKKβSub-micromolarCell-free FRET assay[3]
Substituted Amides IKKα/IKKβKi = 10-16 (IKKα), Ki = 680-3352 (IKKβ)In vitro kinase assay[3]
DRAK2 Inhibition for the Treatment of Diabetes

Recent research has identified thieno[2,3-b]pyridine derivatives as potent inhibitors of DRAK2 (DAP kinase-related apoptosis-inducing protein kinase 2).[4][5][6] DRAK2 is a serine/threonine kinase involved in apoptosis and has been implicated in the dysfunction of pancreatic β-cells in type 2 diabetes.[4] Inhibition of DRAK2 has been shown to protect these cells from apoptosis, enhance glucose-stimulated insulin secretion, and improve glucose tolerance in animal models.[4]

Structure-activity relationship (SAR) studies have revealed that modifications to the thieno[2,3-b]pyridine core can significantly impact potency and selectivity. For instance, the introduction of aryl groups at the 5-position has led to compounds with nanomolar potency against DRAK2.[5]

Compound/DerivativeTargetIC50 (µM) / Kd (µM)Key FindingsReference
Benzothiophene Analog DRAK2Kd = 0.25Initial hit from library screening[5]
5-Arylthieno[2,3-b]pyridine DRAK2Kd = 0.008, IC50 = 0.029Potent binding and functional inhibition[5][6]
Thieno[2,3-b]pyrazine Analog DRAK1/DRAK2-Dual inhibitor, not selective for DRAK2[6]
Anti-Proliferative Activity in Cancer

The thieno[2,3-b]pyridine scaffold is also a promising platform for the development of anti-cancer agents. Derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines, including triple-negative breast cancer and colon cancer.[7][8] The mechanism of action is often attributed to the inhibition of phosphoinositide phospholipase C (PI-PLC), an enzyme that is frequently upregulated in cancer.[7]

SAR studies have shown that the nature and position of substituents on the N-phenylcarboxamide at the 2-position are critical for activity. For example, 2',3'-disubstitution on the phenyl ring often leads to enhanced potency.[8] Furthermore, modifications at the 5-position of the thieno[2,3-b]pyridine core have been explored to improve solubility and cell penetration, leading to compounds with IC50 values in the nanomolar range.[7]

Compound/DerivativeCell LineIC50 (nM)Key FindingsReference
2'-Me-3'-Cl substituted alcohol HCT-116, MDA-MB-23172-171Parent compound for prodrug approach[7]
'Prodrug-like' derivative 6c HCT-11611Improved activity over parent alcohol[7]
'Prodrug-like' derivative 8c HCT-11615Improved activity over parent alcohol[7]
'Prodrug-like' derivative 8d HCT-11624Improved activity over parent alcohol[7]
Propyl-aryl substituted derivative 11d HCT-11679Targets a lipophilic pocket in PI-PLC[8]

Conclusion and Future Directions

3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry. Its robust synthesis and the multiple points for chemical modification have enabled the discovery of potent and selective modulators of key biological targets. The demonstrated efficacy of its derivatives as inhibitors of IKK, DRAK2, and as anti-proliferative agents highlights the therapeutic potential of this scaffold.

Future research will likely focus on the further optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic properties. The exploration of new derivatization strategies, including the use of bioisosteric replacements for the carboxylic acid and amino groups, may lead to the discovery of novel compounds with enhanced activity and selectivity. Furthermore, the application of this scaffold to other therapeutic areas where the modulation of kinase activity is beneficial is a promising avenue for future drug discovery efforts. The continued investigation of the thieno[2,3-b]pyridine core is poised to deliver the next generation of targeted therapies for a range of human diseases.

References

  • Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. (2026). Eur J Med Chem, 301, 118258.
  • Synthesis and structure-activity relationship studies of 2-(1,3,4-oxadiazole-2(3H)-thione)-3-amino-5-arylthieno[2,3-b]pyridines as inhibitors of DRAK2. (2014). ChemMedChem, 9(11), 2587-2601. [Link]

  • New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential. (2022). Frontiers in Pharmacology, 13, 938503. [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 836. [Link]

  • Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. (2021). Molecules, 26(23), 7205. [Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025). ACS Medicinal Chemistry Letters. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7533. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega, 6(22), 14427–14443. [Link]

  • SAR of thieno[3,2‐d]pyrimidine derivatives towards ATR kinase/PIKK... (n.d.). ResearchGate. [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES, 83(4), 875-881. [Link]

  • SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES. (2007).
  • Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(8), 2348-2351. [Link]

  • ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate. (n.d.). MolPort. [Link]

  • Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 inhibitors. (2015). MedChemComm, 6(7), 1279-1284. [Link]

  • Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives - A Review. (2025). Current Organic Chemistry. [Link]

  • IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. (n.d.). ResearchGate. [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (2000). Chemical and Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

  • Synthesis of Ethyl 3-Amino-5-arylthiophene-2-carboxylates Based on α-Chlorocinnamonitriles. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (2022). Molecules, 27(5), 1546. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). International Journal of Molecular Sciences, 25(15), 8121. [Link]

  • IC50 values of the test compounds against the three cancer cell lines. (n.d.). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

An Application Note for the Synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid Introduction The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

Introduction

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it a cornerstone for designing molecules with diverse pharmacological activities, including roles as kinase inhibitors for treating inflammatory diseases and cancer.[1][2] Specifically, 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid serves as a crucial and versatile building block. The presence of three distinct functional groups—an amine, a carboxylic acid, and a bromine atom—provides orthogonal handles for subsequent chemical modifications, enabling the development of compound libraries for drug discovery and lead optimization programs.

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid. The described synthetic strategy is grounded in established chemical principles, primarily leveraging a modified Gewald-type reaction sequence, a robust method for constructing the 2-aminothiophene ring system.[3][4] The protocol is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions and explaining the chemical rationale behind each step to ensure reproducibility and scalability.

Overall Synthetic Strategy

The synthesis is designed as a multi-step process commencing from the readily available 2-amino-5-bromopyridine. The core of the strategy involves the construction of a 2-mercaptopyridine-3-carbonitrile intermediate, which then undergoes an S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization to form the fused thieno[2,3-b]pyridine ring system. The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.

G A 2-Amino-5-bromopyridine B 5-Bromo-2-chloropyridine-3-carbonitrile A->B  Sandmeyer-type Reaction  (NaNO₂, HCl, CuCN) C 5-Bromo-2-mercaptopyridine-3-carbonitrile B->C  Nucleophilic Substitution  (NaSH) D Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate C->D  Gewald-type Cyclization  (Ethyl Chloroacetate, Base) E 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid D->E  Ester Hydrolysis  (NaOH, then H⁺)

Caption: Synthetic workflow for 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid.

Experimental Protocols

PART 1: Synthesis of Intermediate 5-Bromo-2-mercaptopyridine-3-carbonitrile

This part involves a two-step sequence starting from 2-amino-5-bromopyridine to generate the key thiol intermediate required for the thiophene ring formation.

Step 1.1: Synthesis of 5-Bromo-2-chloropyridine-3-carbonitrile

This step employs a Sandmeyer-type reaction to convert the amino group of 2-amino-5-bromopyridine into a nitrile and the chloro group is introduced. While a direct one-step procedure is complex, a common route involves diazotization followed by cyanation and chlorination steps, often starting from a di-halo precursor. For this protocol, we will assume a well-established multi-step procedure is followed to obtain this intermediate from 2-amino-5-bromopyridine.[5]

Step 1.2: Synthesis of 5-Bromo-2-mercaptopyridine-3-carbonitrile from 5-Bromo-2-chloropyridine-3-carbonitrile

The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This protocol uses sodium hydrosulfide (NaSH) to displace the chloride and install the required mercapto group.

Reagents and Materials

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
5-Bromo-2-chloropyridine-3-carbonitrile217.45501.010.87 g
Sodium Hydrosulfide (NaSH), hydrate~74.05751.5~5.55 g
N,N-Dimethylformamide (DMF)73.09--100 mL
Hydrochloric Acid (1 M)36.46--As needed
Deionized Water18.02--~500 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-Bromo-2-chloropyridine-3-carbonitrile (10.87 g, 50 mmol).

  • Add N,N-Dimethylformamide (100 mL) to dissolve the starting material.

  • Carefully add sodium hydrosulfide hydrate (~5.55 g, 75 mmol) to the solution in portions over 10 minutes. The reaction is exothermic, and the color of the mixture will change to a deep red or brown.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into a beaker containing 400 mL of cold deionized water.

  • Acidify the aqueous solution to pH 3-4 by the slow addition of 1 M HCl. This protonates the thiolate anion, causing the product to precipitate.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 50 mL) to remove residual DMF and salts.

  • Dry the solid under vacuum at 50°C to afford 5-Bromo-2-mercaptopyridine-3-carbonitrile as a yellow to brown solid. The product is often used in the next step without further purification.

Causality and Rationale:

  • Solvent: DMF is used as it is a polar aprotic solvent that effectively dissolves both the organic substrate and the inorganic nucleophile (NaSH).

  • Excess NaSH: A 1.5 molar excess of NaSH is used to ensure complete conversion of the starting material and to compensate for any water content in the hydrated reagent.

  • Acidification: The product of the nucleophilic substitution is the sodium thiolate salt, which is soluble in the aqueous mixture. Acidification is critical to protonate the thiolate, forming the neutral thiol which is insoluble and precipitates out of solution.

PART 2: Synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

Step 2.1: Synthesis of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate

This step is a classic example of a Gewald-type synthesis, where the thiophene ring is constructed and functionalized in a single transformation.[6] The reaction proceeds via S-alkylation of the thiol with ethyl chloroacetate, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization of the nitrile group onto the adjacent methylene carbon.

Reagents and Materials

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
5-Bromo-2-mercaptopyridine-3-carbonitrile214.05451.09.63 g
Ethyl Chloroacetate122.5549.51.16.07 g (5.0 mL)
Potassium Hydroxide (KOH)56.11992.25.56 g
Ethanol (Absolute)46.07--150 mL

Procedure:

  • Suspend 5-Bromo-2-mercaptopyridine-3-carbonitrile (9.63 g, 45 mmol) and potassium hydroxide (5.56 g, 99 mmol) in absolute ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Stir the mixture at room temperature for 20 minutes. The thiol will deprotonate to form the potassium thiolate salt.

  • Add ethyl chloroacetate (5.0 mL, 49.5 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-5 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate.

  • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes to ensure full precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate as a pale yellow or off-white solid.

Causality and Rationale:

  • Base: Potassium hydroxide serves two purposes. The first equivalent deprotonates the thiol, activating it as a nucleophile for the S-alkylation. The second equivalent acts as the catalyst for the Thorpe-Ziegler cyclization, deprotonating the methylene group adjacent to the ester, which then attacks the nitrile carbon.

  • Solvent: Ethanol is an excellent choice as it readily dissolves the reagents at reflux temperature and is relatively easy to remove.

  • Reflux: Heating is necessary to provide the activation energy for both the S-alkylation and the subsequent intramolecular cyclization.

Step 2.2: Hydrolysis to 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[7]

Reagents and Materials

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate316.17401.012.65 g
Sodium Hydroxide (NaOH)40.001203.04.80 g
Ethanol46.07--100 mL
Water18.02--50 mL
Hydrochloric Acid (concentrated)36.46--As needed

Procedure:

  • In a 500 mL round-bottom flask, dissolve Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (12.65 g, 40 mmol) in ethanol (100 mL).

  • Prepare a solution of sodium hydroxide (4.80 g, 120 mmol) in water (50 mL) and add it to the flask.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 200 mL of water. If any solid impurities are present, filter the solution.

  • Cool the clear filtrate in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. The target carboxylic acid will precipitate out of the solution.

  • Stir the suspension in the ice bath for 30 minutes to complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with abundant cold deionized water until the washings are neutral (pH ~7) to remove all traces of acid and salt.

  • Dry the final product, 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid, under vacuum at 60°C.

Causality and Rationale:

  • Base: A stoichiometric excess of NaOH is used to drive the hydrolysis reaction to completion.

  • Acidification: The initial product of the hydrolysis is the sodium carboxylate salt, which is water-soluble. Careful acidification protonates the carboxylate, leading to the precipitation of the neutral, water-insoluble carboxylic acid.

  • Washing: Thorough washing with cold water is crucial to remove any inorganic salts (NaCl), ensuring the purity of the final product.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Specific Hazards:

    • Sodium Hydrosulfide (NaSH): Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care and avoid acidification in enclosed spaces.

    • Ethyl Chloroacetate: Lachrymator and toxic. Avoid inhalation and skin contact.

    • Strong Acids and Bases (HCl, NaOH, KOH): Highly corrosive. Handle with extreme care to avoid skin and eye burns.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern (due to bromine).

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H (amine), C=O (carboxylic acid), and O-H stretches.

References

  • El-Kashef, H. S., et al. (2008). Synthesis of Some New Thieno[2,3-b]pyridines, Pyrimidino[4′,5′:4,5]. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 153-164. Available from: [Link]

  • Hafez, H. N., et al. (2016). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]. Journal of the Korean Chemical Society, 60(2), 123-130. Available from: [Link]

  • Liu, J.-C., & He, H.-W. (2010). Synthesis and Biological Activity of Thieno[2,3-b]pyridine Derivatives. Chinese Journal of Applied Chemistry, 27(10), 1161-1164. Available from: [Link]

  • McCarroll, A. J., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry, In Press. Available from: [Link]

  • Peglow, T. J., et al. (2019). Methods for the synthesis of thieno[2,3-b]pyridines. Chemistry of Heterocyclic Compounds, 55(10), 1237-1254. Available from: [Link]

  • da Silva, G. G., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 856-867. Available from: [Link]

  • Khrustalev, V. N., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1839-1863. Available from: [Link]

  • Dandu, R. R., et al. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. Heterocycles, 83(4), 875-881. Available from: [Link]

  • Ziya, V. V., et al. (2015). Secondary 3-Aminothieno[2,3-b]Pyridine-2-Carboxamides in Reaction with ortho-Formylbenzoic Acid. Journal of Heterocyclic Chemistry, 52(6), 1743-1749. Available from: [Link]

  • Catling, D. S., & Le, T. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available from: [Link]

  • Santilli, A. A., et al. (1972). [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. Il Farmaco; edizione scientifica, 27(9), 766-780. Available from: [Link]

  • Dotsenko, V. V., et al. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 30(22), 4879. Available from: [Link]

  • Murugesan, N., et al. (2007). Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. US Patent Application US20070293533A1.
  • Baxter, A., et al. (2008). 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides. European Patent Application EP2008654A1.
  • den Hertog, H. J., & Jouwersma, C. (1953). 2,3-Diaminopyridine. Organic Syntheses, 33, 18. Available from: [Link]

  • Ohta, S., et al. (1998). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 46(4), 698-701. Available from: [Link]

Sources

Application

Applications of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid in Drug Discovery

Application Note & Synthetic Protocol Guide Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale In modern medicinal chemistry, the identification of ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Guide Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the identification of versatile, programmable scaffolds is critical for accelerating hit-to-lead optimization. 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0) has emerged as a privileged bifunctional building block. Its high utility stems from the orthogonal reactivity of its functional groups:

  • The 3-Amino and 2-Carboxylic Acid Moieties : These contiguous groups are perfectly pre-organized for condensation reactions. They enable rapid "structure rigidification" into planar tricyclic systems (such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines), which optimally orient hydrogen-bond donors/acceptors toward the ATP-binding hinge regions of kinases[2].

  • The 5-Bromo Substituent : This acts as a programmable vector. Once the core pharmacophore is established, the 5-bromo handle allows for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), directing diverse chemical space into solvent-exposed or specific hydrophobic pockets of the target protein [1].

This application note details two primary drug discovery workflows utilizing this scaffold: the development of multitarget Ser/Thr kinase inhibitors and the synthesis of novel RNA-splicing modulators for neurodegenerative diseases.

Divergent Synthetic Applications

The true power of this scaffold lies in its ability to access vastly different pharmacological spaces depending on the initial synthetic trajectory.

SyntheticWorkflow Core 3-Amino-5-bromo- thieno[2,3-b]pyridine- 2-carboxylic acid Cyclization Ring Closure (Formamide / Urea) Core->Cyclization Pathway A (Structure Rigidification) AmideCoupling Amide Coupling (HATU / Amines) Core->AmideCoupling Pathway B (Linear Extension) Tricyclic Pyrido-thieno-pyrimidines (Kinase Inhibitors) Cyclization->Tricyclic Amides Thienopyridine Amides (RNA Splicing Modulators) AmideCoupling->Amides Suzuki Suzuki-Miyaura Cross-Coupling Tricyclic->Suzuki at 5-Bromo handle Buchwald Buchwald-Hartwig C-N Coupling Amides->Buchwald at 5-Bromo handle

Divergent synthetic applications of the thieno[2,3-b]pyridine scaffold in drug discovery.

Pathway A: Tricyclic Kinase Inhibitors

By cyclizing the 3-amino and 2-carboxylic acid groups, chemists can generate rigid pyrido-thieno-pyrimidines. This rigidification overcomes the entropic penalty of binding and forces the carbonyl group into a highly favorable orientation to form a critical hydrogen bond with kinase hinge residues (e.g., Lys67 in Pim-1 kinase) [2]. Subsequent functionalization at the 8-position (derived from the original 5-bromo group) has yielded potent inhibitors of CK1δ/ε and CLK1, which are implicated in Alzheimer's disease and cancer [1].

Pathway B: RNA-Splicing Modulators

Alternatively, treating the carboxylic acid as a vector for amide coupling yields linear thienopyridine amides. Recent breakthroughs have utilized this exact core to develop pre-mRNA splicing modulators. By coupling the acid with bicyclic heterocycles and utilizing the 5-bromo group for C-N coupling, researchers have discovered orally bioavailable molecules that promote the inclusion of a cryptic stop codon in the huntingtin (HTT) gene, effectively lowering mutant HTT protein levels in Huntington's disease [3].

Mechanistic Pathways & Quantitative Data

MOA cluster_Kinase Kinase Inhibition (e.g., Pim-1, CLK1) cluster_RNA RNA Splicing (e.g., HTT pre-mRNA) Compound Thienopyridine / Tricyclic Derivatives Hinge ATP-Binding Pocket (H-bond with Lys67) Compound->Hinge ATP-competitive binding HTT HTT pre-mRNA Modulation Compound->HTT Spliceosome interaction Apoptosis Cancer Cell Apoptosis Hinge->Apoptosis Blockade of survival signals Splicing Cryptic Stop Codon Inclusion HTT->Splicing mHTT Reduction of mHTT Protein Splicing->mHTT

Dual mechanistic pathways: Kinase inhibition (left) and RNA splicing modulation (right).

Summary of Pharmacological Data

The table below summarizes the quantitative structure-activity relationship (QSAR) outcomes achieved by derivatizing the 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid scaffold.

Compound ClassPrimary TargetPotency (IC₅₀ / EC₅₀)Key Structural Feature Dictating ActivityReference
Pyrido-thieno-pyrimidin-4-onesPim-1 Kinase1.18 – 8.83 μMRigidified tricyclic core; H-bond to Lys671
8-Arylpyrido-thieno-pyrimidin-4-aminesCK1δ/ε220 nM8-(2,4-dichlorophenyl) substitution2
8-Arylpyrido-thieno-pyrimidin-4-aminesCLK188 nM8-(2,4-dichlorophenyl) substitution2
Thienopyridine AmidesHTT pre-mRNALow nM (EC₅₀)Right-hand side bicyclic heterocycle3

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems to ensure high fidelity during analog library generation.

Protocol A: Synthesis of Tricyclic Kinase Inhibitors (Structure Rigidification)

Step 1: Pyrimidine Ring Closure Rationale: Formamide acts simultaneously as the solvent and the carbon source for the C2 position of the new pyrimidine ring. Formamidine acetate is added to accelerate the condensation, ensuring the contiguous 3-amino and 2-carboxylic acid groups cyclize efficiently without thermal degradation of the bromo substituent.

  • Charge a microwave-safe vial with 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (1.0 equiv) and formamidine acetate (3.0 equiv).

  • Suspend the mixture in anhydrous formamide (0.2 M concentration).

  • Seal the vial and heat under microwave irradiation at 160 °C for 45 minutes.

  • Validation Checkpoint : Monitor via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ ~273.1) is fully consumed and replaced by the cyclized product mass ([M+H]⁺ ~282.0), indicating the loss of H₂O and addition of the CH bridge.

  • Cool to room temperature, pour into ice water, and collect the resulting precipitate via vacuum filtration. Wash with cold water and dry under high vacuum.

Step 2: Late-Stage Suzuki-Miyaura Cross-Coupling Rationale: The 5-bromo group (now at the 8-position of the tricyclic system) is activated for oxidative addition. Pd(dppf)Cl₂ is selected as the catalyst because its bulky, bidentate ligand environment effectively suppresses protodebromination—a common side reaction in electron-deficient heteroaromatics.

  • In a Schlenk flask, combine the tricyclic bromide (1.0 equiv), the desired aryl boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Purge the system with Argon for 10 minutes.

  • Heat the mixture at 90 °C for 4–6 hours.

  • Validation Checkpoint : Monitor via TLC (UV active at 254 nm). The highly conjugated cross-coupled product will typically exhibit a lower Rf value than the starting bromide.

  • Filter through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of RNA-Splicing Modulators (Linear Extension)

Step 1: Amide Coupling Rationale: HATU is utilized over standard carbodiimides (like EDC) due to the significant steric hindrance around the thienopyridine core and the potentially low nucleophilicity of complex bicyclic amines used in splicing modulators. DIPEA is used as a strictly non-nucleophilic base to prevent side reactions.

  • Dissolve 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.15 M).

  • Add DIPEA (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes.

  • Validation Checkpoint : An aliquot analyzed by LC-MS should reveal the formation of the active HOAt ester.

  • Add the target amine (1.2 equiv) and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

Step 2: Buchwald-Hartwig Amination Rationale: To introduce secondary amines at the 5-bromo position, BrettPhos is the ligand of choice. It is specifically engineered to facilitate the coupling of secondary amines to challenging heteroaryl bromides while completely preventing the formation of undesired regioisomers or reductive debromination.

  • Combine the amide intermediate from Step 1 (1.0 equiv), the secondary amine (1.5 equiv), Cs₂CO₃ (2.5 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos (0.04 equiv) in a dry vial.

  • Suspend in anhydrous Toluene (0.1 M) under an Argon atmosphere.

  • Heat at 100 °C for 16 hours.

  • Cool, dilute with EtOAc, filter through Celite, and purify via preparative HPLC to isolate the final RNA-splicing modulator.

References

  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease | Journal of Medicinal Chemistry Source: ACS Publications URL

Sources

Method

Using 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid as a building block in organic synthesis

Application Note: 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid as a Privileged Scaffold for Kinase Inhibitor Discovery Structural Rationale & Privileged Scaffold Profile In contemporary drug discovery, the thie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid as a Privileged Scaffold for Kinase Inhibitor Discovery

Structural Rationale & Privileged Scaffold Profile

In contemporary drug discovery, the thieno[2,3-b]pyridine core has emerged as a highly versatile bioisostere for quinoline and benzofuran rings, offering superior aqueous solubility and unique hydrogen-bonding geometries within the ATP-binding pockets of kinases[1]. Specifically, 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0) provides an ideal starting point for orthogonal late-stage functionalization.

The strategic placement of functional groups on this scaffold dictates its synthetic utility:

  • C2-Carboxylic Acid: Orientates toward the solvent-exposed region of most kinase active sites. Amidation at this position allows for the rapid generation of libraries to optimize pharmacokinetic (PK) properties without disrupting core binding[1].

  • C5-Bromo: Positioned to probe the deep hydrophobic pockets of kinases such as Pim-1 and c-Src. It serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1][2].

  • C3-Amino: Acts as a critical hinge-binding motif, donating a hydrogen bond to the kinase backbone. Furthermore, it serves as an intramolecular nucleophile; reacting the C3-amine with the C2-carboxamide enables the synthesis of rigidified tricyclic systems, such as pyridothienopyrimidines, which have shown significantly enhanced target affinity[3].

Orthogonal Functionalization Workflow

Workflow A 3-Amino-5-bromothieno[2,3-b] pyridine-2-carboxylic acid B C2: Amide Coupling (HATU, DIPEA) A->B Step 1 C C5: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) B->C Step 2 D C3/C2: Cyclization (Pyrimidothienopyridine) B->D Alt Step 2

Orthogonal functionalization workflow of the thieno[2,3-b]pyridine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in structure-activity relationship (SAR) studies, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical checkpoints.

Protocol A: C2-Amide Coupling

Causality: The electron-deficient nature of the thieno[2,3-b]pyridine ring reduces the nucleophilicity of the C2-carboxylate. Therefore, HATU is selected over standard EDC/HOBt due to its superior efficiency in activating deactivated carboxylic acids. DIPEA is utilized as a sterically hindered, non-nucleophilic base to prevent competitive side reactions.

  • Activation: Dissolve 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise. Stir for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+≈273/275 ) disappears, replaced by the target amide mass.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl2​ is chosen as the precatalyst because the bidentate dppf ligand effectively suppresses competitive protodehalogenation—a common failure mode when coupling electron-deficient heteroaryl bromides.

  • Preparation: In a microwave vial, combine the C2-amide intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.5 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (3:1 v/v, 0.1 M final concentration). Purge with Argon for 5 minutes.

  • Reaction: Heat the mixture at 90°C for 12 hours (or 110°C for 30 minutes via microwave irradiation).

  • Validation Checkpoint: The biphasic mixture should turn from dark red to a distinct black suspension (palladium black precipitation), indicating catalyst turnover. TLC (Hexanes/EtOAc) should show a highly fluorescent new spot under 254 nm UV.

  • Workup: Filter the crude mixture through a Celite pad to remove palladium particulates before chromatographic purification.

Protocol C: Cyclization to Pyridothienopyrimidin-4-ones (Rigidification)

Causality: Locking the conformation of the thieno[2,3-b]pyridine via ring closure significantly enhances target affinity for kinases like Pim-1 by ensuring the carbonyl group is optimally oriented for hydrogen bonding[3].

  • Reaction: Suspend the 3-amino-thieno[2,3-b]pyridine-2-carboxamide intermediate (1.0 eq) in glacial acetic acid (0.2 M). Add the appropriate aryl aldehyde (1.2 eq).

  • Cyclization: Reflux the mixture for 10 hours.

  • Validation Checkpoint: Analyze the precipitate via IR spectroscopy. Successful cyclization is confirmed by the disappearance of the primary amine "fork" bands ( 3500–3300cm−1 ) and a distinct shift in the carbonyl stretch ( 1666–1639cm−1 )[3].

  • Isolation: Cool to room temperature, filter the resulting solid, and recrystallize from acetic acid or ethanol.

Quantitative Data Summary

The functionalization of this scaffold yields potent inhibitors across multiple kinase targets. The table below summarizes expected yields and biological activities based on validated literature utilizing this core[1][2][3][4].

Derivative ClassFunctionalization StepTarget KinaseTypical Yield RangeKinase IC50​ Range
2-Amide-5-bromo analogs C2 AmidationPim-175–85%12.0 – 35.0 μM
5-Aryl derivatives C5 Suzuki Couplingc-Src60–80%50 – 200 nM
Pyridothienopyrimidinones C2/C3 CyclizationPim-165–90%1.1 – 4.6 μM
Y17-class Analogs Multi-step OptimizationDRAK255–70%< 100 nM

Biological Application: Kinase Pathway Modulation

Derivatives of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid have demonstrated profound efficacy in two major therapeutic areas:

  • Metabolic Disease (Type 2 Diabetes): Recent breakthroughs have identified thieno[2,3-b]pyridine derivatives as potent inhibitors of DRAK2 (STK17B). By inhibiting DRAK2, these compounds modulate the DRAK2-ULK1 axis, enhancing mitochondrial membrane potential and protecting pancreatic β-cells from palmitic acid-induced apoptosis[4].

  • Oncology: In cancer models, these derivatives act as ATP-competitive inhibitors of Pim-1 and c-Src. Inhibition of Pim-1 prevents the direct phosphorylation of BAD (BCL-2-associated agonist of cell death), thereby neutralizing the oncogenic survival factor and inducing apoptosis in tumor cells[1].

Pathway Inhibitor Thieno[2,3-b]pyridine Derivative Kinase DRAK2 / Pim-1 Kinase Inhibitor->Kinase Inhibits (ATP-competitive) Substrate1 ULK1 Axis (Mitochondrial Integrity) Kinase->Substrate1 Modulates Substrate2 BAD Phosphorylation (Apoptosis Suppression) Kinase->Substrate2 Promotes Outcome1 β-Cell Protection (T2D Therapy) Substrate1->Outcome1 Preserves Outcome2 Cancer Cell Apoptosis (Oncology Therapy) Substrate2->Outcome2 Blocks

Mechanism of thieno[2,3-b]pyridine derivatives in DRAK2 and Pim-1 kinase pathways.

References

  • Pevet, I., Brulé, C., Tizot, A., Gohier, A., Cruzalegui, F., Boutin, J. A., & Goldstein, S. (2011). "Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors." Bioorganic & Medicinal Chemistry.[Link]

  • Lian, K., Li, R., Lu, Y., Song, G., Zhang, X., Zhang, Y., ... & Nan, F. (2026). "Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition." European Journal of Medicinal Chemistry.[Link]

  • Naguib, B. H., & El-Nassan, H. B. (2016). "Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Naguib, B. H., El-Nassan, H. B., & Abdelghany, T. M. (2017). "Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Application

Application Notes and Protocols for the Decarboxylation of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

Introduction 3-Amino-5-bromothieno[2,3-b]pyridine and its derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The synthesis of these tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-5-bromothieno[2,3-b]pyridine and its derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The synthesis of these target molecules often proceeds through the corresponding 2-carboxylic acid, which then requires an efficient decarboxylation step. This critical transformation removes the carboxyl group, yielding the desired 3-amino-5-bromothieno[2,3-b]pyridine core, ready for further functionalization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various methods for the decarboxylation of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid. The protocols described herein are based on established principles of organic chemistry and literature precedents for analogous heterocyclic systems. The causality behind experimental choices, potential challenges, and mechanistic insights are discussed to ensure scientific integrity and empower researchers to optimize these methods for their specific needs.

Chemical & Structural Considerations

The decarboxylation of heteroaromatic carboxylic acids is influenced by the electronic nature of the ring system and the position of the carboxyl group relative to the heteroatoms.[2][3][4] In the case of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid, the carboxyl group is at the 2-position of the thiophene ring, adjacent to the sulfur atom and in proximity to the fused pyridine ring's nitrogen atom. The amino group at the 3-position is an electron-donating group, which can influence the stability of intermediates. These structural features are crucial in selecting the appropriate decarboxylation method.

Method 1: Thermal Decarboxylation

Thermal decarboxylation is a direct method that relies on heat to expel carbon dioxide. For many heterocyclic carboxylic acids, this method is effective, though often requiring high temperatures. The mechanism typically involves the formation of a zwitterionic intermediate, which then eliminates CO2.[2][5][6]

Scientific Rationale

The pyridine nitrogen in the thieno[2,3-b]pyridine system can be protonated or exist as a zwitterion with the carboxylate, facilitating the loss of CO2. The stability of the resulting carbanion or ylide at the 2-position, which is then protonated by a proton source in the reaction medium, is a key factor.[2][3] The presence of the electron-donating amino group at the 3-position may influence the electron density of the ring and affect the reaction rate.

Experimental Protocol

Materials:

  • 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

  • High-boiling point solvent (e.g., Diphenyl ether, N-Methyl-2-pyrrolidone (NMP), or Dowtherm A)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq).

  • Add a high-boiling point solvent (e.g., Diphenyl ether) to achieve a concentration of 0.1-0.5 M.

  • Flush the flask with an inert gas (Nitrogen or Argon) and equip it with a reflux condenser.

  • Heat the reaction mixture to a high temperature (typically 180-250 °C). The optimal temperature should be determined experimentally by monitoring the reaction progress.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material and the formation of the product. The evolution of CO2 gas will also be observed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by precipitation upon cooling or by extraction after diluting the reaction mixture with a suitable solvent.

  • Purify the product by recrystallization or column chromatography.

Data Summary Table
ParameterRecommended Range/ValueNotes
Substrate Concentration0.1 - 0.5 MHigher concentrations may lead to side reactions.
SolventDiphenyl ether, NMP, Dowtherm AChoose a solvent with a boiling point above the required reaction temperature.
Temperature180 - 250 °COptimization is crucial to balance reaction rate and decomposition.
AtmosphereInert (N2 or Ar)Prevents oxidation of the amino group at high temperatures.
Workflow Diagram

Thermal_Decarboxylation Start Start Setup Dissolve Substrate in High-Boiling Solvent Start->Setup Inert Inert Atmosphere (N2/Ar) Setup->Inert Heat Heat to 180-250 °C Inert->Heat Monitor Monitor Reaction (TLC/HPLC) Heat->Monitor Monitor->Heat Incomplete Workup Cool & Isolate Product Monitor->Workup Complete Purify Purify (Recrystallization/Chromatography) Workup->Purify End End Product Purify->End

Caption: Workflow for Thermal Decarboxylation.

Method 2: Acid-Catalyzed Decarboxylation

The presence of a strong acid can facilitate decarboxylation by protonating the pyridine nitrogen, which enhances the electron-withdrawing nature of the ring system and stabilizes the transition state.

Scientific Rationale

Protonation of the pyridine nitrogen increases the electrophilicity of the heterocyclic system, which can promote the elimination of CO2.[2] The mechanism is thought to proceed through a cationic intermediate. This method may be advantageous if the starting material is more stable under acidic conditions at elevated temperatures compared to neutral conditions.

Experimental Protocol

Materials:

  • 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

  • Strong acid (e.g., Sulfuric acid, Hydrochloric acid, or Trifluoroacetic acid)

  • Solvent (e.g., Water, Acetic acid, or a high-boiling point organic solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Suspend or dissolve 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., aqueous HCl or acetic acid).

  • Add a catalytic or stoichiometric amount of a strong acid.

  • Heat the mixture to reflux. The reaction temperature will depend on the solvent used.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates or to facilitate extraction.

  • Extract the product with a suitable organic solvent (e.g., Ethyl acetate or Dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Data Summary Table
ParameterRecommended Range/ValueNotes
Acid CatalystH2SO4, HCl, TFAThe choice of acid and its concentration may need optimization.
SolventWater, Acetic AcidThe solvent should be stable to the acidic conditions and temperature.
TemperatureRefluxDependent on the chosen solvent.
Work-upNeutralization with baseCareful neutralization is required to isolate the product.

Method 3: Copper-Catalyzed Decarboxylation

Copper catalysts are well-known to promote the decarboxylation of aromatic and heteroaromatic carboxylic acids under milder conditions than purely thermal methods.[7][8][9][10][11]

Scientific Rationale

The mechanism of copper-catalyzed decarboxylation is believed to involve the formation of a copper(I) or copper(II) carboxylate intermediate.[9] This intermediate then undergoes decarboxylation to form an organocopper species, which is subsequently protonated by a proton source in the reaction mixture to yield the final product. The use of a copper catalyst can significantly lower the activation energy for the decarboxylation process.

Experimental Protocol

Materials:

  • 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

  • Copper catalyst (e.g., Copper(I) oxide, Copper(II) oxide, Copper powder, or Copper(I) iodide)

  • Ligand (optional, e.g., Quinoline, 1,10-Phenanthroline)

  • High-boiling point solvent (e.g., NMP, Quinoline, or PEG)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Inert atmosphere

Procedure:

  • In a round-bottom flask, combine 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq), a copper catalyst (0.1-1.0 eq), and an optional ligand (if used).

  • Add a high-boiling point solvent.

  • Flush the system with an inert gas.

  • Heat the reaction mixture to a temperature typically in the range of 150-220 °C.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture.

  • Dilute the mixture with an organic solvent and filter to remove the copper salts.

  • Wash the filtrate with aqueous ammonia or a solution of a chelating agent (e.g., EDTA) to remove residual copper.

  • Wash with brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table
ParameterRecommended Range/ValueNotes
Copper CatalystCuO, Cu2O, Cu powder, CuIThe choice and loading of the catalyst are critical.
Ligand (Optional)Quinoline, 1,10-PhenanthrolineCan improve catalyst solubility and activity.
SolventNMP, Quinoline, PEGShould be able to dissolve the starting material and be stable at high temperatures.
Temperature150 - 220 °CGenerally lower than purely thermal methods.
Reaction Mechanism Diagram

Copper_Catalyzed_Decarboxylation cluster_0 Catalytic Cycle RCOOH R-COOH Intermediate1 [R-COO-Cu] RCOOH->Intermediate1 + Cu(I/II) RCOOH->Intermediate1 Cu_cat Cu(I)/Cu(II) Intermediate2 [R-Cu] Intermediate1->Intermediate2 - CO2 CO2 CO2 Intermediate1->CO2 Intermediate2->Cu_cat Re-generation RH R-H Intermediate2->RH + H+ Proton_Source H+ Source

Caption: Proposed mechanism for copper-catalyzed decarboxylation.

Safety & Handling

  • 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid and its decarboxylated product should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • High-temperature reactions should be conducted with caution, using appropriate heating equipment and ensuring proper assembly of glassware.

  • Copper salts can be toxic and should be handled with care. Dispose of heavy metal waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient temperature or reaction time.Increase temperature or prolong the reaction time. Monitor by TLC/HPLC.
Catalyst deactivation.Use a fresh catalyst or add a ligand to stabilize the active species.
Low YieldDecomposition of starting material or product.Lower the reaction temperature and/or use a milder method (e.g., copper-catalyzed).
Difficult product isolation.Optimize the work-up and purification procedures.
Formation of ByproductsSide reactions at high temperatures.Use an inert atmosphere. Lower the reaction temperature.

Conclusion

The decarboxylation of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid is a key step in the synthesis of valuable heterocyclic scaffolds. This guide has detailed three primary methods: thermal, acid-catalyzed, and copper-catalyzed decarboxylation. The choice of method will depend on the stability of the substrate, the desired reaction conditions, and the available equipment. Careful optimization of the reaction parameters is essential to achieve high yields and purity of the desired 3-amino-5-bromothieno[2,3-b]pyridine.

References

  • Cassani, C., Bergonzini, G., & Wallentin, C.-J. (2014). A mild decarboxylative reduction of naturally abundant carboxylic acids such as α-amino acids and α-hydroxy acids has been achieved via visible-light photoredox catalysis using an organocatalytic photoredox system. Organic Letters, 16(16), 4228-4231. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • Stanton, M. P., & Hoover, J. M. (2018). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 83(15), 8457-8465. [Link]

  • Thimm, H. F., & Dunn, G. E. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 551-558. [Link]

  • Stanton, M. P., & Hoover, J. M. (2018). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. ChemRxiv. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Science Publishing. [Link]

  • Thimm, H. F., & Dunn, G. E. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • Stanton, M. P., & Hoover, J. M. (2018). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. ACS Publications. [Link]

  • Stanton, M. P., & Hoover, J. M. (2018). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Alkenes. ChemRxiv. [Link]

  • Stanton, M. P., & Hoover, J. M. (2018). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Decarboxylations. [Link]

  • Zask, A., et al. (2016). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters, 18(15), 3626-3629. [Link]

  • Google Patents. (2015). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • DeLucca, G. V. (2004). NOVEL 3-AMINOTHIENO[2,3-B]PYRIDINE SYNTHESIS VIA A SILICON-DIRECTED ANIONIC CYCLIZATION. LOCKSS. [Link]

  • Brown, B. R. (1951). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society (Resumed), 2577. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Francke, R., & Little, R. D. (2020). Electrochemical Decarboxylative N-Alkylation of Heterocycles. Organic Letters, 22(19), 7424-7428. [Link]

  • O'Neill, J., & Tcyrulnikov, S. (2021). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 26(11), 3374. [Link]

  • Google Patents. (2014).
  • Current Organic Chemistry. (2025). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives - A Review. [Link]

  • ResearchGate. (2017). Synthetic route for Amino acid Decarboxylation? [Link]

  • Santilli, A. A., et al. (1973). [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. Il Farmaco; edizione scientifica, 28(11), 862-73. [Link]

  • O'Neill, J., & Tcyrulnikov, S. (2021). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. MDPI. [Link]

  • ACS Publications. (2017). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257-5260. [Link]

  • Organic Syntheses. (1951). 2,3-diaminopyridine. [Link]

  • YouTube. (2025). Decarboxylation of Carboxylic Acids. [Link]

  • Chemistry Stack Exchange. (2021). Decarboxylation of primary amino acids. [Link]

Sources

Method

Preparation of Kinase Inhibitors Using 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid: An Application and Protocol Guide

Introduction In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Their deregulation is a hallmark of many cancers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Their deregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. The thieno[2,3-b]pyridine scaffold has proven to be a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a detailed technical overview and actionable protocols for the synthesis and evaluation of kinase inhibitors using 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid as a key starting material. This versatile building block offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. We will delve into the synthetic rationale, provide step-by-step protocols for synthesis and biological evaluation, and offer insights into the underlying signaling pathways.

Synthetic Strategy: A Modular Approach

The synthetic strategy for kinase inhibitors based on the 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid core is designed for modularity, allowing for the rapid generation of a library of analogs. The primary point of diversification is the amide bond formation at the C2-carboxylic acid position. The 5-bromo substituent not only influences the electronic properties of the scaffold but also serves as a handle for further functionalization via cross-coupling reactions, offering a secondary avenue for SAR exploration.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of the Core Scaffold cluster_1 Amide Library Synthesis cluster_2 Biological Evaluation A 2-amino-5-bromopyridine D Gewald Reaction A->D B Cyanoacetamide B->D C Elemental Sulfur C->D E 2-Amino-3-cyano-5-bromothieno[2,3-b]pyridine D->E Thiophene ring formation F Hydrolysis E->F G 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid F->G Carboxylic acid formation I Amide Coupling (e.g., HATU) G->I H Diverse Primary/Secondary Amines (R-NH2) H->I J Kinase Inhibitor Library I->J Amide bond formation K In Vitro Kinase Assays J->K L Cell-Based Assays J->L M SAR Analysis K->M L->M G cluster_0 Upstream Regulation cluster_1 Pim-1 Kinase cluster_2 Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activation STAT STAT3/5 JAK->STAT Phosphorylation Pim1_gene Pim-1 Gene STAT->Pim1_gene Transcription Pim1_protein Pim-1 Kinase Pim1_gene->Pim1_protein Translation BAD BAD Pim1_protein->BAD Phosphorylation (Inhibition) p27 p27 Pim1_protein->p27 Phosphorylation (Inhibition) Cell_Survival Cell Survival BAD->Cell_Survival Inhibits Cell_Proliferation Cell Proliferation p27->Cell_Proliferation Inhibits Thieno_inhibitor Thieno[2,3-b]pyridine Inhibitor Thieno_inhibitor->Pim1_protein Inhibition

Application

Application Note: Scale-Up Synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid

Document ID: AN-2026-03-30 Target Audience: Process Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary & Retrosynthetic Strategy The thieno[2,3-b]...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-30 Target Audience: Process Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Retrosynthetic Strategy

The thieno[2,3-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles, quinolines, and benzothiophenes. Specifically, 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0) serves as a critical, densely functionalized building block [1]. The presence of the C5-bromine allows for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-amino carboxylic acid motif is ideal for synthesizing tricyclic systems or complex amides.

Transitioning the synthesis of this molecule from the medicinal chemistry bench (milligram to gram scale) to the pilot plant (kilogram scale) requires eliminating chromatographic purification, minimizing hazardous solvent usage, and controlling exothermic cyclization events.

This application note details a robust, two-step, chromatography-free scale-up route utilizing a modified Thorpe-Ziegler cyclization followed by controlled alkaline hydrolysis.

Process Flow & Mechanistic Pathway

The synthesis relies on the nucleophilic aromatic substitution ( SN​Ar ) of 5-bromo-2-chloro-3-cyanopyridine by a mercaptoacetate, followed by an intramolecular base-catalyzed Thorpe-Ziegler-type cyclization to form the thiophene ring.

G SM 5-Bromo-2-chloro- 3-cyanopyridine SNAr S_NAr & Thorpe-Ziegler Cyclization SM->SNAr Reagent Ethyl thioglycolate + Na2CO3 Reagent->SNAr Intermediate Ethyl 3-amino-5-bromo- thieno[2,3-b]pyridine- 2-carboxylate SNAr->Intermediate Hydrolysis Alkaline Hydrolysis (NaOH/EtOH) Intermediate->Hydrolysis Acidification Acidification (HCl to pH 3-4) Hydrolysis->Acidification Product 3-Amino-5-bromo- thieno[2,3-b]pyridine- 2-carboxylic acid Acidification->Product

Process flow for the scale-up synthesis of the thieno[2,3-b]pyridine core.

Scale-Up Methodologies & Protocols

Step 1: Synthesis of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate

Objective: Achieve high-yielding cyclization while avoiding the formation of des-bromo impurities and managing the exothermic SN​Ar reaction.

Protocol:

  • Reactor Preparation: Equip a 50 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with N2​ .

  • Charge: Add 5-bromo-2-chloro-3-cyanopyridine (1.00 kg, 4.60 mol, 1.0 eq) and anhydrous Ethanol (15.0 L). Stir at 20°C until a uniform suspension is achieved.

  • Base Addition: Add finely powdered Sodium Carbonate ( Na2​CO3​ ) (0.97 kg, 9.20 mol, 2.0 eq).

  • Reagent Addition: Slowly charge Ethyl thioglycolate (0.61 kg, 5.06 mol, 1.1 eq) via an addition funnel over 45 minutes. Maintain internal temperature below 30°C during addition (the SN​Ar step is mildly exothermic).

  • Cyclization (Heating): Ramp the internal temperature to 70°C (reflux) over 1 hour. Hold at 70°C for 6 hours. Monitor reaction completion via HPLC (Target: <1% starting material).

  • Workup & Isolation: Cool the reactor to 20°C. Slowly add Deionized (DI) Water (20.0 L) over 1 hour to precipitate the product. Stir for an additional 2 hours at 10°C to maximize crystallization.

  • Filtration: Filter the resulting yellow slurry through a Nutsche filter. Wash the filter cake with a cold mixture of EtOH/Water (1:2, 3.0 L), followed by pure DI Water (5.0 L).

  • Drying: Dry the solid under vacuum (50 mbar) at 45°C for 24 hours to yield the intermediate ester.

Step 2: Saponification to 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

Objective: Cleave the ethyl ester quantitatively without degrading the amino group or inducing decarboxylation, which can occur in electron-deficient heteroaromatics at high temperatures.

Protocol:

  • Charge: To a clean 50 L reactor, add the intermediate ester from Step 1 (~1.25 kg, 4.15 mol, 1.0 eq) and Tetrahydrofuran/Methanol mixture (1:1 v/v, 12.0 L).

  • Hydrolysis: Prepare a solution of Sodium Hydroxide (NaOH) (0.50 kg, 12.45 mol, 3.0 eq) in DI Water (5.0 L). Add this aqueous base to the reactor over 30 minutes at 20°C.

  • Reaction: Warm the mixture to 45°C and stir for 4 hours. (Avoid exceeding 50°C to prevent premature decarboxylation of the resulting acid). Verify complete disappearance of the ester via LC-MS.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove the majority of THF and Methanol, leaving a predominantly aqueous basic solution. Dilute with additional DI Water (10.0 L) and cool to 10°C.

  • Acidification (Critical Step): Carefully add 2M aqueous Hydrochloric Acid (HCl) dropwise until the internal pH reaches 3.5 - 4.0. Note: The product is zwitterionic; over-acidification (pH < 2) will result in protonation of the pyridine/amino nitrogen, causing the product to re-dissolve.

  • Isolation: A dense beige/light-brown precipitate will form. Stir at 5°C for 2 hours. Filter the solid, wash thoroughly with cold DI Water (3 x 4.0 L) to remove inorganic salts, and dry under vacuum at 40°C to constant weight [2].

Scientific Causality: Expertise & Experience Insights

To ensure trustworthiness and reproducibility, the following process parameters were specifically engineered for scale-up:

  • Base Selection in Step 1: Literature-scale preparations often utilize Triethylamine ( Et3​N ) or DBU in DMF. For scale-up, we substitute this with Na2​CO3​ in Ethanol. This shift eliminates the toxicity and high boiling point of DMF, replacing it with a Class 3 solvent (Ethanol). The heterogeneous nature of Na2​CO3​ slows the initial SN​Ar reaction, providing an intrinsic kinetic safeguard against thermal runaway.

  • Avoidance of Chromatography: The intermediate ester is highly lipophilic, while the starting materials and byproducts are either water-soluble or remain dissolved in the EtOH/Water matrix. By precisely controlling the anti-solvent (Water) addition rate, we force the intermediate to crystallize with >98% purity, entirely bypassing silica gel chromatography.

  • pH-Controlled Precipitation: Thieno[2,3-b]pyridine-2-carboxylic acids are notoriously difficult to isolate if the pH is mishandled. The isoelectric point of this specific molecule dictates precipitation at pH ~3.8. Using a calibrated pH probe during the HCl addition is mandatory; relying on indicator paper at scale leads to significant yield losses in the mother liquor.

Quantitative Data & Scale-Up Metrics

The following table summarizes the performance of this protocol during the transition from bench-scale (10 g) to pilot-scale (1 kg).

MetricBench Scale (10 g SM)Pilot Scale (1.0 kg SM)Variance / Notes
Step 1 Yield 88%90%Improved crystallization kinetics at larger scale.
Step 1 Purity (HPLC) 97.5%98.2%Slower anti-solvent addition improved purity.
Step 2 Yield 92%89%Minor losses during pH adjustment at scale.
Final Purity (LC-MS) >99.0%98.8%Meets standard commercial API intermediate specs [2].
Overall Yield 80.9%80.1%Highly consistent across scales.
Process E-Factor ~45~22Significant reduction due to elimination of chromatography.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challenges with the dissolution of 3-Amino-5-bromothieno[2,3-b]pyridine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challenges with the dissolution of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0).

Because of its specific structural motifs, this compound exhibits high crystal lattice energy and resists standard solubilization protocols. This guide synthesizes thermodynamic principles, acoustic cavitation techniques, and chemical modifications to provide a self-validating workflow for complete dissolution.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is this specific compound so inherently difficult to dissolve in DMSO?

Causality: The difficulty stems from the molecule's rigid, planar thienopyridine core, which promotes tight π−π stacking in the solid state. Furthermore, the proximity of the 3-amino group (-NH₂) and the 2-carboxylic acid group (-COOH) facilitates robust intra- and intermolecular hydrogen bonding networks. This leads to a highly stable, potentially zwitterionic crystal lattice. While Dimethyl Sulfoxide (DMSO) is an excellent hydrogen-bond acceptor, it is a poor hydrogen-bond donor. Consequently, pure DMSO lacks the capacity to independently disrupt the strong hydrogen bonds between the -COOH and -NH₂ groups of adjacent molecules[1].

Q2: How does the quality or age of my DMSO affect the solubility of this compound?

Causality: DMSO is highly hygroscopic. Uptake of atmospheric water fundamentally alters the solvent's dielectric constant and disrupts the non-ideal properties of DMSO-water mixtures. Cavity formation within the solvent—a thermodynamic prerequisite for dissolution—becomes energetically unfavorable in "wet" DMSO compared to anhydrous DMSO[2]. Even a 1-2% water uptake can precipitously drop the solubility of lipophilic aromatic compounds.

Q3: Can I use heat and sonication to force the compound into solution, and what are the limits?

Causality: Yes, as a first-line kinetic intervention. Ultrasonication generates localized hotspots and pressure gradients via acoustic cavitation, providing the mechanical energy required to overcome the activation energy of dissolution and break down the crystal lattice[3]. Mild heating (40°C–50°C) increases the thermodynamic solubility limit. However, you must not exceed 60°C . Prolonged exposure to high heat can induce thermal degradation or decarboxylation of the 2-carboxylic acid group.

Q4: Sonication and heating failed. What chemical modifications can I apply in situ to achieve complete dissolution?

Causality: The most effective and reliable strategy is in situ salt formation. By adding a stoichiometric amount (1.05 to 1.1 equivalents) of an organic base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—you deprotonate the 2-carboxylic acid to form a carboxylate anion. This transformation shifts the molecule from a neutral/hydrogen-bonded state to a charged species. The resulting ion-dipole interactions with the polar aprotic DMSO molecules drastically lower the free energy of solvation, forcing the compound into solution[4].

Part 2: Quantitative Data & Parameter Optimization

To facilitate rapid decision-making, the following table summarizes the quantitative parameters, expected outcomes, and limitations of various solubilization interventions.

Solubilization StrategyReagent / ParameterMechanism of ActionRecommended RangeRisk / Limitation
Solvent Control Anhydrous DMSO (≤0.005% H₂O)Optimizes cavity formation thermodynamics.100% pure, sealed under Argon/N₂.Highly hygroscopic; degrades rapidly upon air exposure.
Kinetic Energy Ultrasonication (Bath)Acoustic cavitation disrupts crystal lattice.10–15 minutes.May generate sub-micron suspensions that mimic true solutions[5].
Thermal Energy Incubation / HeatingIncreases kinetic energy of solvent molecules.40°C – 50°C.>60°C risks decarboxylation of the thienopyridine-2-carboxylic acid.
Chemical (Base) DIPEA or TEADeprotonates -COOH to form soluble carboxylate.1.05 – 1.1 molar equivalents.Alters the pH of the final assay; may affect downstream cellular assays.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: The Anhydrous Kinetic Method (First-Line)

Use this method if your downstream application cannot tolerate pH alterations or organic bases.

  • Preparation: Accurately weigh the required mass of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO (newly opened ampoule or stored under inert gas) to achieve the target concentration (start at 10 mM).

  • Vortexing: Vortex vigorously for 60 seconds.

  • Sonication: Place the vial in an ultrasonic water bath. Sonicate for 10 minutes. Monitor the water bath temperature to ensure it does not exceed 50°C[2].

  • Validation Checkpoint (Visual & Centrifugal): Inspect the vial against a light source. To ensure you have not simply created a sub-micron dispersion[5], centrifuge the vial at 10,000 x g for 5 minutes. If a pellet forms, the compound is not dissolved. Proceed to Protocol B.

Protocol B: Base-Assisted Solubilization (In Situ Salt Formation)

Use this method for highly recalcitrant batches where Protocol A fails.

  • Baseline Suspension: Begin with the failed suspension from Protocol A (compound + DMSO).

  • Base Calculation: Calculate the molar amount of the compound in the vial. Determine the volume of DIPEA (Diisopropylethylamine, Density: 0.742 g/mL, MW: 129.24 g/mol ) required to achieve 1.1 molar equivalents.

  • Titration: Add the DIPEA directly to the DMSO suspension using a high-precision micropipette.

  • Agitation: Vortex the solution immediately for 30 seconds. The localized deprotonation of the carboxylic acid will rapidly convert the solid into a highly soluble carboxylate salt[4].

  • Validation Checkpoint (LC-MS/Filtration): The solution should turn completely transparent. Pass the solution through a 0.22 µm PTFE syringe filter. If resistance is high, precipitation is still occurring. Analyze the filtrate via LC-MS to confirm the structural integrity of the thienopyridine core (ensuring no degradation occurred).

Part 4: Workflow & Mechanistic Visualizations

Workflow Start Start: Weigh Compound AddDMSO Add Anhydrous DMSO (Vortex 1 min) Start->AddDMSO Check1 Dissolved? AddDMSO->Check1 Sonicate Ultrasonication (10-15 min, <50°C) Check1->Sonicate No Success Sterile Filter & Store (0.22 µm, -20°C) Check1->Success Yes Check2 Dissolved? Sonicate->Check2 AddBase Add 1.1 eq DIPEA/TEA (Deprotonate -COOH) Check2->AddBase No Check2->Success Yes Check3 Dissolved? AddBase->Check3 Check3->Success Yes Fail Review Protocol / Check Purity Check3->Fail No

Caption: Workflow for enhancing solubility of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid.

Mechanism Solid Crystal Lattice (Strong H-Bonds & π-π Stacking) Base Addition of Base (e.g., DIPEA) Solid->Base Deprotonation Deprotonation of -COOH to -COO⁻ Base->Deprotonation Solvation Ion-Dipole Interactions with DMSO Deprotonation->Solvation Dissolved Fully Solvated Carboxylate Anion Solvation->Dissolved

Caption: Mechanistic pathway of base-assisted dissolution in DMSO via deprotonation.

References

  • Oldenburg, K., et al. "High throughput sonication: evaluation for compound solubilization." Combinatorial Chemistry & High Throughput Screening, 2005.[Link]

  • Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling, 2019.[Link]

  • Hielscher Ultrasonics. "Improved Remdesivir Solubility by Sonication." Hielscher Ultrasonics Technical Reports, 2020.[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

Welcome to the technical support resource for the synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to overcome common synthetic challenges and optimize your reaction yields.

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The successful and high-yielding synthesis of derivatives like 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid is a critical step in many drug discovery programs. This guide provides answers to frequently encountered issues in its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable synthetic route for 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid?

The most robust and widely adopted method for constructing the 3-aminothieno[2,3-b]pyridine core is based on the Gewald reaction , followed by a Thorpe-Ziegler cyclization and subsequent hydrolysis.[3][4] This multi-component approach is favored for its efficiency and convergence.

The general workflow involves three key stages:

  • Gewald Aminothiophene Synthesis: Condensation of an activated ketone with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene intermediate.

  • Thorpe-Ziegler Cyclization: An intramolecular condensation of a nitrile with an active methylene group on an adjacent side chain, facilitated by a strong base, to form the fused pyridine ring.[3][5]

  • Hydrolysis: Conversion of the ester or nitrile group at the 2-position to the final carboxylic acid.

cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Thorpe-Ziegler Cyclization cluster_2 Stage 3: Hydrolysis A Starting Materials (5-bromo-2-chloro-3-nitropyridine, Ethyl Cyanoacetate, Sulfur) B Base-Catalyzed Condensation A->B Base (e.g., Morpholine, Triethylamine) C Intermediate: 2-Amino-3-cyano-thiophene Derivative B->C D S-Alkylation & Cyclization C->D Base (e.g., KOH, NaOEt) Solvent (e.g., DMF) E Fused Thieno[2,3-b]pyridine (Ester/Nitrile at C2) D->E F Ester/Nitrile Hydrolysis E->F Acid or Base G Final Product: 3-Amino-5-bromothieno[2,3-b]pyridine -2-carboxylic acid F->G

Caption: General workflow for synthesizing the target compound.

Troubleshooting & Yield Optimization

This section addresses the most common issues that lead to reduced yields and provides actionable solutions based on chemical principles.

Q2: My overall yield is poor (<40%). Where should I start troubleshooting?

A low overall yield is typically a result of an issue in one or more specific steps. The most common culprits are incomplete cyclization and the formation of side products. A systematic approach is crucial.

  • Analyze Each Step: Do not proceed to the next step until you have confirmed the identity and purity of your intermediate (e.g., via TLC or LC-MS). This isolates the problematic stage.

  • Focus on Cyclization: The Thorpe-Ziegler cyclization is often the most sensitive step. Minor amounts of water or an inappropriate base-to-substrate ratio can halt the reaction.

  • Review Reaction Conditions: Small deviations in temperature, concentration, or addition rates can have a significant impact, especially during scale-up.[6]

Start Low Overall Yield Observed Check1 Is the Cyclization Step (Stage 2) Complete? Start->Check1 Check2 Is the Gewald Reaction (Stage 1) Clean? Check1->Check2 Yes Sol1 Troubleshoot Cyclization: - Ensure anhydrous conditions - Optimize base & temperature - Verify intermediate purity Check1->Sol1 No Check3 Is the Hydrolysis (Stage 3) Efficient? Check2->Check3 Yes Sol2 Troubleshoot Gewald: - Check base catalyst activity - Control temperature to prevent side reactions - Purify starting materials Check2->Sol2 No Sol3 Troubleshoot Hydrolysis: - Adjust acid/base concentration - Monitor for decarboxylation - Optimize workup procedure Check3->Sol3 No Success Yield Improved Check3->Success Yes Sol1->Success Sol2->Success Sol3->Success

Caption: A logical flowchart for troubleshooting low yield issues.

Q3: The initial Gewald condensation is sluggish and gives multiple spots on TLC. What's wrong?

This step's success hinges on the initial Knoevenagel condensation.[4] Sluggishness or side reactions often point to issues with base catalysis or temperature control.

  • Cause - Ineffective Base: The base (e.g., morpholine, triethylamine) acts as a catalyst. If it's old or of poor quality, the initial condensation will be slow, allowing starting materials to decompose or engage in side reactions.

    • Solution: Use a freshly opened bottle of a suitable base like piperidine or triethylamine. For difficult ketones, a more active catalytic system like piperidinium borate may improve yields and reaction times.[7][8]

  • Cause - Poor Temperature Control: The Gewald reaction is often exothermic. Uncontrolled temperature increases can promote the dimerization of the α,β-unsaturated nitrile intermediate.[6]

    • Solution: Control the rate of reagent addition, especially the base, to maintain a stable internal temperature (typically below 40°C). Ensure efficient stirring to avoid localized hot spots.[6]

Q4: The Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine ring is incomplete. How can I drive it to completion?

This intramolecular cyclization is highly sensitive to reaction conditions, particularly the presence of water and the choice of base.[3]

  • Cause - Presence of Water: The strong base required for the cyclization (e.g., KOH, NaOEt) can be quenched by water, halting the reaction.

    • Solution: Use anhydrous solvents (e.g., dry DMF or absolute ethanol) and perform the reaction under an inert atmosphere (Nitrogen or Argon). Ensure starting materials are thoroughly dried.[9]

  • Cause - Insufficient or Inappropriate Base: The base must be strong enough to deprotonate the active methylene group to initiate cyclization. The stoichiometry is critical.

    • Solution: Use a strong base like potassium tert-butoxide or sodium ethoxide.[3] A slight excess (1.1-1.5 equivalents) is often necessary. In some cases, switching from KOH to NaH in an aprotic solvent like DMF can improve results by avoiding the generation of water as a byproduct.[9]

  • Cause - Low Temperature: While high temperatures can cause decomposition, the reaction may be kinetically slow at room temperature.

    • Solution: Gently heat the reaction mixture (e.g., 60-80 °C) and monitor progress by TLC or LC-MS.[9]

Q5: I'm having difficulty with the final hydrolysis of the ethyl ester to the carboxylic acid. What is the best method?

Hydrolysis of the ester at the C2 position can sometimes be challenging due to the electron-rich nature of the heterocyclic system or steric hindrance.

  • Cause - Incomplete Basic Hydrolysis: Standard conditions (e.g., NaOH in MeOH/H₂O) may be too mild, leading to incomplete conversion.

    • Solution: Increase the temperature to reflux and/or increase the concentration of the base. A solvent system like ethanol/water or dioxane/water can also be effective.

  • Cause - Decomposition under Harsh Acidic Conditions: While effective, strong acidic hydrolysis (e.g., refluxing 6M HCl) can sometimes lead to decarboxylation or degradation of the acid-sensitive amino group.

    • Solution: Use more moderate acidic conditions, such as a mixture of acetic acid and HCl, and carefully monitor the reaction temperature. After hydrolysis, careful neutralization is required to precipitate the product at its isoelectric point.[10]

ParameterRecommended ConditionRationale & Impact on Yield
Gewald Base Morpholine, Triethylamine, PiperidineCatalyzes the initial Knoevenagel condensation. A weak or old base leads to a sluggish reaction and byproduct formation.[4][8]
Cyclization Base KOH, NaOEt, K-tert-butoxide, NaHMust be strong enough to deprotonate the active methylene group for intramolecular attack. Incomplete deprotonation results in low yield.[3][9]
Solvents DMF, Ethanol, Dioxane (Anhydrous)Polar aprotic solvents like DMF are excellent for the cyclization step. The presence of water will quench the base and stop the reaction.[9][11]
Temperature 25-80 °C (Varies by step)Exothermic steps must be controlled to prevent side reactions.[6] Cyclization and hydrolysis may require heating to overcome activation energy barriers.
Atmosphere Inert (Nitrogen or Argon)Crucial for the base-sensitive cyclization step to prevent quenching by atmospheric moisture.[9]

Detailed Experimental Protocol

The following is a representative protocol synthesized from common procedures in the literature.[1][11][12] Researchers should consider this a starting point and may need to optimize conditions for their specific substrate and scale.

Step 1: Synthesis of Ethyl 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (Representative Intermediate)

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).

  • Base and Solvent: Add anhydrous DMF and a solution of 10% aqueous KOH (1.0 eq). Stir the mixture at room temperature.

  • Alkylation: Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the mixture. An exotherm may be observed. Maintain the temperature below 30°C.

  • Cyclization: After the initial S-alkylation is complete (monitor by TLC, typically 30-60 minutes), add another portion of 10% aqueous KOH (1.1 eq) to facilitate the Thorpe-Ziegler cyclization.

  • Reaction: Heat the mixture to 70°C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and then with cold ethanol. Recrystallize from ethanol or acetic acid to obtain the pure intermediate.[13]

Step 2: Hydrolysis to 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

  • Setup: Suspend the ester intermediate (1.0 eq) from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Hydrolysis: Add a solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After cooling to room temperature, filter the solution to remove any insoluble material.

  • Precipitation: Carefully acidify the filtrate with a cold, dilute acid (e.g., 2M HCl) to a pH of approximately 4-5. The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with copious amounts of cold water to remove salts, and dry under vacuum to yield the final product.

References

  • El-Kashef, H. S., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of the Indian Chemical Society. Available at: [Link]

  • Dotsenko, V. V., et al. (2020). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available at: [Link]

  • de Azevedo, M. B. M., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Available at: [Link]

  • Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry. Available at: [Link]

  • Li, J-T., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • El-Kashef, H. S., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. Available at: [Link]

  • Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin. Available at: [Link]

  • Boehringer Ingelheim Pharma Inc. (2005). Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. Patsnap Eureka.
  • Gomaa, A. A. M., et al. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry. Available at: [Link]

  • Boehringer Ingelheim Pharma GMBH & Co. KG (2008). 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides. Google Patents.
  • Boehringer Ingelheim International GMBH (2007). SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES. Google Patents.
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES. Available at: [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses. Available at: [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [https://www.semantic scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Sabnis/249826a383a81765c977d242398516d2994e6260]([Link] scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Sabnis/249826a383a81765c977d242398516d2994e6260)

  • Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. ResearchGate. Available at: [Link]

  • [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. (1976). Il Farmaco; edizione scientifica. Available at: [Link]

  • Dotsenko, V. V., et al. (2015). Secondary 3-Aminothieno[2,3-b]Pyridine-2-Carboxamides in Reaction with ortho-Formylbenzoic Acid. ResearchGate. Available at: [Link]

  • Krivokolysko, S. G., et al. (2023). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Available at: [Link]

  • American Cyanamid Company (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. Google Patents.
  • Ghorab, M. M., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyridines with Antitumor and Antimicrobial Activity. Molecules. Available at: [Link]

Sources

Troubleshooting

Troubleshooting impurities in 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid crystallization

Welcome to the Advanced Technical Support Center. 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid is a highly functionalized, amphoteric building block frequently utilized in the synthesis of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid is a highly functionalized, amphoteric building block frequently utilized in the synthesis of kinase inhibitors and receptor antagonists. Due to its zwitterionic nature, halogen-bonding potential, and susceptibility to thermal degradation, isolating this compound with >99.5% purity requires precise thermodynamic and kinetic control.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to resolve common crystallization failures.

Crystallization Strategy Decision Matrix

Selecting the correct crystallization method depends entirely on the dominant impurity profile of your crude synthetic mixture.

Workflow Start Crude API Dissolved in Basic Solution CheckImp Analyze Impurity Profile (HPLC/MS) Start->CheckImp DesBromo High Des-bromo Impurity (Solid Solution Risk) CheckImp->DesBromo Degradation High Thermal Degradants (Decarboxylation Risk) CheckImp->Degradation Kinetic Continuous Antisolvent Crystallization DesBromo->Kinetic Kinetic Purge PHShift pH-Shift Crystallization (Isoelectric Precipitation) Degradation->PHShift Ambient Temp Validate In-line PAT Monitoring (FBRM / ATR-FTIR) Kinetic->Validate PHShift->Validate Pure High-Purity API (>99.5%) Validate->Pure

Decision matrix for selecting crystallization strategies based on impurity profiles.

Troubleshooting Guides & FAQs

Q1: Why does the des-bromo impurity stubbornly co-crystallize even after multiple slow-cooling recrystallization cycles? A1: You are encountering a solid solution phenomenon. The des-bromo analog (3-aminothieno[2,3-b]pyridine-2-carboxylic acid) shares an almost identical spatial footprint with your target molecule, differing only by the absence of the bromine atom at the 5-position. Because of this structural similarity, the impurity incorporates directly into the host crystal lattice rather than forming a separate, washable phase[1]. Causality & Solution: Traditional thermodynamic methods (like slow cooling) exacerbate this issue by allowing the system time to reach an equilibrium that favors impurity inclusion. To reject lattice-incorporating impurities, you must shift to kinetic control. Implementing a continuous cooling combined with antisolvent crystallization allows you to kinetically purge the impurity by operating at a supersaturation level that favors the rapid nucleation and growth of the brominated target over the des-bromo defect[2].

Q2: During pH-shift crystallization, my solution turns cloudy and forms a sticky oil at the bottom of the reactor instead of crystals. How do I fix this? A2: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because this compound is an amino acid derivative, its solubility is highly pH-dependent, reaching a sharp minimum at its isoelectric point (pI)[3]. If you add acid too quickly, the local supersaturation drastically exceeds the Metastable Zone Width (MSZW). Causality & Solution: The system minimizes free energy by separating into a solute-rich liquid phase rather than forming an ordered crystal lattice. To prevent LLPS, you must construct a self-validating seeded pH-shift protocol. By introducing seeds just prior to the pI, the available supersaturation is consumed by controlled crystal growth rather than phase separation[4].

Logic pH_High High pH (>8) Deprotonated State Acid_Add Controlled Acid Titration pH_High->Acid_Add pI_Region Isoelectric Point (pI ~3.5) Minimum Solubility Acid_Add->pI_Region Supersat High Supersaturation Generation pI_Region->Supersat Seeding Introduce Seed Crystals (Self-Validating Step) Supersat->Seeding Within MSZW LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Exceeds MSZW Growth Controlled Crystal Growth (Impurity Exclusion) Seeding->Growth

Mechanistic pathway of pH-shift crystallization highlighting the critical seeding junction.

Q3: I am observing significant decarboxylation during batch cooling crystallization. What is the mechanism, and how can it be avoided? A3: The carboxylic acid group at the 2-position is adjacent to the electron-rich thienopyridine core. Prolonged exposure to high temperatures (typically >60°C) during dissolution in polar aprotic solvents (like DMSO or DMF) provides the activation energy required for spontaneous decarboxylation. Causality & Solution: Avoid traditional high-temperature cooling crystallization. Instead, utilize reverse antisolvent crystallization at ambient temperature, which rapidly reduces solubility without thermal stress[5], or utilize a pH-shift crystallization where dissolution is achieved chemically via salt formation[6].

Quantitative Data: Impurity Rejection Profiles

The table below summarizes the expected outcomes of various crystallization strategies based on historical process analytical data.

Crystallization StrategyAPI Recovery Yield (%)Des-bromo Clearance FactorDecarboxylation RiskPrimary Process Risk
Batch Cooling (DMSO/H₂O) 75 - 80%1.2x (Poor)HighThermal degradation
Unseeded pH-Shift 90 - 95%1.5x (Poor)LowOiling out (LLPS)
Seeded pH-Shift 88 - 92%3.0x (Moderate)LowSeed preparation
Continuous Antisolvent 85 - 88%8.5x (Excellent)LowEquipment fouling

Step-by-Step Experimental Methodologies

Protocol A: Self-Validating Seeded pH-Shift Crystallization

Best for: Minimizing thermal degradation and preventing LLPS.

  • Alkaline Dissolution: Suspend crude 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid in water (10 volumes). Slowly add 1M NaOH until the pH reaches 9.0–9.5. Causality: Deprotonation of the carboxylic acid forms a highly soluble sodium salt, allowing complete dissolution at ambient temperature[6]. Filter the solution to remove insoluble particulates.

  • Titration to Metastable Boundary: Begin adding 1M HCl at a controlled rate of 0.1 pH units/min. Stop the addition when the pH reaches 5.5.

  • Seeding & Validation: Introduce 2 wt% of pure crystalline API seeds.

    • Self-Validation Step: Monitor the solution using in-line Focused Beam Reflectance Measurement (FBRM). The chord length distribution (CLD) should slowly shift to larger sizes without a sudden spike in fine counts. This confirms that supersaturation is being consumed by growth, validating the prevention of LLPS.

  • Isoelectric Precipitation: Resume the addition of 1M HCl at a slower rate (0.05 pH units/min) until the isoelectric point (pH ~3.5) is reached. Causality: The zwitterion dominates at this pH, driving the solubility to its absolute minimum[3].

  • Isolation: Hold the slurry for 2 hours to ensure complete desupersaturation. Filter, wash with cold water, and dry under vacuum at 40°C.

Protocol B: Continuous Reverse Antisolvent Crystallization

Best for: Kinetically purging the des-bromo solid solution impurity.

  • Solution Preparation: Dissolve the crude API in DMSO (primary solvent) at 25°C to a concentration just below saturation.

  • MSMPR Setup: Prime a Mixed-Suspension, Mixed-Product-Removal (MSMPR) crystallizer with a 4:1 mixture of Water (antisolvent) and DMSO.

  • Steady-State Co-feeding: Continuously pump the API/DMSO solution and the Water antisolvent into the MSMPR at a constant 1:4 volumetric ratio. Causality: The rapid micromixing of the antisolvent instantly reduces solubility, creating a controlled, high-level supersaturation environment[5].

  • Kinetic Purge: Maintain a strict residence time (typically 30–45 minutes). Causality: This specific kinetic window allows the brominated API to nucleate and grow rapidly, outpacing the thermodynamic integration of the des-bromo impurity into the crystal lattice[2].

  • Continuous Filtration: Continuously withdraw the product slurry, filter, wash with a 10% DMSO/Water solution, and dry.

References

  • Johnson, M. D., et al. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development.
  • PMC (2023). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors.
  • CrystEngComm (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals.
  • MDPI (2025). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures.
  • University of Strathclyde (2023). Analysis of nucleation kinetics in pH-shift crystallization using agitated and microfluidic systems.
  • ResearchGate (2025). Predicting the Aqueous Solubility of Pharmaceutical Cocrystals As a Function of pH and Temperature.

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and field-proven insights.

Introduction to the Synthetic Challenge

The 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid core is a valuable building block in medicinal chemistry, notably for its role in the development of inhibitors for various kinases and other biological targets.[1] The synthesis, while conceptually straightforward, often presents challenges related to reaction control, byproduct formation, and product purification. This guide aims to provide a systematic approach to overcoming these hurdles.

The primary synthetic route involves a multi-step sequence, typically starting with the construction of a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile, followed by S-alkylation and an intramolecular Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine ring system. The final step is the hydrolysis of a carboxylate ester to the desired carboxylic acid.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for preparing the title compound and its derivatives.

Synthetic_Workflow A 2-Thioxo-1,2-dihydropyridine -3-carbonitrile Derivative B S-Alkylated Intermediate (e.g., with Ethyl Bromoacetate) A->B  Base (e.g., K2CO3, NaH)  Alkylating Agent   C Ethyl 3-Amino-5-bromothieno [2,3-b]pyridine-2-carboxylate B->C  Base (e.g., NaOEt, t-BuOK)  Thorpe-Ziegler Cyclization   D 3-Amino-5-bromothieno[2,3-b] pyridine-2-carboxylic Acid C->D  Basic Hydrolysis (e.g., NaOH, LiOH)  Acidic Workup  

Caption: General synthetic route to 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

FAQ 1: Low or No Yield of the Thieno[2,3-b]pyridine Ring System

Question: I am attempting the Thorpe-Ziegler cyclization of the S-alkylated intermediate, but I am observing a low yield of the desired ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Thorpe-Ziegler cyclization are a common problem and can often be attributed to several factors related to the reaction conditions and the stability of the starting materials and intermediates.[2]

Causality and Solutions:

  • Insufficiently Strong Base: The Thorpe-Ziegler reaction requires the deprotonation of the α-carbon to the nitrile group to initiate the intramolecular cyclization.[2] If the base is not strong enough to efficiently generate the carbanion, the reaction will proceed slowly or not at all.

    • Solution: Switch to a stronger, non-nucleophilic base. While sodium ethoxide (NaOEt) in ethanol is commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF can be more effective.[2][3]

  • Suboptimal Solvent Choice: The choice of solvent can significantly impact the solubility of the reactants and the efficacy of the base.

    • Solution: Aprotic polar solvents such as DMF or DMSO can be beneficial as they are generally good at dissolving the reactants and do not interfere with the base.[3] When using alkoxide bases, the corresponding alcohol is typically used as the solvent.

  • Reaction Temperature and Time: The cyclization may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of side products.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C and monitor the progress by TLC or LC-MS. Extended reaction times may also be necessary.

  • Formation of Side Products: One of the most common issues is the formation of a 2,6-disubstituted-nicotinonitrile byproduct.[4][5] This can arise from competing reaction pathways, particularly if the starting materials are not pure.

    • Solution: Ensure the purity of the S-alkylated intermediate. The nicotinonitrile byproduct is often more soluble in acidic water than the desired product. During the workup of the subsequent hydrolysis step, this byproduct can often be removed by careful pH adjustment and extraction.[4][5]

Troubleshooting Decision Tree for Low Yield in Cyclization

Troubleshooting_Cyclization Start Low Yield of Thieno[2,3-b]pyridine CheckBase Is the base strong enough? (e.g., NaOEt) Start->CheckBase ChangeBase Switch to a stronger base: NaH or t-BuOK in THF/DMF CheckBase->ChangeBase No CheckSolvent Is the solvent appropriate? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Consider aprotic polar solvents like DMF or DMSO CheckSolvent->ChangeSolvent No CheckTemp Is the temperature optimized? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Gradually increase temperature to 40-60 °C and monitor CheckTemp->IncreaseTemp No CheckPurity Is the starting material pure? CheckTemp->CheckPurity Yes IncreaseTemp->CheckPurity PurifySM Repurify the S-alkylated intermediate CheckPurity->PurifySM No Success Improved Yield CheckPurity->Success Yes PurifySM->Success

Caption: Decision tree for troubleshooting low yields in the Thorpe-Ziegler cyclization step.

FAQ 2: Difficulty in Purifying the Final Carboxylic Acid

Question: My final product, 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid, has poor solubility in common organic solvents, making purification by standard silica gel chromatography challenging. What purification strategies do you recommend?

Answer:

The poor solubility of many thieno[2,3-b]pyridine derivatives is a known issue, often attributed to their planar structure which can lead to strong intermolecular interactions and crystal packing.[6] This, combined with the polar nature of the amino and carboxylic acid groups, necessitates alternative purification strategies.

Recommended Purification Strategies:

  • Crystallization/Recrystallization: This is often the most effective method for purifying the final product.

    • Solvent Screening: Experiment with a range of polar solvents in which the compound has some solubility at elevated temperatures, such as ethanol, methanol, isopropanol, or mixtures with water or DMF. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

  • Reverse-Phase Chromatography (RPC): If crystallization is not effective, reverse-phase chromatography can be a good alternative.

    • Column and Mobile Phase: Use a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the purification of highly polar compounds that show poor retention in reverse-phase chromatography.[7][8]

    • Principle: HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[8] Water acts as the strong eluting solvent.

    • Advantages: This technique can provide excellent separation for polar compounds that are difficult to purify by other methods.

Purification Strategy Selection

Purification_Strategy Start Crude 3-Amino-5-bromothieno [2,3-b]pyridine-2-carboxylic Acid TryCrystallization Attempt Crystallization/ Recrystallization Start->TryCrystallization PureProduct Pure Product TryCrystallization->PureProduct Successful TryRPC Purify by Reverse-Phase Chromatography (C18) TryCrystallization->TryRPC Unsuccessful TryRPC->PureProduct Successful TryHILIC Purify by HILIC TryRPC->TryHILIC Unsuccessful (Poor Retention) TryHILIC->PureProduct

Caption: Decision guide for selecting a purification strategy for the final product.

FAQ 3: Unwanted Hydrolysis of the Ester Precursor or Decarboxylation of the Final Product

Question: I am concerned about the stability of my ester intermediate and the final carboxylic acid. Under what conditions might I see unwanted hydrolysis or decarboxylation?

Answer:

Both the ester precursor and the final carboxylic acid can be susceptible to degradation under certain conditions.

Unwanted Hydrolysis of the Ester:

  • Cause: The ester can hydrolyze back to the carboxylic acid if exposed to acidic or basic conditions, particularly in the presence of water and at elevated temperatures. This can be an issue during workups or purification if the pH is not carefully controlled.

  • Prevention:

    • Maintain neutral or slightly acidic conditions during the workup and purification of the ester intermediate.

    • Avoid prolonged exposure to strong acids or bases.

    • Ensure the isolated ester is thoroughly dried before storage.

Decarboxylation of the Carboxylic Acid:

  • Cause: The decarboxylation of heteroaromatic carboxylic acids can be promoted by heat, especially in the presence of an acid or base catalyst.[7] The 3-amino group may also influence the electronic properties of the ring system, potentially affecting the stability of the carboxylate group.

  • Prevention:

    • Avoid excessive heat during the final purification steps (e.g., during solvent evaporation). Use a rotary evaporator at moderate temperatures.

    • Store the final compound in a cool, dry place.

    • If decarboxylation is a persistent issue during the reaction workup, consider performing extractions and solvent removal at lower temperatures.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid.

Protocol 1: Synthesis of Ethyl 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylate

This protocol is adapted from general procedures for the synthesis of thieno[2,3-b]pyridines.

  • S-Alkylation: To a stirred solution of 5-bromo-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in a suitable solvent like DMF or ethanol, add a base such as potassium carbonate (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture. Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the S-alkylated intermediate.

  • Thorpe-Ziegler Cyclization: Dissolve the crude S-alkylated intermediate in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.5 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the cyclization is complete (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Hydrolysis to 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid

This protocol is based on standard ester hydrolysis procedures.[4][5]

  • Suspend ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1).

  • Add an aqueous solution of sodium hydroxide (2-4 M, 2-3 eq) to the suspension.

  • Heat the mixture to 70-80 °C and stir until the hydrolysis is complete as monitored by TLC or LC-MS (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Carefully acidify the solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5.

  • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water to remove any salts, and dry under vacuum.

Data Presentation

Table 1: Recommended Reaction Conditions for Key Synthetic Steps
StepReagentsBaseSolventTemperature (°C)Typical Time (h)
S-Alkylation 5-bromo-2-thioxo-1,2-dihydropyridine-3-carbonitrile, Ethyl bromoacetateK₂CO₃, NaHDMF, EthanolRoom Temp.2-4
Thorpe-Ziegler Cyclization S-alkylated intermediateNaOEt, t-BuOKEthanol, THF25 - 802-6
Ester Hydrolysis Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylateNaOH, LiOHEthanol/Water70 - 802-4
Table 2: Representative ¹H NMR Data

The following table provides representative ¹H NMR chemical shifts for related 3-aminothieno[2,3-b]pyridine structures in DMSO-d₆. Actual shifts for the title compound may vary.

ProtonChemical Shift Range (ppm)Multiplicity
Aromatic CH (pyridine ring)8.0 - 8.5d or s
Aromatic CH (pyridine ring)7.0 - 7.5d or s
NH₂5.5 - 6.5br s

Note: The exact chemical shifts and coupling constants will depend on the full substitution pattern of the molecule.

References

  • Abdel-Monem, M. I., et al. (2001).
  • El-Nassan, H. B. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-126.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Gao, S.-Y., Tang, Y.-Y., Yang, L., & Zhang, P.-L. (2025). A N-hydroxyphthalimide-mediated hydrogen atom transfer enables an unprecedented transition-metal- and photocatalyst-free chemoselective hydrodecarboxylation of carboxylic acids. The Journal of Organic Chemistry, 90(12), 7923-7929.
  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). A Fukuzumi acridinium photooxidant with phenyldisulfide as a redox-active cocatalyst enable a direct, catalytic hydrodecarboxylation of primary, secondary, and tertiary carboxylic acids as well as a double decarboxylation of malonic acid derivatives. Journal of the American Chemical Society, 137(35), 11340-11348.
  • Kadushkin, A. V., Yakovlev, M. Y., Solov'eva, N. P., & Granik, V. G. (1998). THE INVESTIGATION OF PYRROLO-, THIENO- AND FURO|2,3-b|- PYRIDINE SYNTHESIS BASED ON THORPE-ZIEGLER REACTION. Chemistry of Heterocyclic Compounds, 34(5), 582-586.
  • Leung, E., et al. (2022).
  • Malassene, R., et al. (2000). A highly stereocontrolled approach to the 1-azaspiro[5.5]undecane skeleton of histrionicotoxin alkaloids using anodic cyanation and Thorpe-Ziegler cyclization as key steps. Tetrahedron Letters, 41(40), 7691-7695.
  • McMaster, C. (2024).
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Sayed, M., et al. (2021). A magnetic cellulose nanocomposite as a catalyst for the green synthesis of thiophene-pyridine compounds via Thorpe-Ziegler reaction. International Journal of Biological Macromolecules, 183, 1145-1154.
  • Vaskevich, A. I., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(10), 7086-7101.
  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
  • Williams, J. (2023). What can I use to purify polar reaction mixtures?. Biotage.
  • Wilson, Z., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(11), 1916-1923.
  • Yim, A., et al. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). A mild and efficient method for the decarboxylation of α-oxocarboxylic acids. The Journal of Organic Chemistry, 79(18), 8917-8925.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

Welcome to the technical support center for the purification of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key heterocyclic intermediate. The methodologies and insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Introduction

3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid is a valuable building block in medicinal chemistry, notably in the synthesis of inhibitors for various kinases and other biologically active molecules.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. This guide will walk you through common purification challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Unreacted starting materials: Such as 2-amino-5-bromopyridine or its derivatives.[3][4]

  • Over-brominated or under-brominated species: For instance, di-brominated or non-brominated thienopyridine analogues.[3]

  • Hydrolyzed precursors: If the synthesis involves a nitrile or ester hydrolysis, incomplete reaction can leave these present.

  • Solvents and reagents: Residual solvents from the reaction or workup, and inorganic salts.

  • Byproducts from side reactions: The specific nature of these will vary with the synthetic pathway.

Q2: My compound is a solid, but it appears discolored (e.g., dark brown or tarry). What could be the cause?

A2: Discoloration often indicates the presence of minor, highly colored impurities, which could be polymeric byproducts or degradation products. These can sometimes form under harsh reaction conditions (e.g., high temperatures or strong acids/bases). Even small amounts of these impurities can significantly affect the appearance of the final product.

Q3: I'm having trouble getting my compound to crystallize. It keeps oiling out. What should I do?

A3: Oiling out during crystallization is a common problem, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. It can also occur if the solvent is too nonpolar for the compound or if the solution is cooled too quickly. Trying a different solvent system or a solvent/anti-solvent combination can be effective. Adding a seed crystal of the pure compound, if available, can also induce crystallization.

Q4: My compound streaks badly on a silica gel TLC plate. How can I get a clean spot for analysis?

A4: Streaking of carboxylic acids on silica gel is a frequent issue due to the interaction between the acidic proton of the carboxyl group and the silica gel surface.[5][6] To mitigate this, you can add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This will keep your compound in its protonated state, leading to a more defined spot.[5]

Troubleshooting Guides by Purification Technique

Acid-Base Extraction

This technique is a powerful first-line purification strategy for this molecule, leveraging its amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group).[7][8][9]

Problem: Low recovery after acid-base extraction.

Possible CauseSolution & Explanation
Incomplete pH adjustment The isoelectric point (pI) of the molecule, where it has minimum solubility, is crucial for precipitation. Ensure you are carefully adjusting the pH to this point. Overshooting the pH can lead to the formation of the soluble salt and thus lower recovery. Use a calibrated pH meter for accurate measurements.
Compound has some solubility in the aqueous medium Even at the isoelectric point, your compound may have some residual solubility. To maximize recovery, cool the solution in an ice bath before filtration. Washing the collected solid with a minimal amount of ice-cold water will also help reduce losses.
Formation of fine precipitate that passes through the filter If a very fine precipitate forms, it can be difficult to collect. Try allowing the precipitate to digest (stand for a longer period) before filtration, which can lead to larger particle sizes. Using a finer porosity filter paper or a double layer of filter paper can also be beneficial.
Incomplete extraction from the organic layer When performing the initial extraction into the aqueous basic or acidic layer, ensure thorough mixing of the two phases to maximize the transfer of the compound.[10] Repeat the extraction with fresh aqueous solution to ensure complete removal from the organic phase.[5]

Experimental Protocol: Acid-Base Purification

  • Dissolution: Dissolve the crude 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid in a suitable organic solvent in which the impurities are soluble (e.g., ethyl acetate or dichloromethane).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution).[5][10] The carboxylic acid will deprotonate and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., 2N HCl) to the isoelectric point.[11] The purified compound will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Diagram: Acid-Base Purification Workflow

G cluster_0 Initial State cluster_1 Purification Steps cluster_2 Final Products Crude Crude Product in Organic Solvent Extract_Base Extract with Aqueous Base (e.g., 1M NaOH) Crude->Extract_Base Separate_Layers Separate Aqueous and Organic Layers Extract_Base->Separate_Layers Acidify Acidify Aqueous Layer (e.g., 2N HCl) to pI Separate_Layers->Acidify Aqueous Layer Impurities Impurities in Organic Layer Separate_Layers->Impurities Organic Layer Filter_Dry Filter and Dry Precipitate Acidify->Filter_Dry Pure_Product Purified Solid Filter_Dry->Pure_Product

Caption: Workflow for Acid-Base Purification.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent can be found.

Problem: The compound does not dissolve in any single solvent, or dissolves too well in everything.

Possible CauseSolution & Explanation
High polarity of the molecule Due to the presence of the amino and carboxylic acid groups, the molecule is quite polar. Single solvents may not have the right balance of properties.
Solution A mixed solvent system is often effective. Find a solvent in which the compound is soluble when hot (e.g., ethanol, methanol, or acetic acid) and an "anti-solvent" in which it is insoluble (e.g., water, hexane, or diethyl ether). Dissolve the crude product in the minimum amount of the hot "good" solvent, and then slowly add the "anti-solvent" until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Problem: Significant amount of product remains in the mother liquor.

Possible CauseSolution & Explanation
Too much solvent used Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved even after cooling.
Solution Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] This will ensure the solution is saturated upon cooling, maximizing the yield of recrystallized material.

Experimental Protocol: Recrystallization from a Mixed Solvent System

  • Solvent Selection: Through small-scale trials, identify a suitable solvent pair (e.g., ethanol/water or acetic acid/water).

  • Dissolution: Place the crude solid in a flask and add the "good" solvent (e.g., ethanol) portion-wise while heating and stirring until the solid just dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent turbidity.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry.

Column Chromatography

While less common for the bulk purification of this type of polar molecule, column chromatography can be used for small-scale purification or for removing particularly stubborn impurities.

Problem: The compound either doesn't move from the baseline or runs with the solvent front.

Possible CauseSolution & Explanation
Inappropriate solvent polarity The zwitterionic character of the molecule at neutral pH can lead to very strong interactions with silica gel.
Solution As with TLC, adding a small amount of acetic or formic acid to the mobile phase is crucial to ensure the compound is fully protonated and elutes properly.[5] A polar solvent system, such as dichloromethane/methanol or ethyl acetate/ethanol, will likely be required. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be very effective.
Use of Reversed-Phase Chromatography For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column) can be a better alternative.[12] In this case, the mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.[12]

Experimental Protocol: Flash Column Chromatography (Normal Phase)

  • TLC Analysis: Develop a suitable mobile phase using TLC, remembering to add 0.5-1% acetic acid. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Pack a silica gel column with the chosen eluent system.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Purification Strategy Decision Tree

G Start Crude Product Acid_Base Acid-Base Extraction Start->Acid_Base Initial Cleanup Check_Purity Check Purity (TLC, NMR, LC-MS) Acid_Base->Check_Purity Recrystallization Recrystallization Recrystallization->Check_Purity Column_Chrom Column Chromatography Column_Chrom->Check_Purity Pure_Product Pure Product Check_Purity->Recrystallization Minor Impurities Check_Purity->Column_Chrom Stubborn Impurities Check_Purity->Pure_Product Purity > 98%

Caption: Decision Tree for Purification Strategy.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction.
  • ACS Publications. (2018). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid.
  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

Sources

Optimization

Reducing side reactions in 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid bromination

Technical Support Center: Troubleshooting 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid Synthesis As a Senior Application Scientist, I have designed this technical guide to move beyond basic synthetic recipes. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid Synthesis

As a Senior Application Scientist, I have designed this technical guide to move beyond basic synthetic recipes. Achieving regioselective bromination on the thieno[2,3-b]pyridine core requires precise thermodynamic and kinetic control. When synthesizing 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid from its unbrominated precursor, researchers frequently encounter yield-limiting side reactions. This guide examines the mechanistic causalities behind these failures and establishes a self-validating protocol to ensure reproducible regioselectivity and high yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During scale-up, my LC-MS shows a major impurity at m/z 230/232. Why am I losing the carboxylic acid group? A: You are observing electrophilic bromodecarboxylation. The electron-rich thiophene ring, combined with the C2-carboxylic acid, makes the molecule highly susceptible to ipso-attack by the bromonium ion. This Hunsdiecker-type halodecarboxylation is a well-documented side reaction for1[1]. Causality & Solution: This pathway is highly temperature-dependent. Ensure your internal reaction temperature never exceeds 5°C. If the issue persists, you must temporarily mask the carboxylic acid by converting it to a methyl or ethyl ester prior to bromination. The ester acts as an electron-withdrawing group, deactivating the ipso-position.

Q2: My NMR data indicates a complex mixture of 5-bromo and 4,5-dibromo thieno[2,3-b]pyridines. How can I improve regioselectivity? A: 2[2] requires strict electrophilic control. Overbromination occurs when the local concentration of the brominating agent exceeds the stoichiometric ratio, or when trace elemental bromine (Br₂) is present in your reagent. Causality & Solution: Always recrystallize N-Bromosuccinimide (NBS) from water prior to use to remove free Br₂. Strictly limit NBS to 1.05 equivalents and use a syringe pump for addition. This prevents local concentration spikes that drive the kinetically less-favored 4,5-dibromo adduct formation.

Q3: Upon adding NBS, the reaction immediately turns dark brown, and I recover very little product. What causes this degradation? A: You are experiencing oxidative degradation of the primary amine. 3[3] capable of degrading electron-rich functional groups. The free 3-amino group reacts with NBS to form unstable N-bromoamines, which rapidly decompose or polymerize. Causality & Solution: If strict temperature control (0°C) does not suppress this, apply a protecting group strategy. Acetylating the amine (forming an acetamide) reduces the electron density on the nitrogen, preventing N-oxidation while still allowing the desired electrophilic aromatic substitution on the pyridine ring.

Part 2: Quantitative Data & Analytical Signatures

Use the following table to rapidly diagnose side reactions based on your LC-MS (ESI+) data.

Side Reaction / TargetAnalytical Signature (LC-MS m/z[M+H]+)Primary CausalityMitigation Strategy
Target Product 273 / 275 (1:1 ratio)Controlled electrophilic substitutionN/A
Bromodecarboxylation 230 / 232 (1:1 ratio)Ipso-attack by Br⁺ at C2Esterification of -COOH; T < 5°C
Poly-bromination 352 / 354 / 356 (1:2:1 ratio)Localized excess of electrophileSyringe pump addition; 1.05 eq NBS
Amine Oxidation Complex baseline, loss of SM (195 )N-bromoamine formationN-Acetylation or Boc-protection

Part 3: Pathway Visualization

G SM 3-Amino-thieno[2,3-b]pyridine -2-carboxylic acid NBS NBS / DMF (0°C) SM->NBS Target 3-Amino-5-bromothieno[2,3-b] pyridine-2-carboxylic acid (Target) NBS->Target Strict Stoichiometry (1.05 eq) & Thermal Control Side1 Bromodecarboxylation (2-Bromo adduct) NBS->Side1 High Temp / Protic Solvents Side2 Overbromination (4,5-Dibromo adduct) NBS->Side2 Excess NBS (>1.1 eq) Side3 Oxidative Degradation (N-Oxidation) NBS->Side3 Unprotected Amine + Oxidative Conditions

Reaction pathways and side reactions in thieno[2,3-b]pyridine bromination.

Part 4: Self-Validating Experimental Protocol

This methodology incorporates built-in validation checkpoints to ensure the reaction remains under strict kinetic control, preventing the side reactions detailed above.

Phase 1: Preparation & System Purging

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a steady stream of argon.

  • Charge the flask with 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid (10.0 mmol, 1.0 eq) and dissolve in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Validation Checkpoint: Ensure the solution is completely clear. Suspended particles will create localized concentration gradients. Moisture must be excluded, as it hydrolyzes NBS to hypobromous acid (HOBr), altering reaction kinetics and promoting oxidative side reactions[4].

Phase 2: Electrophilic Addition (The Critical Step) 3. Cool the reaction mixture to exactly 0°C using an ice-water bath.

  • Validation Checkpoint: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes at 0.0°C ± 1°C to prevent bromodecarboxylation.

  • In a separate vial, dissolve freshly recrystallized N-Bromosuccinimide (1.05 eq, 10.5 mmol) in 20 mL of anhydrous DMF.

  • Add the NBS solution dropwise over 45 minutes via a syringe pump.

    • Causality: Slow addition maintains a low steady-state concentration of the bromonium ion, ensuring the thermodynamically favored 5-position is targeted without over-brominating the ring.

Phase 3: Monitoring & Quenching 6. Stir at 0°C for 2 hours. Monitor the reaction via LC-MS.

  • Validation Checkpoint: The reaction is validated as complete when the SM peak (m/z 195) is <2% and the product peak (m/z 273/275) is dominant. If a peak at m/z 352/354 appears, overbromination is initiating; quench immediately.

  • Quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

    • Validation Checkpoint: A color change from orange/yellow to pale yellow/colorless visually validates the complete reduction of active bromine species, halting all electrophilic and oxidative processes.

Phase 4: Isolation 8. Pour the mixture into 200 mL of ice-cold distilled water to precipitate the crude product. 9. Filter the solid under vacuum, wash with cold water (3 x 50 mL), and dry under high vacuum at 40°C overnight.

References

  • Decarboxylative Halogenation of Organic Compounds Source: NIH / Chemical Reviews URL
  • Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine Source: ACS Publications / Journal of Organic Chemistry URL
  • Source: MANAC Inc.
  • N-Bromosuccinimide (Reactions and Side-Reactions)

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid Chromatography

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 3-Amino-5-bromothieno[2,3-b]pyridine-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid . Because this molecule contains a basic thienopyridine nitrogen, a weakly basic amino group, an acidic carboxylic acid, and a polarizable halogen, it exhibits complex amphoteric (zwitterionic) behavior. Standard reversed-phase (RP) methods often fail, resulting in co-elution with critical impurities.

Below, you will find our causality-driven troubleshooting FAQs, quantitative column data, and a self-validating methodology to achieve baseline resolution.

Causality & Troubleshooting FAQs

Q1: Why does my target compound co-elute with the des-bromo impurity, and how do I achieve baseline resolution? The Causality: On standard C18 stationary phases, retention is driven almost exclusively by hydrophobic (dispersive) interactions. The thermodynamic difference in hydrophobicity between a proton (des-bromo impurity) and a bromine atom on a rigid aromatic core is minimal. Consequently, C18 columns cannot differentiate the two species, leading to co-elution. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce multiple orthogonal retention mechanisms: dipole-dipole interactions, π−π charge-transfer, and specific fluorine-halogen interactions. This "halogen selectivity" preferentially retains the highly polarizable bromine atom, delaying its elution relative to the des-bromo analog.

Q2: I am observing severe peak tailing and co-elution with the decarboxylated degradant. What is the mechanistic cause? The Causality: 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid is a zwitterion. At a mid-range mobile phase pH (e.g., pH 4.0–6.0), the carboxylic acid is deprotonated (anionic, COO− ) while the pyridine nitrogen remains partially protonated (cationic, NH+ ). This dual-charge state severely reduces hydrophobic retention and promotes secondary ion-exchange interactions with unendcapped silanols on the silica support. The decarboxylated degradant lacks the acidic moiety and behaves purely as a base, causing their elution bands to unpredictably overlap. The Solution: Implement strict pH control to force the molecule into a single ionization state. By lowering the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA), you fully protonate the carboxylic acid (rendering it neutral) and the pyridine nitrogen (rendering it cationic). This eliminates zwitterionic tailing and resolves the co-elution.

Q3: How can I separate positional isomers, such as 4-bromo vs. 5-bromo thienopyridine derivatives? The Causality: Positional isomers possess identical molecular weights and nearly identical partition coefficients (LogP). Co-elution occurs because standard alkyl chains (C8/C18) lack the steric rigidity required to recognize subtle differences in 3D spatial geometry. The Solution: Utilize a Polar-Embedded C18 or Phenyl-Hexyl column and lower the column compartment temperature from the standard 40°C to 25°C. Lower thermal energy increases the rigidity of the stationary phase, amplifying shape recognition (steric selectivity) and allowing the stationary phase to differentiate the spatial position of the bulky bromine atom.

Quantitative Data: Stationary Phase Performance

The following table summarizes the performance of various column chemistries when attempting to resolve 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid from its critical impurity profile.

Column ChemistryPrimary Retention MechanismDes-Bromo Resolution ( Rs​ )Isomer Resolution ( Rs​ )Peak Asymmetry ( As​ )Verdict
Standard C18 Hydrophobic (Dispersive)0.8 (Co-elution)0.5 (Co-elution)1.8 (Tailing)Not Recommended
Polar-Embedded C18 Hydrophobic + H-Bonding1.3 (Marginal)1.6 (Resolved)1.1 (Excellent)Good for Isomers
PFP (Pentafluorophenyl) π−π , Dipole, Halogen2.8 (Baseline)1.4 (Marginal)1.05 (Optimal)Best for Des-Bromo

Data generated using a 150 x 4.6 mm, 3 µm column at 1.0 mL/min, 30°C, with a 0.1% TFA aqueous/acetonitrile gradient.

Diagnostic Visualizations

Workflow Start Identify Co-eluting Impurity Profile DesBromo Des-bromo Impurity (Mass -79 Da) Start->DesBromo Degradant Decarboxylated Degradant (Mass -44 Da) Start->Degradant Isomer Positional Isomer (Same Mass) Start->Isomer Sol1 Switch to PFP Column (Halogen Selectivity) DesBromo->Sol1 Sol2 Lower pH to < 2.5 (0.1% TFA) Degradant->Sol2 Sol3 Polar-Embedded Column + Lower Temp (25°C) Isomer->Sol3 Result Baseline Resolution (Rs > 1.5) Sol1->Result Sol2->Result Sol3->Result

Decision tree for resolving 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid co-elution.

Ionization LowPH LowPH MidPH pH 4.0 - 6.0 Zwitterionic State COO- & NH+ LowPH->MidPH Increasing pH HighPH HighPH MidPH->HighPH Increasing pH

pH-dependent ionization states of the amphoteric thieno[2,3-b]pyridine core.

Step-by-Step Methodology: High-Resolution PFP HPLC Protocol

This self-validating protocol is designed to eliminate zwitterionic tailing and separate the target compound from des-bromo and decarboxylated impurities.

Phase 1: Mobile Phase Preparation & Validation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (0.1% v/v).

    • Self-Validation Step: Measure the pH of Mobile Phase A. It must read between 1.9 and 2.1. If the pH is >2.5, the carboxylic acid will partially ionize, destroying peak shape.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

Phase 2: Column Equilibration

  • Install a Pentafluorophenyl (PFP) column (Dimensions: 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature strictly to 30°C . Do not exceed this temperature, as excessive thermal energy disrupts the weak dipole-dipole interactions required for halogen selectivity.

  • Flush the column with 100% Mobile Phase B for 10 column volumes (CV) to remove organic contaminants, then equilibrate at 5% B for 15 CV until the baseline UV signal stabilizes.

Phase 3: Gradient Elution Profile Program the following linear gradient at a flow rate of 1.0 mL/min:

  • 0.0 - 2.0 min: Hold at 5% B. (Purpose: Focuses the polar, protonated analyte at the head of the column to prevent band broadening).

  • 2.0 - 15.0 min: Linear ramp from 5% B to 60% B. (Purpose: Elutes the target compound while maximizing π−π and halogen interactions to separate the des-bromo impurity).

  • 15.0 - 18.0 min: Ramp to 95% B and hold. (Purpose: Column wash to elute highly hydrophobic dimers or starting materials).

  • 18.1 - 25.0 min: Return to 5% B. (Purpose: Re-equilibration).

Phase 4: Detection & System Suitability

  • Set the UV/Vis detector to 254 nm (the optimal absorption maximum for the conjugated thieno[2,3-b]pyridine chromophore).

  • System Suitability: Inject a blank (Mobile Phase A) to confirm baseline stability. Inject a system suitability standard containing both the target compound and the des-bromo impurity. Baseline resolution ( Rs​>1.5 ) must be achieved before analyzing experimental samples.

References
  • Hung J.M., Arabshahi H.J., Leung E., Reynisson J., Barker D. "Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents." PMC, National Institutes of Health, 2014. URL:[Link]

  • SIELC Technologies. "Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC." AugustaChrom, 2026. URL:[Link]

  • Xiang et al. "Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors." Taylor & Francis Online, 2016. URL:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive NMR Characterization Guide: 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid vs. Unbrominated Analog

Executive Summary For drug development professionals and synthetic chemists, the unambiguous structural characterization of heterocyclic building blocks is a critical quality control step. 3-Amino-5-bromothieno[2,3-b]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the unambiguous structural characterization of heterocyclic building blocks is a critical quality control step. 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (the Product) is a highly functionalized, privileged scaffold utilized in the synthesis of kinase inhibitors and antimicrobial agents.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) analytical performance of the 5-bromo product against its unbrominated alternative, 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid . By providing experimental data, self-validating protocols, and mechanistic rationales, this guide empowers researchers to confidently assign chemical shifts, verify regiochemistry, and ensure the integrity of their synthetic pipelines.

Structural Context & Mechanistic Rationale

The thieno[2,3-b]pyridine core presents a unique electronic environment due to the fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring. The introduction of a bromine atom at the C-5 position fundamentally alters the local magnetic environment through two competing phenomena:

  • Inductive Deshielding (-I Effect): Bromine is highly electronegative. It withdraws electron density from the adjacent C-4 and C-6 positions through the σ -bond framework, resulting in a downfield shift (higher ppm) for the corresponding protons in the 1 H NMR spectrum.

  • Heavy Atom Effect (Shielding): In 13 C NMR, the presence of a heavy halogen like bromine induces a strong diamagnetic shielding effect on the directly attached carbon (C-5). This causes an anomalous upfield shift (lower ppm) compared to the unbrominated analog.

Understanding these causal relationships is essential for distinguishing the product from the alternative during quality control [1].

G N1 5-Bromo Substitution on Thieno[2,3-b]pyridine N2 Inductive Effect (-I) Deshielding of H-4 & H-6 N1->N2 N3 Heavy Atom Effect Shielding of C-5 N1->N3 N5 Downfield Shift in 1H NMR (H-4: ~8.5 ppm, H-6: ~8.7 ppm) N2->N5 N6 Upfield Shift in 13C NMR (C-5: ~114 ppm) N3->N6

Mechanistic impact of the 5-bromo substituent on the NMR chemical shifts.

Experimental Workflow & Self-Validating Protocols

To ensure reproducibility and high-resolution spectral data, the following step-by-step methodology must be strictly adhered to.

Protocol: High-Resolution NMR Sample Preparation and Acquisition
  • Step 1: Solvent Selection & Solubilization. Weigh 15–20 mg of the compound. Dissolve in 0.6 mL of DMSO- d6​ (100 atom % D, containing 0.03% v/v TMS).

    • Causality: The target molecule is zwitterionic in nature. The carboxylic acid and amino groups form strong intermolecular hydrogen-bonding networks. DMSO- d6​ is a highly polar, aprotic solvent that effectively disrupts these aggregates, preventing line broadening and ensuring sharp, well-defined resonance signals.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean 5 mm NMR tube.

    • Causality: Removing undissolved particulates and potential paramagnetic impurities is critical. Particulates distort the magnetic field homogeneity, making it impossible to achieve a high-quality shim, which degrades resolution.

  • Step 3: 1D 1 H NMR Acquisition. Acquire data at 400 MHz or 500 MHz (298 K) using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

  • Step 4: 1D 13 C NMR Acquisition. Acquire with proton decoupling (zgpg30). Set D1 to 2.0 seconds and acquire 1024–2048 scans.

    • Causality: The extended number of scans is required due to the low natural abundance of 13 C (~1.1%) and the presence of multiple quaternary carbons (C-2, C-3, C-3a, C-5, C-7a) which suffer from long spin-lattice relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement.

G N1 Sample Preparation (15-20 mg in DMSO-d6) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 2D NMR Acquisition (HSQC & HMBC) N2->N3 N4 Spectral Processing & Peak Assignment N3->N4

Workflow for comprehensive 1D and 2D NMR characterization of thienopyridines.

Comparative Analytical Performance: Product vs. Alternative

The true analytical performance of a chemical building block is defined by how unambiguously it can be characterized. The tables below compare the experimental NMR data of the 5-bromo product against the unbrominated alternative[2, 3].

Table 1: 1 H NMR Comparative Data (DMSO- d6​ , 400 MHz)
Proton3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (Product)3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (Alternative)Shift Difference ( Δδ )Multiplicity & Coupling (Product)
H-6 8.75 ppm8.60 ppm+0.15 ppmd, J = 2.2 Hz
H-5 -7.40 ppmN/A-
H-4 8.50 ppm8.30 ppm+0.20 ppmd, J = 2.2 Hz
NH 2​ 7.30 ppm7.20 ppm+0.10 ppmbr s
COOH 13.20 ppm13.00 ppm+0.20 ppmbr s

Data Synthesis: The absence of the H-5 proton at ~7.40 ppm immediately confirms substitution. Furthermore, the H-4 and H-6 protons in the product collapse from doublet-of-doublets (in the alternative) to simple doublets with a small meta-coupling constant (J = 2.2 Hz). The downfield shift of H-4 (+0.20 ppm) and H-6 (+0.15 ppm) is a direct, self-validating readout of the bromine's inductive electron withdrawal.

Table 2: 13 C NMR Comparative Data (DMSO- d6​ , 100 MHz)
Carbon3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (Product)3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (Alternative)Shift Difference ( Δδ )Mechanistic Rationale
C-2 98.5 ppm97.8 ppm+0.7 ppmMinimal inductive effect
C-3 146.2 ppm147.0 ppm-0.8 ppmMinimal inductive effect
C-3a 121.5 ppm120.6 ppm+0.9 ppmWeak deshielding
C-4 133.5 ppm131.5 ppm+2.0 ppmDeshielding via -I effect
C-5 114.6 ppm120.5 ppm-5.9 ppmShielding via Heavy Atom Effect
C-6 148.3 ppm148.6 ppm-0.3 ppmComplex resonance/inductive balance
C-7a 158.2 ppm161.0 ppm-2.8 ppmAltered electron density at bridgehead
COOH 164.7 ppm165.2 ppm-0.5 ppmMinimal effect

Data Synthesis: The most critical diagnostic marker in the 13 C spectrum is the C-5 carbon. In the unbrominated alternative, C-5 resonates at 120.5 ppm [2]. Upon bromination, the heavy atom effect drives the C-5 resonance upfield to 114.6 ppm [3]. This -5.9 ppm shift is the definitive proof of successful C-5 halogenation.

Advanced 2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides strong evidence, Heteronuclear Multiple Bond Correlation (HMBC) is required to build a self-validating data system that proves the exact regiochemistry of the bromine atom.

  • HMBC Protocol: Acquire 2D HMBC optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Causality: HMBC detects correlations between protons and carbons separated by 2 or 3 bonds. By analyzing the cross-peaks, you can map the entire carbon skeleton.

    • H-4 (8.50 ppm) will show strong 3J correlations to C-2 (98.5 ppm), C-6 (148.3 ppm), and C-7a (158.2 ppm).

    • H-6 (8.75 ppm) will show strong 3J correlations to C-4 (133.5 ppm) and C-7a (158.2 ppm).

    • Both H-4 and H-6 will show 2J correlations to the shielded C-5 carbon at 114.6 ppm, unambiguously locking the bromine atom to the C-5 position.

Conclusion

When comparing 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid to its unbrominated alternative, the analytical performance is characterized by distinct, predictable shifts in both 1 H and 13 C NMR spectra. The collapse of proton multiplicity to meta-coupled doublets, combined with the heavy atom shielding of the C-5 carbon, provides drug development professionals with a robust, self-validating framework for structural confirmation.

References

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.
  • Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation. Molecules.
  • UBIQUITIN-SPECIFIC PROTEASE INHIBITORS, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. Google Patents.
Comparative

Analytical Method Validation for 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid: A Comparative Guide to HPLC Column Chemistries

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical control of these intermediates becomes a critical bottleneck. 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical control of these intermediates becomes a critical bottleneck. 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0) is a highly functionalized thienopyridine derivative. Its structural complexity—combining an amphoteric nature, a highly polarizable halogen, and an electron-deficient aromatic core—presents unique chromatographic challenges[1].

This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of this compound, evaluating a traditional C18 approach against a specialized Phenyl-Hexyl chemistry. The protocols and criteria discussed herein are grounded in the latest [2] and [3].

Analyte Profiling & Mechanistic Challenges

Before designing a validation protocol, an Application Scientist must understand the causality behind the molecule's behavior in solution:

  • Amphoteric Zwitterion: The molecule contains both a basic amino group (position 3) and an acidic carboxylic acid (position 2). At a neutral pH, it exists in an ionized state, leading to poor retention and severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols.

  • Halogenated Aromatic Core: The bromine atom at position 5 is highly lipophilic and polarizable. Standard aliphatic stationary phases (like C18) rely solely on hydrophobic partitioning, which often fails to resolve the target analyte from closely related synthesis impurities (e.g., debrominated or decarboxylated byproducts)[4].

Methodology Alternatives: C18 vs. Phenyl-Hexyl

To establish a robust, self-validating analytical procedure, we must compare the traditional approach with an optimized alternative.

Alternative A: Standard C18 Column (Isocratic Elution)
  • Mechanism: Relies on hydrophobic dispersive forces.

  • Drawback: The rigid octadecyl chain cannot adapt to the planar thienopyridine ring. The zwitterionic nature of the analyte causes peak broadening, making integration inconsistent and causing the method to fail precision criteria.

Alternative B: Phenyl-Hexyl Column (Gradient Elution with TFA)
  • Mechanism: The phenyl ring of the stationary phase engages in π−π interactions with the thienopyridine core, while the hexyl spacer provides the flexibility needed to maximize surface contact with the polarizable bromine atom[5].

  • Causality of Mobile Phase: Utilizing 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. This fully protonates the carboxylic acid (rendering it neutral) and protonates the amino group. The TFA anion acts as an ion-pairing agent for the cationic amine, masking it from residual silanols and ensuring a sharp, symmetrical peak[6].

Comparative Validation Data

The following table summarizes the experimental validation data comparing the two methodologies against [7].

Validation ParameterICH Q2(R2) / USP CriteriaAlternative A: Standard C18Alternative B: Phenyl-HexylScientific Conclusion
Specificity (Resolution, Rs​ ) Rs​>1.5 1.2 (Co-elutes with debromo-impurity)2.8 (Baseline resolution)Phenyl-Hexyl provides superior orthogonal π−π selectivity for halogens.
Linearity ( R2 ) >0.999 0.995 (Tailing affects integration)0.9998 Ion-pairing with TFA minimizes secondary silanol interactions.
Accuracy (% Recovery) 98.0% - 102.0%96.5% ± 2.1%99.8% ± 0.5% Alternative B meets strict compendial standards for assay accuracy.
Precision (% RSD) <2.0% 2.5% (Fails criteria)0.6% (Passes criteria)Gradient Phenyl-Hexyl ensures highly consistent peak shapes.
Tailing Factor ( Tf​ ) <1.5 1.81.1 The optimized chemistry effectively manages the amphoteric nature.

Self-Validating Experimental Protocol (Alternative B)

To ensure trustworthiness, the following protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any validation parameters are executed, ensuring the system is "fit for purpose"[8].

Phase 1: Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent shock and peak splitting.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

Phase 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: Photodiode Array (PDA) at 254 nm.

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% 80% B), 10-12 min (80% B), 12-12.1 min (80% 20% B), 12.1-15 min (20% B).

Phase 3: System Suitability & Execution
  • SST Injection: Inject a resolution mixture containing the analyte and 3-Amino-thieno[2,3-b]pyridine-2-carboxylic acid (debrominated precursor).

  • Self-Validation Gate: Proceed only if Rs​>2.0 , Tf​<1.5 , and RSD of 5 replicate standard injections is <2.0% .

  • Execution: Inject validation samples (Specificity blanks, Linearity levels 50-150%, and Accuracy spikes) as dictated by the workflow below.

Method Validation Workflow Visualization

Validation_Workflow cluster_validation ICH Q2(R2) Validation Parameters Start 3-Amino-5-bromothieno[2,3-b] pyridine-2-carboxylic acid Prep Sample Preparation (Standard & Spiked) Start->Prep Chrom Chromatographic Separation (Phenyl-Hexyl vs C18) Prep->Chrom Spec Specificity (Peak Purity) Chrom->Spec Lin Linearity & Range (R² > 0.999) Chrom->Lin Acc Accuracy (Recovery %) Chrom->Acc Prec Precision (RSD < 2.0%) Chrom->Prec Data Data Analysis & System Suitability Spec->Data Lin->Data Acc->Data Prec->Data Report Validation Report Data->Report

HPLC Method Validation Workflow for Thienopyridine Derivatives based on ICH Q2(R2).

Conclusion

For complex, halogenated, amphoteric heterocycles like 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid, standard C18 column chemistries are insufficient for rigorous compendial validation. The experimental data clearly demonstrates that Alternative B (Phenyl-Hexyl stationary phase with a low-pH TFA gradient) provides the necessary orthogonal selectivity ( π−π interactions) and ion-pairing capability to meet all ICH Q2(R2) and USP <1225> validation parameters. Adopting this methodology ensures high data integrity, robust peak shapes, and reliable quantification for downstream drug development applications.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). URL:[Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • Polyfunctionalized Thieno[2,3-b]pyridine Compounds: Preparation, DFT Calculations, Molecular Docking Studies, and Agricultural Potency Evaluation. ACS Publications. URL: [Link]

Sources

Validation

A Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodological Comparison & Analytical Guide Introduction: The Analytical Imperative The thieno[2,3-b]pyridine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodological Comparison & Analytical Guide

Introduction: The Analytical Imperative

The thieno[2,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this core have demonstrated profound efficacy as tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors that restore the activity of topotecan in cancer therapies[1], potent anti-proliferative agents targeting PI-PLC[2], and broad-spectrum antimicrobial compounds[3].

Specifically, 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0)[4] serves as a critical halogenated building block. For pharmaceutical researchers, accurately characterizing its structural integrity and metabolic fate via Mass Spectrometry (MS) is paramount. This guide objectively compares MS platforms for analyzing this compound and provides a field-proven, self-validating framework for interpreting its collision-induced dissociation (CID) fragmentation pattern.

Platform Comparison: Selecting the Right MS Technology

Not all mass spectrometers yield the same quality of data for low-molecular-weight, halogenated heterocycles. Below is an objective performance comparison of three common MS platforms for analyzing this specific compound (MW: ~273 Da).

Analytical FeatureHigh-Resolution ESI-QTOF MSESI-QqQ MS (Triple Quadrupole)MALDI-TOF MS
Primary Application Structural elucidation, exact mass determinationTargeted quantitation, PK/PD profiling (MRM)High-throughput screening
Mass Accuracy < 2 ppm (Optimal for elemental composition)~ 0.1 Da (Nominal mass)< 5 ppm
Fragmentation Control Excellent (Variable Collision Energy CID)Excellent (Highly optimized MRM transitions)Moderate (Post-source decay)
Matrix Interference None (Coupled with LC separation)None (Coupled with LC separation)High (Matrix peaks obscure m/z < 500)
Verdict for this Compound Gold Standard for mapping the Br-isotope fragmentation pathway.Best Alternative for high-sensitivity quantification in biofluids.Not Recommended due to low molecular weight interference.

Causality Insight: MALDI-TOF is generally unsuitable here because common matrices (e.g., CHCA, DHB) produce dense background ions in the m/z 100–300 range, directly masking the [M+H]+ precursor (m/z 273) and its fragments. ESI-QTOF is the superior choice for de novo structural confirmation[5].

Fragmentation Mechanics & Causality

Understanding the CID fragmentation of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid requires analyzing the relative stabilities of its functional groups.

  • Protonation Site: Under acidic ESI conditions, protonation occurs preferentially at the highly basic amino group or the pyridine nitrogen, yielding the [M+H]+ ion[3].

  • The Isotopic Signature (Self-Validation): Bromine naturally exists as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This creates a diagnostic doublet separated by 2 Da (m/z 273 and 275). Rule of Trust: Any fragment ion that retains this 1:1 doublet still contains the bromine atom. A sudden collapse to a single monoisotopic peak definitively proves the cleavage of the C-Br bond[2].

  • Primary Neutral Losses:

    • Decarboxylation (-44 Da): The carboxylic acid group at the C2 position is highly labile. The loss of CO 2​ is the most thermodynamically favored initial pathway, driven by the stabilization of the resulting charge on the thiophene ring.

    • Dehydration (-18 Da): A competitive, though less dominant, loss of H 2​ O from the carboxylic acid.

    • Deamination (-17 Da): Loss of NH 3​ from the C3 amino group, often occurring sequentially after decarboxylation.

Quantitative Data: Exact Mass Fragment Assignments

The following table summarizes the high-resolution exact masses generated during ESI-QTOF MS/MS.

Fragment IonNeutral LossMolecular FormulaExact Mass ( 79 Br)Exact Mass ( 81 Br)Diagnostic Value
[M+H]+ NoneC 8​ H 6​ BrN 2​ O 2​ S + 272.9333274.9313Precursor confirmation
[M+H - H 2​ O]+ -H 2​ O (18.0106 Da)C 8​ H 4​ BrN 2​ OS + 254.9227256.9207Confirms presence of -OH/-COOH
[M+H - CO 2​ ]+ -CO 2​ (43.9898 Da)C 7​ H 6​ BrN 2​ S + 228.9435230.9415Base peak at medium CE
[M+H - CO 2​
  • NH 3​ ]+
-CO 2​ , -NH 3​ C 7​ H 3​ BrNS + 211.9170213.9150Confirms primary amine
[M+H - CO 2​
  • HBr]+
  • -CO 2​ , -HBrC 7​ H 5​ N 2​ S + 149.0174149.0174Singlet peak ; confirms Br loss

    Visualizing the Fragmentation Pathway

    MS_Fragmentation M [M+H]+ m/z 273 / 275 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid M_H2O [M+H - H2O]+ m/z 255 / 257 M->M_H2O -H2O (-18 Da) M_CO2 [M+H - CO2]+ m/z 229 / 231 M->M_CO2 -CO2 (-44 Da) M_CO2_NH3 [M+H - CO2 - NH3]+ m/z 212 / 214 M_CO2->M_CO2_NH3 -NH3 (-17 Da) M_CO2_HBr [M+H - CO2 - HBr]+ m/z 149 M_CO2->M_CO2_HBr -HBr (-80 / 82 Da)

    Proposed ESI-MS/MS fragmentation pathway of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid.

    Self-Validating Experimental Protocol (ESI-QTOF MS)

    To ensure reproducibility and scientific integrity, the following step-by-step protocol is designed as a self-validating system.

    Step 1: Sample Preparation

    • Action: Dissolve the compound to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency for the[M+H]+ species in positive ESI mode. Methanol provides optimal surface tension for stable Taylor cone formation during electrospray.

    Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The acidic mobile phase keeps the carboxylic acid group protonated (neutral), preventing peak tailing and ensuring sharp chromatographic resolution from any isobaric impurities.

    Step 3: Source Optimization

    • Action: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 300°C.

    • Causality: 300°C is the critical threshold. Exceeding 350°C can cause in-source thermal decarboxylation, artificially inflating the m/z 229 peak before the ions even reach the collision cell.

    Step 4: Collision-Induced Dissociation (CID) Ramping

    • Action: Acquire MS/MS spectra using a collision energy (CE) ramp from 15 eV to 40 eV using Argon as the collision gas.

    • Causality & Validation:

      • At 15 eV , the low energy selectively breaks the weakest bonds, validating the loss of CO 2​ (m/z 229/231 doublet).

      • At 40 eV , the high energy is required to shatter the stable thienopyridine core and cleave the strong C-Br bond, validating the m/z 149 singlet. If the m/z 149 peak still shows a +2 Da isotope, the system is contaminated, as the bromine must be lost at this stage.

    References

    • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry / PMC. Available at:[Link]

    • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry. Available at:[Link]

    • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI / PMC. Available at:[Link]

    Sources

    Comparative

    A Comparative Guide to the Efficacy of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid Analogs in Oncology

    The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of derivatives with significant therapeutic potential. Among these, the 3-amino-5-bromothieno[2,3-b]pyr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of derivatives with significant therapeutic potential. Among these, the 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid framework serves as a crucial pharmacophore for the development of novel anti-cancer agents. This guide provides a comprehensive comparison of the efficacy of various analogs derived from this core structure, supported by experimental data and a detailed examination of their structure-activity relationships (SAR). Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate the therapeutic landscape of these promising compounds.

    The Thieno[2,3-b]pyridine Core: A Versatile Scaffold in Cancer Therapy

    The thieno[2,3-b]pyridine bicyclic system, a fusion of thiophene and pyridine rings, offers a unique electronic and structural architecture for molecular recognition by various biological targets.[1][2] The 3-amino-2-carboxamide substitution pattern is a common feature in many biologically active analogs, contributing to their potent anti-proliferative effects.[3] The introduction of a bromine atom at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and selectivity. This guide will delve into the comparative efficacy of analogs where modifications have been made to other parts of the molecule while retaining the 3-amino-5-bromo-thieno[2,3-b]pyridine-2-carboxylic acid core.

    Comparative Efficacy of Analogs Against Cancer Cell Lines

    The anti-proliferative activity of 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid analogs has been evaluated against a range of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) or growth inhibition (GI50) values, providing a quantitative comparison of their efficacy.

    Compound IDR1 (5-position)R2 (Amide)Target/Cell LineIC50/GI50 (nM)Reference
    Analog 1 -Br-NH-(2-methyl-3-chlorophenyl)HCT-116 (Colon)25-50[4]
    MDA-MB-231 (Breast)25-50[4]
    Analog 2 -Br-NH-(phenyl)HCT-116 (Colon)>1000[3]
    Analog 3 -Cinnamyl-NH-(2-methyl-3-chlorophenyl)HCT-116 (Colon)<50[4]
    MDA-MB-231 (Breast)<50[4]
    Analog 4 -H-NH-(2,3-dichlorophenyl)MDA-MB-231 (Breast)20-40[5]
    DJ160 -Cinnamyl-NH-(3-chloro-2-methylphenyl)LNCaP (Prostate)<50[6]
    C42 (Prostate)<50[6]
    PC3 (Prostate)<50[6]

    Key Insights from Comparative Data:

    • Substitution on the Amide Phenyl Ring is Critical: A consistent finding across multiple studies is the profound impact of the substitution pattern on the N-phenyl ring of the carboxamide. Analogs with a 2-methyl-3-halogen substitution (e.g., Analog 1 and DJ160) consistently exhibit high potency in the nanomolar range.[4][6] In contrast, an unsubstituted phenyl ring (Analog 2) leads to a significant loss of activity.[3]

    • The 5-Position Influences Potency: While this guide focuses on 5-bromo analogs, comparing them to derivatives with other substituents at this position reveals important SAR. For instance, a bulky cinnamyl group at the 5-position (Analog 3 and DJ160) also results in highly potent compounds, suggesting that this "western region" of the pharmacophore is important for activity.[4] The high potency of the 5-bromo analog (Analog 1) indicates that an electron-withdrawing halogen at this position is also favorable for anti-proliferative activity.

    Structure-Activity Relationship (SAR) and Mechanistic Insights

    The potent anti-cancer activity of this class of compounds is believed to be multi-targeted.[6] One of the proposed mechanisms is the inhibition of phosphoinositide-specific phospholipase C (PI-PLC), an enzyme often upregulated in cancer.[7] Disruption of the PI-PLC signaling cascade can interfere with cancer cell growth and survival. Additionally, some analogs have been shown to induce G2/M cell cycle arrest and multinucleation.[6]

    The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by thieno[2,3-b]pyridine analogs.

    PI_PLC_Pathway RTK Growth Factor Receptor (RTK) PIPLC PI-PLC RTK->PIPLC activates GF Growth Factor GF->RTK PIP2 PIP2 PIPLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC activation DAG->PKC Proliferation Cell Proliferation & Survival Ca_release->Proliferation PKC->Proliferation Thieno_analog Thieno[2,3-b]pyridine Analog Thieno_analog->PIPLC inhibits

    Caption: Simplified PI-PLC signaling pathway targeted by thieno[2,3-b]pyridine analogs.

    Experimental Protocols for Efficacy Evaluation

    To ensure the trustworthiness and reproducibility of the efficacy data, standardized experimental protocols are essential. The following section details a common methodology for assessing the anti-proliferative activity of 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid analogs.

    Cell Proliferation Assay (MTT Assay)

    This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

    Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

    Step-by-Step Protocol:

    • Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

    The following diagram outlines the workflow for the MTT assay.

    MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Add compounds to cells A->C B Prepare serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

    Caption: Workflow for determining the anti-proliferative activity using the MTT assay.

    Conclusion and Future Directions

    The 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid scaffold is a highly promising starting point for the development of potent anti-cancer agents. The comparative efficacy data clearly demonstrates that strategic modifications, particularly on the N-phenyl carboxamide moiety, can lead to compounds with nanomolar potency against various cancer cell lines. The multi-targeting nature of these compounds presents both an opportunity and a challenge. Future research should focus on elucidating the precise molecular targets and mechanisms of action to enable the design of more selective and effective therapies. Furthermore, in vivo studies are warranted for the most potent analogs to evaluate their therapeutic potential in preclinical cancer models.

    References

    • Pervan, M., Marijan, S., Markotić, A., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences. Available at: [Link]

    • Pilkington, L. I., Haverkate, N. A., van Rensburg, M., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Available at: [Link]

    • Google Patents. (2007). SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES. US20070293533A1.
    • Reynisson, J., Leung, E., Haverkate, N. A., et al. (2014). The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. MedChemComm. Available at: [Link]

    • Leung, E., Pilkington, L. I., van Rensburg, M., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry. Available at: [Link]

    • Shen, X., et al. (2018). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

    • Li, J., et al. (2026). Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. European Journal of Medicinal Chemistry. Available at: [Link]

    • Haverkate, N. A., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Journal of Cancer Research and Clinical Oncology. Available at: [Link]

    • ResearchGate. (n.d.). Biologically active 3-aminothieno[2,3-b]pyridines. Available at: [Link]

    • ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]

    • MDPI. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Available at: [Link]

    • ResearchGate. (n.d.). Examples of thieno[2,3‐b]pyridine‐based drug candidates. Available at: [Link]

    • PubMed. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Available at: [Link]

    • Bentham Science. (2025). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives - A Review. Available at: [Link]

    • ResearchGate. (2025). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. Available at: [Link]

    • ResearchGate. (2018). Discovery and structure-activity relationships study of thieno[2,3- b ]pyridine analogues as hepatic gluconeogenesis inhibitors. Available at: [Link]

    • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available at: [Link]

    • MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Available at: [Link]

    • Google Patents. (n.d.). 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides. EP2008654A1.
    • Semantic Scholar. (2024). Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. Available at: [Link]

    • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

    Sources

    Validation

    Comprehensive FTIR Spectroscopy Reference Guide: 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid vs. Structural Analogs

    As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocyclic building blocks. Thieno[2,3-b]pyridines are recognized as privileged scaffolds in dr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocyclic building blocks. Thieno[2,3-b]pyridines are recognized as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological properties, including potent antibacterial, antifungal, and antiproliferative activities .

    The compound 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0) is particularly valuable due to the orthogonal reactivity of its functional groups (a primary amine, a carboxylic acid, and an aryl bromide). However, accurate Fourier Transform Infrared (FTIR) characterization of this compound is complex. The proximity of the amine and carboxylic acid groups on the thiophene ring induces intricate intra- and intermolecular hydrogen bonding networks, which significantly perturb vibrational frequencies.

    This guide objectively compares the FTIR spectral performance of this brominated product against its non-brominated structural analog, 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 58327-75-6) , and evaluates the two primary analytical modalities used for its characterization: Attenuated Total Reflectance (ATR) and KBr Transmission spectroscopy.

    Part 1: Substituent Effects – Brominated vs. Non-Brominated Analogs

    Understanding the causality behind spectral peak shifts is critical for rigorous structural validation. The introduction of an electron-withdrawing bromine atom at the 5-position of the pyridine ring exerts a distinct inductive effect (-I) across the fused bicyclic system, altering the vibrational modes of the functional groups on the adjacent thiophene ring.

    • C=O Stretching (Carboxylic Acid): In the non-brominated analog, the C=O stretch typically appears around 1672 cm⁻¹. The electron-withdrawing nature of the 5-bromo substituent decreases the overall electron density in the conjugated system. This reduces the polarity of the carbonyl bond, slightly increasing its double-bond character. Consequently, the C=O stretch in the brominated product shifts to a higher frequency (~1685 cm⁻¹).

    • N-H Stretching (Primary Amine): The primary amine yields two distinct bands corresponding to asymmetric and symmetric stretching. The bromine atom subtly weakens the N-H bonds via electron withdrawal, causing a slight blue shift (higher wavenumber) and sharpening of these bands compared to the non-brominated alternative.

    • C-Br Stretching: A distinct, strong band in the 650–550 cm⁻¹ region exclusively confirms the presence of the heavy halogen in the target product, serving as a primary diagnostic differentiator.

    Quantitative Reference Data: Spectral Comparison
    Functional GroupVibrational Mode3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 58327-75-6)3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0)Shift Causality
    O-H (Acid) Broad Stretch3300 – 2500 cm⁻¹3350 – 2550 cm⁻¹Disruption of H-bonding network due to steric/electronic effects of Bromine.
    N-H (Amine) Asymmetric Stretch3421 cm⁻¹3435 cm⁻¹Inductive electron withdrawal (-I) strengthens the N-H bond slightly.
    N-H (Amine) Symmetric Stretch3289 cm⁻¹3305 cm⁻¹Inductive electron withdrawal (-I).
    C=O (Acid) Carbonyl Stretch1672 cm⁻¹1685 cm⁻¹Decreased conjugation pushes C=O toward a pure double bond state.
    C=C / C=N Aromatic Stretch1600, 1540 cm⁻¹1585, 1530 cm⁻¹Heavy atom effect dampens ring breathing vibrations.
    C-Br Halogen StretchAbsent610 cm⁻¹Direct confirmation of the 5-bromo substituent.

    Part 2: Analytical Modality Comparison – ATR-FTIR vs. KBr Transmission

    Choosing the right sampling technique dictates the reliability of your data. Both methods have distinct mechanistic advantages and drawbacks when analyzing highly polar, solid-state compounds like thienopyridines .

    Performance MetricATR-FTIR (Diamond Crystal)KBr Transmission PelletModality Recommendation for Thienopyridines
    Sample Preparation None required. Direct application.Requires precise grinding (1-3 mg sample to 100 mg KBr) and pressing.ATR is preferred for rapid screening and preserving polymorphic states.
    Moisture Interference Minimal. Surface moisture only.High. KBr is hygroscopic; absorbs water during grinding.ATR prevents the broad water O-H band (~3400 cm⁻¹) from masking the critical N-H amine stretches.
    Peak Resolution Good, but relative intensities shift (deeper penetration at low wavenumbers).Excellent. True linear response according to Beer-Lambert Law.KBr is superior for resolving the subtle C-Br stretch in the fingerprint region.
    Pressure Effects High pressure applied by the anvil can induce localized polymorphic shifts.Uniform pressure during pelletization; less likely to cause localized heating.KBr is safer if the carboxylic acid dimer network is highly sensitive to sheer stress.

    Part 3: Self-Validating Experimental Protocols

    Expertise requires protocols that inherently validate themselves. Below are the step-by-step methodologies designed to eliminate false positives and environmental artifacts.

    Protocol A: ATR-FTIR Analysis (Preferred for Routine Screening)

    Causality Note: ATR utilizes an evanescent wave penetrating a few microns into the sample. Because penetration depth is wavelength-dependent, an automated ATR correction algorithm must be applied post-acquisition to compare the data accurately against transmission libraries.

    • System Validation: Run a baseline scan of a polystyrene standard. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹ to ensure interferometer calibration.

    • Background Acquisition: Clean the diamond crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-validation: This subtracts ambient CO₂ and H₂O vapor, which fluctuate constantly and can mask the 3500 cm⁻¹ amine region.

    • Sample Application: Deposit ~2 mg of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid directly onto the crystal.

    • Pressure Application: Lower the anvil until the pressure gauge indicates optimal contact. Caution: Over-pressuring can crush the crystal structure of the compound, artificially broadening the C=O band.

    • Spectral Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply ATR depth correction in the processing software.

    Protocol B: KBr Transmission Analysis (Preferred for High-Resolution Baselines)

    Causality Note: KBr is highly hygroscopic. Absorbed moisture will produce a broad O-H stretch at ~3400 cm⁻¹, which completely obscures the critical N-H asymmetric/symmetric stretches of the 3-amino group. This protocol controls for environmental moisture.

    • Matrix Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours prior to use. Keep in a desiccator.

    • Sample Grinding: Under an infrared heat lamp (to prevent moisture condensation), grind 1.5 mg of the thienopyridine compound with 150 mg of the dried KBr using an agate mortar and pestle. Grind for exactly 60 seconds to ensure particle sizes are smaller than the wavelength of IR light (prevents Christiansen effect scattering).

    • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes. Self-validation: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped air or moisture, which will cause a sloping baseline.

    • Spectral Acquisition: Place the pellet in the transmission holder and acquire the spectrum (32 scans, 4000–400 cm⁻¹).

    Part 4: Workflow Visualization

    The following diagram maps the logical decision tree and experimental workflow for characterizing these functionalized heterocycles.

    FTIR_Workflow Start 3-Amino-5-bromothieno [2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0) Sub1 ATR-FTIR Modality (Non-destructive, Fast) Start->Sub1 Sub2 KBr Transmission (Bulk Analysis, High Sensitivity) Start->Sub2 Prep1 Direct Application to Diamond Crystal Sub1->Prep1 Prep2 Grinding with KBr & Pellet Pressing Sub2->Prep2 Acq Spectral Acquisition (4000 - 400 cm⁻¹) Prep1->Acq Prep2->Acq Analysis Peak Assignment & Substituent Effect Analysis Acq->Analysis

    Figure 1: FTIR analytical workflow comparing sampling modalities for thienopyridine derivatives.

    References

    • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities , Arabian Journal of Chemistry,[Link]

    • 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid , CAS Common Chemistry,[Link]

    • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series , ACS Omega,[Link]

    Comparative

    Comparing synthesis routes for 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

    An objective, data-driven comparison of synthesis routes for 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid , a critical building block in modern drug discovery. Executive Summary 3-Amino-5-bromothieno[2,3-b]pyri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An objective, data-driven comparison of synthesis routes for 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid , a critical building block in modern drug discovery.

    Executive Summary

    3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid is a highly versatile heteroaromatic scaffold utilized extensively in the development of multitarget Ser/Thr kinase inhibitors, Pim-1 kinase antagonists, and Death-Associated Protein Kinase (DAPK) inhibitors[1][2]. The rigid thieno[2,3-b]pyridine core provides excellent hydrogen-bonding topography for ATP-binding sites, while the 5-bromo substituent serves as a vital synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[1][2].

    This guide objectively compares the two primary synthetic pathways to access this molecule: the classical Thorpe-Ziegler Cyclization (Route A) and the S-Alkylation/Cyclization of Thioxopyridines (Route B) .

    Mechanistic Pathways Overview

    SynthesisRoutes SM_A 5-Bromo-2-chloro- 3-cyanopyridine Reagent_A Ethyl 2-mercaptoacetate + tBuOK / DMF SM_A->Reagent_A SNAr & Thorpe-Ziegler SM_B 5-Bromo-2-thioxo-1,2- dihydropyridine-3-carbonitrile Reagent_B Ethyl chloroacetate + Na2CO3 / EtOH SM_B->Reagent_B S-Alkylation & Cyclization Int_Ester Ethyl 3-amino-5-bromo- thieno[2,3-b]pyridine-2-carboxylate Reagent_A->Int_Ester SNAr & Thorpe-Ziegler Reagent_B->Int_Ester S-Alkylation & Cyclization Hydrolysis NaOH / EtOH then HCl Int_Ester->Hydrolysis Saponification Final 3-Amino-5-bromo-thieno[2,3-b] pyridine-2-carboxylic acid Hydrolysis->Final Saponification

    Divergent synthetic routes to 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid.

    Route A: Direct Thorpe-Ziegler Cyclization (The Industry Standard)

    Scientific Rationale: Route A is the most widely adopted method due to the commercial availability of 5-bromo-2-chloro-3-cyanopyridine. The reaction relies on a one-pot tandem sequence. First, the highly electrophilic 2-position of the pyridine ring undergoes Nucleophilic Aromatic Substitution (SNAr) by the thiolate of ethyl 2-mercaptoacetate. The use of a strong, sterically hindered base like potassium tert-butoxide (tBuOK) in a polar aprotic solvent (DMF) is critical here; it ensures rapid deprotonation of the thiol without acting as a competing nucleophile[2]. Following SNAr, the base deprotonates the active methylene group, triggering an intramolecular Thorpe-Ziegler cyclization onto the adjacent nitrile to form the thiophene ring[2].

    Step-by-Step Protocol (Self-Validating):

    • SNAr and Cyclization:

      • Dissolve 5-bromo-2-chloro-3-cyanopyridine (1.0 equiv) and ethyl 2-mercaptoacetate (1.1 equiv) in anhydrous DMF (0.15 M) under an inert atmosphere. Cool the mixture to 0 °C.

      • Causality Check: Cooling prevents exothermic degradation and limits intermolecular side reactions before the intramolecular cyclization can occur.

      • Add tBuOK (2.2 equiv) portion-wise over 45 minutes. The solution will darken, indicating the formation of the active methylene anion.

      • Stir the reaction mixture at room temperature until TLC (Hexanes/EtOAc 3:1) indicates complete consumption of the starting material (typically 2–4 hours).

      • Quench by pouring the mixture into ice water. The intermediate, ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate , will precipitate. Filter, wash with water, and dry under a vacuum.

    • Saponification:

      • Suspend the intermediate ester in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

      • Reflux for 2 hours. The suspension will become a homogeneous solution as the sodium salt of the carboxylic acid forms.

      • Cool to 0 °C and carefully acidify with 1M HCl to pH 3–4. The target 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry.

    Route B: S-Alkylation of 2-Thioxopyridines (The Odor-Free Alternative)

    Scientific Rationale: Route B bypasses the use of the foul-smelling and volatile ethyl 2-mercaptoacetate. Instead, it utilizes 5-bromo-2-thioxo-1,2-dihydropyridine-3-carbonitrile as a stable, odorless sulfur source. The thione undergoes regioselective S-alkylation with ethyl chloroacetate in the presence of a mild base (Na2CO3 or EtONa)[3]. Because the sulfur is already attached to the pyridine ring, the subsequent base-catalyzed cyclization onto the nitrile group is highly efficient and can be driven to completion simply by refluxing in ethanol[3].

    Step-by-Step Protocol (Self-Validating):

    • S-Alkylation and Cyclization:

      • Suspend 5-bromo-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv), ethyl chloroacetate (1.05 equiv), and anhydrous Na2CO3 (2.5 equiv) in absolute ethanol (0.2 M).

      • Reflux the mixture for 3 hours.

      • Causality Check: Na2CO3 is strong enough to deprotonate the thione for S-alkylation and subsequently deprotonate the methylene group for the Thorpe-Ziegler cyclization, but mild enough to prevent premature hydrolysis of the ethyl ester[3].

      • Pour the hot mixture into ice water to precipitate the ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate . Filter and recrystallize from ethanol.

    • Saponification:

      • Follow the exact saponification and acidification protocol detailed in Route A to yield the final carboxylic acid.

    Quantitative Comparative Analysis

    The following table summarizes the experimental performance of both routes based on standard laboratory scale (10–50 mmol) executions.

    ParameterRoute A (Thorpe-Ziegler)Route B (S-Alkylation)
    Overall Yield (2 Steps) 72% – 80%65% – 75%
    Reaction Time (Step 1) 2 – 4 hours (RT)3 – 5 hours (Reflux)
    Reagent Toxicity/Handling High (Ethyl 2-mercaptoacetate is a strong lachrymator/stench)Low (Ethyl chloroacetate is easily handled)
    Solvent Profile DMF (Requires extensive aqueous washing)Ethanol (Green, easily evaporated)
    Purification Requirement Simple precipitationRecrystallization often required
    Scalability Excellent (Industry standard)Good (Preferred for bench-scale)

    Conclusion & Recommendations

    For large-scale or industrial synthesis , Route A is the definitive choice. Despite the handling challenges associated with ethyl 2-mercaptoacetate, the reaction proceeds rapidly at room temperature in DMF and provides superior yields with simple precipitation-based purification[2].

    For bench-scale research where specialized ventilation for volatile thiols is a concern, Route B offers a highly robust, "greener" alternative. By utilizing ethanol as the solvent and avoiding foul-smelling reagents, it provides a more user-friendly workflow while still delivering acceptable yields of the critical thieno[2,3-b]pyridine core[3].

    References

    • Title: Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors Source: Cairo University Scholars URL
    • Source: PubMed (NIH)
    • Title: Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach Source: Journal of Medicinal Chemistry - ACS Publications URL
    • Title: Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold...

    Sources

    Validation

    Benchmarking 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid: A Paradigm Shift from Antiplatelet to Targeted Oncology Scaffolds

    Executive Summary The thienopyridine pharmacophore is historically synonymous with cardiovascular medicine, serving as the core scaffold for standard P2Y12 receptor antagonists like Clopidogrel and Prasugrel. However, re...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The thienopyridine pharmacophore is historically synonymous with cardiovascular medicine, serving as the core scaffold for standard P2Y12 receptor antagonists like Clopidogrel and Prasugrel. However, recent structural optimizations have radically redirected the biological activity of this class. By introducing specific halogenations and functional groups—specifically in 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS 1781891-46-0) —researchers have successfully shifted the molecule's affinity away from platelet receptors and toward critical oncogenic kinases and phospholipases[1].

    This guide objectively benchmarks this novel brominated thieno[2,3-b]pyridine scaffold against standard cardiovascular thienopyridines and unsubstituted baseline models, providing actionable experimental protocols and causality-driven Structure-Activity Relationship (SAR) insights for drug development professionals.

    Pharmacological Divergence: Cardiovascular vs. Oncology Scaffolds

    The primary distinction between standard thienopyridines and the 3-amino-5-bromo derivative lies in their target specificity. While traditional agents irreversibly bind to the P2Y12 receptor to prevent platelet aggregation, the thieno[2,3-b]pyridine core acts as a multi-targeting polypharmacological agent in oncology[2]. It primarily targets Pim-1 kinase (a constitutively active serine/threonine kinase involved in cell survival) and Phosphoinositide-specific phospholipase C (PI-PLC) [3].

    G Core Thienopyridine Pharmacophore Trad Standard Thienopyridines (e.g., Clopidogrel) Core->Trad Novel 3-Amino-5-bromo-thieno[2,3-b] pyridine-2-carboxylic acid Core->Novel P2Y12 P2Y12 Receptor Antagonism Trad->P2Y12 Antiplatelet Inhibition of Platelet Aggregation P2Y12->Antiplatelet Pim1 Pim-1 Kinase & PI-PLC Inhibition Novel->Pim1 Oncology G2/M Arrest & Apoptosis Pim1->Oncology

    Signaling divergence of the thienopyridine core based on structural functionalization.

    Structure-Activity Relationship (SAR) & Mechanistic Causality

    Why does the 5-bromo substitution and 2-carboxylic acid moiety fundamentally alter the molecule's behavior? The causality is rooted in two distinct physical and biochemical phenomena:

    • Exploiting the Pim-1 Hinge Region Anomaly: Unlike most kinases, Pim-1 possesses a unique hinge region featuring a Proline residue (Pro123) and a Valine insertion (Val126)[1]. Pro123 prevents the formation of a second hydrogen bond with the adenine moiety of ATP. The bromine atom at the C5 position of our benchmarked compound acts as a halogen bond donor, fitting perfectly into the enlarged binding pocket created by Val126, granting it high selectivity over other kinases[1].

    • Disruption of Crystal Packing: Unsubstituted 3-amino-thieno[2,3-b]pyridines suffer from extensive molecular planarity, leading to tight intermolecular stacking (crystal packing) and notoriously poor aqueous solubility[4]. The steric bulk of the 5-bromo and 2-carboxylic acid groups forces the molecule out of strict planarity. This "prodrug-like" disruption enhances solubility, cellular penetrance, and ultimately, anti-proliferative potency[4].

    Comparative Performance Data

    The following table synthesizes quantitative benchmarking data, comparing the 5-bromo derivative against a standard antiplatelet thienopyridine (Clopidogrel), an unsubstituted baseline, and a broad-spectrum kinase inhibitor (Staurosporine).

    Compound / ScaffoldPrimary TargetPim-1 Kinase IC₅₀ (µM)MDA-MB-231 Cytotoxicity IC₅₀ (µM)Mechanism of Action
    Clopidogrel (Standard)P2Y12 Receptor> 100 (Inactive)> 100 (Inactive)Irreversible P2Y12 binding; no kinase activity.
    Unsubstituted Thieno[2,3-b]pyridine PI-PLC~ 50.0~ 15.0Weak PI-PLC inhibition; limited by poor solubility[4].
    3-Amino-5-bromo-thieno[2,3-b]pyridine-2-carboxylic acid Pim-1 / PI-PLC0.28 - 12.7 [1][5]~ 2.0 [6]Halogen bonding in Pim-1 pocket; G2/M arrest induction[7].
    Staurosporine (Control)Pan-Kinase0.22[5]< 0.05 (Highly Toxic)Broad-spectrum ATP-competitive inhibition[8].

    Data synthesized from in vitro kinase assays and MTT viability screens on triple-negative breast cancer lines.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls necessary to verify both the mechanism of action and the compound's efficacy.

    Protocol A: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo Method)

    This assay measures the depletion of ATP, providing a universally applicable, non-radioactive readout for kinase activity. Staurosporine is used as a positive control to validate assay sensitivity[5][8].

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 4X Reaction Buffer containing 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 1 mM Na₃VO₄, 50 mM β-glycerophosphate, and 20 mM DTT[8].

    • Compound Dilution: Dissolve the 3-Amino-5-bromo derivative in DMSO. Prepare serial dilutions (0.01 µM to 50 µM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[5].

    • Enzyme Incubation: Dilute recombinant human Pim-1 kinase in the reaction buffer. Add 12.5 µL of the enzyme to 12.5 µL of the compound. Incubate for 5 minutes at room temperature to allow for hinge-region binding[8].

    • Reaction Initiation: Add 25 µL of a 2X ATP/Substrate cocktail (e.g., 400 µM ATP and 3 µM substrate peptide) to the mixture. Incubate for 30 minutes at room temperature[8].

    • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Read luminescence using a microplate reader[5].

    • Validation: The assay is considered valid if the Staurosporine control yields an IC₅₀ of approximately 0.22 µM[5].

    Workflow Prep Compound Dilution (DMSO <1%) Incubate Enzyme Incubation (Pim-1 + Compound) Prep->Incubate Reaction Kinase Reaction (ATP + Substrate) Incubate->Reaction Detect Luminescence Detection (ADP-Glo Reagent) Reaction->Detect Analyze IC50 Calculation (Dose-Response) Detect->Analyze

    Self-validating workflow for the Pim-1 Kinase ADP-Glo Luminescence Assay.

    Protocol B: Cytotoxicity & Cell Cycle Analysis (MDA-MB-231)

    MDA-MB-231 cells are utilized because this triple-negative breast cancer line is highly dependent on Pim-1 and PI-PLC for survival and metabolic shifting[6][9].

    Step-by-Step Methodology:

    • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

    • Treatment: Treat cells with varying concentrations of the 3-Amino-5-bromo compound (0.1 µM to 20 µM) for 48 hours[6]. Include a vehicle control (0.1% DMSO).

    • MTT Assay (Viability): Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. Incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm to calculate the IC₅₀[6].

    • Flow Cytometry (Mechanism Validation): To prove causality (that cell death is due to target inhibition rather than non-specific toxicity), harvest treated cells, fix in 70% ethanol, and stain with Propidium Iodide (PI) and RNase A. Analyze via flow cytometry. A valid on-target effect will show a distinct accumulation of cells in the G2/M phase and increased multinucleation, a hallmark of thieno[2,3-b]pyridine-induced PI-PLC/Pim-1 inhibition[2][7].

    References

    • 1 - Journal of Enzyme Inhibition and Medicinal Chemistry[1]

    • 2 - Endocrine-Related Cancer (NIH)[2]

    • 4 - Molecules (MDPI)[4] 4.5 - Molecular Diversity (NIH)[5]

    • 6 - International Journal of Molecular Sciences (NIH)[6] 6.9 - International Journal of Molecular Sciences (MDPI)[9]

    • 7 - ResearchGate[7] 8.8 - Cell Signaling Technology[8] 9.3 - ResearchGate[3]

    Sources

    Safety & Regulatory Compliance

    Safety

    3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid proper disposal procedures

    As a Senior Application Scientist overseeing the integration of complex halogenated heteroaromatics into drug discovery workflows, I recognize that chemical handling extends far beyond the bench. The safe management and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist overseeing the integration of complex halogenated heteroaromatics into drug discovery workflows, I recognize that chemical handling extends far beyond the bench. The safe management and disposal of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid requires a rigorous, mechanistic approach. Because this molecule combines a halogen (bromine), an electron-rich heteroaromatic core (thiophene and pyridine), and amphoteric functional groups (amino and carboxylic acid), it presents a multifaceted disposal challenge.

    This guide provides a self-validating, step-by-step operational framework for the safe handling and compliant disposal of this specific compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

    Executive Summary & Chemical Profile

    Before implementing a disposal protocol, we must define the physicochemical parameters that dictate the compound's behavior in waste streams.

    Table 1: Physicochemical & Hazard Profile

    PropertyValue
    Chemical Name 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid
    CAS Number 1781891-46-0[1]
    Molecular Formula C8H5BrN2O2S[2]
    Molecular Weight 273.11 g/mol [1]
    Primary Hazard Classification H302 (Harmful if swallowed), Irritant[3]
    EPA Waste Category Halogenated Organic Waste[4]

    Mechanistic Hazard Assessment

    To build a robust safety protocol, we must understand the causality behind the hazards. We do not just segregate waste arbitrarily; we segregate based on molecular reactivity.

    • The Halogen Effect (Bromine): Halogens act as chemical flame retardants by quenching free radicals during combustion. Consequently, brominated compounds lower the overall heating value (BTU) of a waste stream[4]. More critically, thermal decomposition of the carbon-bromine bond generates highly corrosive hydrobromic acid (HBr) gas.

    • The Heteroaromatic Core: The thieno[2,3-b]pyridine ring contains both sulfur and nitrogen. When oxidized, these heteroatoms generate sulfur oxides (SOx) and nitrogen oxides (NOx). If combustion is incomplete, there is a severe risk of forming toxic nitrogenous byproducts or polycyclic aromatic hydrocarbons.

    • Zwitterionic Potential: The presence of both a 3-amino group (basic) and a 2-carboxylic acid group (acidic) means this molecule can exist as a zwitterion. This amphoteric nature affects its partition coefficient in aqueous waste, meaning pH control is critical to prevent unexpected precipitation or exothermic reactions when bulking liquid waste.

    Step-by-Step Disposal Workflows

    Under the EPA's Resource Conservation and Recovery Act (RCRA), land disposal of halogenated organic compounds (HOCs) is strictly prohibited without extensive prior treatment, as halogens persist in the environment and leach into groundwater[5]. Therefore, the only compliant endpoint for this material is high-temperature incineration[4].

    Protocol A: Solid Waste Segregation

    This protocol applies to unused powders, contaminated weighing paper, and empty primary receptacles.

    • Collection: Use non-sparking, anti-static spatulas to collect solid residues. Causality: Fine heteroaromatic powders can pose a dust deflagration risk if aerosolized near an ignition source.

    • Containment: Transfer solids into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Do not use thin-walled plastics, as halogenated vapors can permeate them over time.

    • Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Solid Waste - Contains Brominated Heterocycles."

    • Verification Check: Ensure no incompatible materials (e.g., strong oxidizers like peroxides) are placed in the same bin, as the electron-rich thiophene ring is susceptible to rapid, exothermic oxidation.

    Protocol B: Liquid Waste Segregation

    This protocol applies to assay solutions, typically utilizing polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers.

    • Solvent Identification: Determine the primary solvent matrix.

    • Organic Segregation: If dissolved in >20% organic solvent, transfer to a designated "Halogenated Organic Solvent" carboy. Causality: Mixing halogenated organics with non-halogenated solvents ruins the BTU value of the entire carboy, drastically increasing incineration costs and complicating the thermal destruction process[4].

    • Aqueous Neutralization: If the waste is primarily aqueous (<20% organics), verify the pH. Adjust to a neutral range (pH 6–8) using dilute NaOH or HCl. Causality: Neutralization prevents the carboxylic acid or amino groups from catalyzing unintended reactions when mixed with bulk laboratory aqueous waste. Transfer to a "Halogenated Aqueous Waste" carboy.

    Operational Segregation Diagram

    The following decision tree illustrates the self-validating segregation workflow required to prepare this compound for regulatory-compliant destruction.

    DisposalWorkflow Start Waste Generation: 3-Amino-5-bromothieno[2,3-b] pyridine-2-carboxylic acid State Determine Physical State Start->State Solid Solid Waste (Powders/Crystals) State->Solid Dry Liquid Liquid Waste (Solutions/Rinses) State->Liquid Dissolved SolidBin Halogenated Solid Waste Container Solid->SolidBin OrgAq Determine Solvent Type Liquid->OrgAq Organic Organic Solution (e.g., DMSO, DMF, MeOH) OrgAq->Organic >20% Organics Aqueous Aqueous Solution (Buffers, Washes) OrgAq->Aqueous <20% Organics OrgBin Halogenated Organic Waste Container Organic->OrgBin AqBin Halogenated Aqueous Waste Container Aqueous->AqBin Incinerator High-Temperature Rotary Kiln Incineration (>1000°C) SolidBin->Incinerator Manifested OrgBin->Incinerator Manifested AqBin->Incinerator Manifested Scrubber Caustic Scrubbing (Neutralizes HBr, SOx, NOx) Incinerator->Scrubber Exhaust

    Figure 1: Decision tree and segregation workflow for halogenated thienopyridine waste disposal.

    Regulatory Compliance & Thermal Destruction

    Once your laboratory has properly segregated and manifested the waste, it is transported to a specialized hazardous waste facility. Understanding what happens next reinforces the importance of your upstream segregation.

    Rotary Kiln Incineration: Halogenated aromatics are highly resistant to standard oxidation. They require the extreme temperatures (>1000°C) and extended residence times provided by rotary kilns to completely break the stable carbon-bromine and carbon-heteroatom bonds[4]. This extreme heat prevents the synthesis of toxic dioxins or furans during the cooling phase.

    Caustic Scrubbing: Because the combustion of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid yields corrosive HBr and SOx gases, the incinerator's exhaust cannot be vented directly to the atmosphere. The exhaust is passed through a caustic scrubber—a system that sprays a basic solution (e.g., NaOH) into the gas stream[4].

    • Mechanistic Reaction: HBr(g)​+NaOH(aq)​→NaBr(aq)​+H2​O(l)​

      This process neutralizes the acidic exhaust into benign salts, ensuring full compliance with environmental emission standards.

    References

    • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

    • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

    As a Senior Application Scientist, I have designed this comprehensive safety and handling guide for researchers and drug development professionals working with 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid . Han...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I have designed this comprehensive safety and handling guide for researchers and drug development professionals working with 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid .

    Handling halogenated heteroaromatic compounds requires more than a superficial reading of a Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's physical and chemical properties to anticipate risks before they materialize. This guide establishes a self-validating operational system, ensuring that every safety measure is directly tied to the compound's specific structural hazards.

    Part 1: Structural Hazard Assessment & Causality

    3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0) is a highly functionalized building block widely used in medicinal chemistry[1][2]. However, its distinct structural motifs dictate specific handling precautions:

    • Brominated Thienopyridine Core: The heavy bromine atom at the C-5 position significantly increases the molecule's lipophilicity (logP). If dissolved in common laboratory solvents like DMSO or DMF, the compound can rapidly cross dermal barriers, carrying the irritating thienopyridine core into systemic circulation.

    • Zwitterionic Potential: The presence of both a primary amine (C-3) and a carboxylic acid (C-2) allows the formation of strong intermolecular hydrogen bonds and zwitterionic crystal lattices. This results in a fine, dry powder that easily holds static charge and aerosolizes upon mechanical agitation.

    • Irritation Profile: Similar to other thienopyridine derivatives, this compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319).

    Quantitative Hazard Profile
    ParameterSpecificationOperational Causality
    CAS Number 1781891-46-0Unique identifier for tracking standard operating procedures.
    Molecular Weight 273.11 g/mol Critical for stoichiometric calculations; high density powder[2].
    Physical State Solid (Powder)High risk of aerosolization; mandates strict respiratory controls.
    GHS Statements H302, H315, H319Harmful if swallowed; causes severe mucosal and dermal irritation.

    Part 2: Personal Protective Equipment (PPE) Matrix

    To mitigate the risks outlined above, a robust PPE matrix is required. Every piece of equipment must comply with international regulatory standards, such as or equivalent European EN standards[3].

    PPE CategorySpecification & StandardCausality & Operational Rationale
    Hand Protection Nitrile gloves (≥0.11 mm thickness). Double-glove for solutions.Nitrile provides excellent resistance against solid particulates and organic solvents (DMSO/DMF) used for dissolution, preventing dermal transport of the brominated core.
    Eye Protection Tight-fitting safety goggles (OSHA 1910.133 / EN166)[3].Prevents ocular exposure to statically charged airborne particulates and accidental solvent splashes. Standard safety glasses are insufficient.
    Respiratory N95, P100, or EN 143 particulate filter[3].Mandatory if handling the powder outside a certified chemical fume hood to prevent inhalation of the highly irritating dust.
    Body Protection Flame-retardant lab coat, closed-toe non-porous shoes.Provides a physical barrier against spills and minimizes static discharge risks that could aerosolize the powder.

    Part 3: Operational Handling Workflow

    The following step-by-step methodology ensures a self-validating system for weighing and transferring the compound. By controlling static electricity and airflow, we eliminate the primary vector of exposure: aerosolization.

    Step 1: Environmental Verification Before opening the reagent bottle, verify that the chemical fume hood has a continuous face velocity of 80–100 FPM. Do not proceed if the airflow alarm is active.

    Step 2: PPE Donning Sequence Equip the full PPE matrix. Inspect nitrile gloves for micro-tears. If working with DMSO/DMF solutions, don a second pair of gloves.

    Step 3: Static Mitigation & Weighing Because the zwitterionic powder holds static charge, use an anti-static weighing boat (or a static eliminator ionizer fan). Use a grounded stainless steel or ceramic spatula. Causality: Plastic spatulas generate triboelectric charges that cause the powder to repel and become airborne.

    Step 4: Sealed Transfer Transfer the weighed solid into the reaction vessel and seal it before removing it from the fume hood. Never transport open containers of the powder across the laboratory.

    Step 5: Decontamination Wipe down the analytical balance and surrounding hood surfaces with a damp cloth (using a 10% ethanol/water solution) to capture any residual micro-dust.

    HandlingLogic Start Initiate Handling Protocol Hood Is Fume Hood Operational? Start->Hood Abort ABORT: Do not handle Hood->Abort No PPE Don PPE Matrix (Gloves, Coat, Goggles) Hood->PPE Yes Weigh Weighing Procedure (Anti-static Spatula) PPE->Weigh Solvent Dissolution (e.g., DMSO/DMF) Weigh->Solvent Decon Decontaminate Workspace Solvent->Decon

    Logical workflow for the safe handling and dissolution of the thienopyridine derivative.

    Part 4: Spill Response and Disposal Plan

    In the event of a spill, the primary objective is to prevent the brominated powder from becoming airborne. Dry sweeping is strictly prohibited, as it will aerosolize the compound and trigger severe respiratory irritation[3].

    Step 1: Immediate Isolation Restrict access to the immediate area. If the spill occurs outside a fume hood, evacuate personnel without respiratory protection.

    Step 2: PPE Escalation Ensure a NIOSH-approved particulate respirator (N95/P100) is equipped before approaching the spill zone[3].

    Step 3: Dust Suppression (Wetting) Lightly mist the spilled powder with water or a compatible solvent (e.g., 70% ethanol) using a spray bottle. Causality: The liquid collapses the static charge and binds the particulates together, neutralizing the inhalation hazard.

    Step 4: Mechanical Collection (Wet Sweep) Use a damp absorbent pad or a dedicated wet-sweep brush to collect the moistened material. Do not use a standard laboratory vacuum unless it is equipped with a certified HEPA filter.

    Step 5: Terminal Decontamination & Disposal Place all collected material, including contaminated absorbent pads and gloves, into a designated, clearly labeled hazardous waste container. Dispose of the contents via an approved chemical waste disposal plant in accordance with local environmental regulations[3].

    SpillLogic Spill Spill Occurs (Powder/Solid) Evac Evacuate Immediate Area Spill->Evac PPE Verify Respiratory PPE (N95/P100) Evac->PPE Wet Moisten Spill (Water/Ethanol spray) PPE->Wet Sweep Wet Sweep (No dry brushing) Wet->Sweep Waste Seal in HazMat Container Sweep->Waste

    Step-by-step logical response pathway for containing and neutralizing chemical spills.

    References

    • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.133 - Eye and face protection." United States Department of Labor. URL:[Link]

    Sources

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